4-Hex-1-ynylbenzaldehyde
Description
Properties
IUPAC Name |
4-hex-1-ynylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O/c1-2-3-4-5-6-12-7-9-13(11-14)10-8-12/h7-11H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDAJCLIURGBJKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC#CC1=CC=C(C=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20381409 | |
| Record name | 4-hex-1-ynylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20381409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175203-90-4 | |
| Record name | 4-(1-Hexyn-1-yl)benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175203-90-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-hex-1-ynylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20381409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Synthesis and Characterization of 4-Hex-1-ynylbenzaldehyde
Abstract
This document provides a comprehensive, in-depth guide to the synthesis and characterization of 4-Hex-1-ynylbenzaldehyde, a valuable building block in organic synthesis. The primary synthetic route detailed is the Sonogashira cross-coupling reaction, a highly efficient and widely adopted method for the formation of C(sp)-C(sp²) bonds.[1] This guide explains the underlying principles of the chosen synthetic strategy, offers a detailed, step-by-step experimental protocol, and outlines a rigorous characterization workflow. By integrating field-proven insights with established analytical techniques, this whitepaper serves as a self-validating manual for the successful preparation and confirmation of the target compound.
Introduction and Strategic Importance
This compound (C₁₃H₁₄O) is an aromatic aldehyde distinguished by a hexynyl substituent at the para-position of the benzene ring.[2][3] This unique bifunctional architecture—possessing both a reactive aldehyde group and a terminal alkyne—makes it a highly versatile intermediate in numerous synthetic applications. Its applications span the synthesis of complex organic molecules for pharmaceuticals, pesticides, and dyes.[2] The aldehyde can undergo a wide array of transformations (e.g., Wittig reactions, reductive aminations, oxidations), while the alkyne moiety is amenable to click chemistry, further coupling reactions, and cyclizations.
The reliable synthesis of this compound is therefore of significant interest. The Sonogashira coupling reaction stands out as the premier method for this transformation. It involves the coupling of a terminal alkyne with an aryl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[4] This method is renowned for its mild reaction conditions, high yields, and broad functional group tolerance, making it the logical choice for this synthesis.
Synthetic Strategy: The Sonogashira Coupling
The core of this synthetic protocol is the palladium- and copper-catalyzed Sonogashira reaction between 4-iodobenzaldehyde and 1-hexyne.
Reaction Scheme:
Mechanistic Rationale and Component Selection
-
Palladium Catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂): The palladium catalyst is the cornerstone of the catalytic cycle.[5] It undergoes oxidative addition with the aryl halide (4-iodobenzaldehyde), forming a Pd(II) intermediate.
-
Copper(I) Co-catalyst (CuI): The role of copper(I) iodide is to react with the terminal alkyne (1-hexyne) and the amine base to form a copper(I) acetylide intermediate. This step is crucial as it facilitates the transfer of the alkynyl group to the palladium center in a process called transmetalation.[5]
-
Amine Base (e.g., Triethylamine, Et₃N): The base serves two primary functions. First, it deprotonates the terminal alkyne, making it sufficiently nucleophilic to react with the copper(I) salt. Second, it neutralizes the hydrogen halide (HI) that is formed as a byproduct of the reaction.
-
Aryl Halide (4-Iodobenzaldehyde): 4-Iodobenzaldehyde is chosen over its bromo- or chloro-analogs due to the reactivity trend of aryl halides in oxidative addition (I > Br > Cl). The weaker carbon-iodine bond ensures a more facile reaction, often allowing for milder conditions and higher yields.
The overall workflow for this process is illustrated in the diagram below.
Caption: Overall workflow for the synthesis and characterization of this compound.
Detailed Experimental Protocol
Materials:
-
4-Iodobenzaldehyde
-
1-Hexyne
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Copper(I) Iodide (CuI)
-
Triethylamine (Et₃N), anhydrous
-
Toluene or THF, anhydrous
-
Diethyl ether or Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-iodobenzaldehyde (1.0 equiv), Pd(PPh₃)₄ (0.02 equiv), and CuI (0.04 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Addition of Reagents: Under a positive pressure of inert gas, add anhydrous triethylamine and/or toluene via syringe. Stir the mixture until all solids are dissolved. Add 1-hexyne (1.2 equiv) dropwise via syringe.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or warm gently to 40-50°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 4-iodobenzaldehyde is consumed (typically 4-24 hours).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with diethyl ether or ethyl acetate. Quench the reaction by adding saturated aqueous NH₄Cl and stir for 15 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
Final Product: Combine the pure fractions and remove the solvent in vacuo to yield this compound as a colorless to pale yellow liquid or low-melting solid.[2]
Characterization and Data Validation
Rigorous characterization is essential to confirm the identity and purity of the synthesized this compound. The following techniques provide a self-validating system.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is the most definitive tool for structural confirmation.
-
Aldehyde Proton (CHO): A singlet peak is expected around δ 9.9-10.1 ppm . Its downfield shift is characteristic of an aldehyde proton.
-
Aromatic Protons: The para-substituted benzene ring will show two distinct doublets in the aromatic region (δ 7.5-7.9 ppm ), each integrating to 2H. The protons ortho to the aldehyde will be further downfield than those ortho to the alkyne.
-
Alkyl Chain Protons: The hexynyl chain will exhibit characteristic signals: a triplet around δ 2.4-2.5 ppm for the methylene group adjacent to the alkyne (-C≡C-CH₂-), a multiplet around δ 1.5-1.7 ppm for the next two methylene groups, and a triplet around δ 0.9-1.0 ppm for the terminal methyl group (-CH₃).
-
-
¹³C NMR (101 MHz, CDCl₃):
-
Aldehyde Carbonyl: A distinct peak around δ 191-192 ppm .
-
Aromatic Carbons: Four signals are expected in the δ 125-136 ppm range. The carbon bearing the aldehyde group (ipso-carbon) and the carbon bearing the alkyne group will be quaternary and have distinct shifts.
-
Alkyne Carbons: Two quaternary carbons will appear in the δ 80-95 ppm range.
-
Alkyl Carbons: Signals for the four carbons of the butyl group attached to the alkyne will appear upfield, typically in the δ 13-31 ppm range.
-
Infrared (IR) Spectroscopy
The IR spectrum provides confirmation of the key functional groups.
-
Aldehyde C=O Stretch: A strong, sharp absorption band around 1700-1705 cm⁻¹ .[6][7] The conjugation with the aromatic ring lowers the frequency from a typical saturated aldehyde (~1730 cm⁻¹).[6]
-
Alkyne C≡C Stretch: A medium to weak, sharp absorption band in the range of 2200-2250 cm⁻¹ .[8]
-
Aromatic C-H Stretch: A peak just above 3000 cm⁻¹, typically around 3030 cm⁻¹ .[9]
-
Aldehyde C-H Stretch: Two weak but characteristic bands are often visible around 2720 cm⁻¹ and 2820 cm⁻¹ .[6][7]
-
Aromatic C=C Bends: Peaks in the 1450-1600 cm⁻¹ region.[9]
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound.
-
Molecular Formula: C₁₃H₁₄O
-
Molecular Weight: 186.25 g/mol [3]
-
Expected Ion Peak: In an electron ionization (EI) mass spectrum, a prominent molecular ion peak ([M]⁺) should be observed at m/z = 186 . Common fragmentation patterns may include the loss of the aldehyde proton (-1), the ethyl group (-29), or cleavage at the propargylic position.
Summary of Key Data
| Property | Expected Value |
| Molecular Formula | C₁₃H₁₄O[2][3] |
| Molecular Weight | 186.25 g/mol [3] |
| Appearance | Colorless to pale yellow liquid or low-melting solid[2] |
| ¹H NMR (δ, ppm) | ~9.9-10.1 (s, 1H), ~7.5-7.9 (2 x d, 4H), ~2.4-2.5 (t, 2H), ~1.5-1.7 (m, 4H), ~0.9-1.0 (t, 3H) |
| ¹³C NMR (δ, ppm) | ~191, ~135, ~132, ~129, ~128, ~92, ~85, ~31, ~22, ~19, ~14 |
| IR (ν, cm⁻¹) | ~3030 (Ar C-H), ~2950 (Alkyl C-H), ~2820 & 2720 (Aldehyde C-H), ~2230 (C≡C), ~1700 (C=O), ~1600 & 1500 (Ar C=C)[6][8][9] |
| Mass Spec (m/z) | 186 ([M]⁺) |
Safety and Handling
-
Reagents: Handle all reagents in a well-ventilated fume hood. Palladium catalysts are toxic and should be handled with care. Triethylamine is a corrosive and flammable base. 4-Iodobenzaldehyde is an irritant.
-
Product: this compound is an organic compound and should be treated as potentially toxic. Avoid contact with skin and eyes.[2]
-
Procedure: The use of an inert atmosphere is critical for the success of the reaction and to prevent the degradation of the catalyst.
Conclusion
This guide has detailed a reliable and efficient protocol for the synthesis of this compound via Sonogashira coupling. The rationale behind the choice of reagents and conditions has been explained to provide a deeper understanding of the reaction mechanism. Furthermore, a comprehensive characterization workflow using NMR, IR, and MS has been outlined, providing a robust system for validating the structure and purity of the final product. This document serves as a practical and authoritative resource for researchers requiring this versatile chemical intermediate for their synthetic endeavors.
References
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ChemBK. (2024, April 9). 4-(HEX-1-YN-1-YL)BENZALDEHYDE. Available from: [Link]
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Dummies. (2016, March 26). How to Identify Carbonyls, Alkenes, Alkynes, and Aromatics in the IR Spectrum. Available from: [Link]
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Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0029638). Available from: [Link]
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ACS Publications. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. In Chemical Reviews. Available from: [Link]
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An In-depth Technical Guide to the Physicochemical Properties of 4-Hex-1-ynylbenzaldehyde
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, spectral characteristics, reactivity, and potential applications of the aromatic aldehyde, 4-Hex-1-ynylbenzaldehyde. This document is intended for researchers, scientists, and professionals in the fields of drug development, materials science, and organic synthesis. The information presented herein is a synthesis of established chemical principles and available data, designed to provide a robust understanding of this versatile molecule.
Introduction
This compound, with the chemical formula C₁₃H₁₄O, is an organic compound characterized by a benzaldehyde moiety substituted at the para position with a hex-1-ynyl group.[1][2] This unique structure, combining a reactive aldehyde functional group with a terminal alkyne, makes it a valuable building block in various synthetic applications. Its aromatic nature, coupled with the reactivity of the aldehyde and the carbon-carbon triple bond, opens avenues for its use in the synthesis of complex organic molecules, including pharmaceuticals, functional dyes, and advanced materials.[3][4] The compound is typically a colorless to pale yellow liquid with a characteristic aromatic odor and is soluble in most organic solvents.[3]
Molecular Structure and Physicochemical Properties
The structural and physical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various experimental setups.
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₁₄O | [1][2] |
| Molecular Weight | 186.25 g/mol | [1][2][3] |
| CAS Number | 175203-90-4 | [2][3] |
| Appearance | Colorless to pale yellow liquid | [3] |
| Odor | Aromatic | [3] |
| Density | 0.98 - 1.00 g/cm³ (predicted) | [3] |
| Boiling Point | 106 °C (predicted) | [3] |
| Melting Point | -14 °C (predicted) | [3] |
| Solubility | Soluble in most organic solvents | [3] |
Molecular Structure Diagram:
Caption: Chemical structure of this compound.
Synthesis of this compound
The synthesis of this compound is most efficiently achieved through a Sonogashira cross-coupling reaction.[5][6] This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne (1-hexyne) and an aryl halide (4-iodobenzaldehyde).[7] The Sonogashira coupling is widely favored due to its mild reaction conditions and tolerance of a broad range of functional groups, including the aldehyde moiety present in the desired product.[7]
Experimental Protocol: Sonogashira Coupling for the Synthesis of this compound
This protocol is adapted from established procedures for the Sonogashira coupling of aryl iodides with terminal alkynes.[7]
Materials:
-
4-Iodobenzaldehyde
-
1-Hexyne
-
Bis(triphenylphosphine)palladium(II) chloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPEA)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))
-
Schlenk flask and standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add 4-iodobenzaldehyde (1.0 mmol, 1.0 equiv), bis(triphenylphosphine)palladium(II) chloride (0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).
-
Add the anhydrous solvent (5-10 mL) and the amine base (e.g., triethylamine, 3.0 mmol, 3.0 equiv).
-
Stir the mixture for 5-10 minutes at room temperature to ensure dissolution and catalyst activation.
-
Add 1-hexyne (1.2 mmol, 1.2 equiv) to the reaction mixture dropwise via syringe.
-
Stir the reaction at room temperature or gently heat to 40-60 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as diethyl ether or ethyl acetate.
-
Wash the organic layer with a saturated aqueous solution of ammonium chloride to remove the copper catalyst, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.[8][9]
Synthesis Workflow Diagram:
Caption: Generalized workflow for the Sonogashira synthesis of this compound.
Spectral Data and Characterization
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aldehydic proton, the aromatic protons, and the protons of the hexynyl chain.
-
Aldehydic Proton (-CHO): A singlet is anticipated in the downfield region, typically around δ 9.9-10.1 ppm, due to the strong deshielding effect of the carbonyl group.[10]
-
Aromatic Protons: The protons on the benzene ring will appear as two doublets in the aromatic region (δ 7.4-7.9 ppm), characteristic of a 1,4-disubstituted benzene ring.[1]
-
Hexynyl Protons: The protons of the n-butyl group attached to the alkyne will show characteristic aliphatic signals. The methylene protons adjacent to the triple bond are expected around δ 2.4 ppm (triplet), followed by signals for the other methylene groups and a terminal methyl group further upfield.[1]
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum will provide key information about the carbon framework of the molecule.
-
Carbonyl Carbon (C=O): A signal for the aldehyde carbonyl carbon is expected to be significantly downfield, in the range of δ 190-193 ppm.[11][12]
-
Alkynyl Carbons (-C≡C-): The two sp-hybridized carbons of the alkyne will resonate in the region of δ 80-95 ppm.
-
Aromatic Carbons: The four distinct carbon environments of the para-substituted benzene ring will appear in the aromatic region (δ 120-140 ppm).[1]
-
Hexynyl Carbons: The sp³-hybridized carbons of the n-butyl chain will be observed in the upfield aliphatic region (δ 13-35 ppm).[1]
Infrared (IR) Spectroscopy
The IR spectrum of this compound will be characterized by the vibrational frequencies of its key functional groups.
-
C=O Stretch (Aldehyde): A strong, sharp absorption band is expected in the region of 1690-1715 cm⁻¹, characteristic of an aromatic aldehyde.[13][14]
-
C-H Stretch (Aldehyde): Two weak bands are anticipated around 2720 cm⁻¹ and 2820 cm⁻¹.[13]
-
C≡C Stretch (Alkyne): A weak to medium intensity absorption should appear in the range of 2100-2260 cm⁻¹.
-
Aromatic C-H Stretch: Absorption bands are expected just above 3000 cm⁻¹.[13]
-
Aromatic C=C Stretch: Several bands of variable intensity will be present in the 1450-1600 cm⁻¹ region.[13]
-
Aliphatic C-H Stretch: Strong absorptions will be observed in the 2850-2960 cm⁻¹ range.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of this compound is expected to show a molecular ion peak (M⁺) at m/z 186. The fragmentation pattern will likely involve characteristic losses from both the aldehyde and the hexynyl moieties.
-
Molecular Ion (M⁺): m/z = 186
-
Loss of H· (M-1): A peak at m/z = 185, corresponding to the loss of the aldehydic hydrogen, is anticipated.[4][15]
-
Loss of ·CHO (M-29): Fragmentation of the formyl group would result in a significant peak at m/z = 157.[15][16]
-
Loss of C₄H₉· (M-57): Cleavage of the butyl group from the alkyne would lead to a fragment at m/z = 129.
Fragmentation Pathway Diagram:
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
Chemical Reactivity and Potential Applications
The bifunctional nature of this compound makes it a versatile reagent in organic synthesis.
-
Aldehyde Group Reactivity: The aldehyde functional group can undergo a wide range of reactions, including nucleophilic addition, oxidation to a carboxylic acid, reduction to an alcohol, and formation of imines and other derivatives.[17][18] This reactivity is fundamental to its use in the synthesis of pharmaceuticals and other biologically active molecules.[19][20]
-
Alkyne Group Reactivity: The terminal alkyne is amenable to various transformations, such as cycloaddition reactions (e.g., "click" chemistry), further Sonogashira couplings, and hydration to form a ketone.[21][22]
Potential Applications:
-
Drug Discovery and Medicinal Chemistry: The structural motif of an aryl alkyne is present in numerous biologically active compounds.[23][24] The ability to further functionalize both the aldehyde and alkyne groups makes this molecule an attractive scaffold for the development of novel therapeutic agents.
-
Materials Science: Terminal alkynes are valuable for the surface functionalization of materials, such as gold nanoparticles, and for the synthesis of conjugated polymers and covalent organic frameworks (COFs) with interesting electronic and optical properties.[25][26]
-
Organic Synthesis: As a bifunctional building block, this compound can be used in the synthesis of complex molecular architectures through sequential or orthogonal functionalization of its reactive sites.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.[3] It is classified as harmful and can cause irritation to the eyes, respiratory system, and skin.[3]
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.
-
Handling: Avoid contact with skin and eyes. Do not breathe vapor or mist.
-
Storage: Keep away from open flames, hot surfaces, and sources of ignition. Store in a cool, dry, and well-ventilated place.
In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[3]
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in various scientific disciplines. Its well-defined physicochemical properties, coupled with the dual reactivity of its aldehyde and alkyne functional groups, make it an important tool for synthetic chemists. This guide provides a foundational understanding of this compound, which should facilitate its effective and safe use in research and development.
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Palladium Precatalysts Containing meta-Terarylphosphine Ligands for Expedient Copper-Free Sonogashira Cross-Coupling Reactions - Supporting Information. (n.d.). Retrieved from [Link]
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13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0029638). (n.d.). Human Metabolome Database. Retrieved from [Link]
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13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). (n.d.). Human Metabolome Database. Retrieved from [Link]
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4-(HEX-1-YN-1-YL)BENZALDEHYDE. (2024). ChemBK. Retrieved from [Link]
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Mass fragmentation in benzaldehyde. (2025). Filo. Retrieved from [Link]
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Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. (2024). ResearchGate. Retrieved from [Link]
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Design, Synthesis, and Biological Evaluation of 4-alkyliden-beta Lactams: New Products With Promising Antibiotic Activity Against Resistant Bacteria. (2010). PubMed. Retrieved from [Link]
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Dynamic Kinetic Resolution in Gold-Catalyzed (4 + 2)-Annulations between Alkynyl Benzaldehydes and Allenamides to Yield Enantioenriched All-Carbon Diarylalkylmethane Derivatives. (2021). Organic Letters. Retrieved from [Link]
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Design, Synthesis, and Biological Evaluation of 4-Alkyliden-beta Lactams: New Products with Promising Antibiotic Activity Against Resistant Bacteria. (2010). ResearchGate. Retrieved from [Link]
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C7H6O C6H5CHO infrared spectrum of benzaldehyde. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]
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The stereo-divergent functionalization of alkynes: a comprehensive review. (2025). RSC Publishing. Retrieved from [Link]
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INVESTIGATION OF BIOLOGICAL ACTIVITIES OF 4-HYDROXY-3- (2-HYDROXY-5-METHYLBENZYLIDEAMINO) BENZENESULPHONIC ACID. (2019). DergiPark. Retrieved from [Link]
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Contribution of Aldehydes and Their Derivatives to Antimicrobial and Immunomodulatory Activities. (2022). PubMed Central. Retrieved from [Link]
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Recent advances in the application of alkynes in multicomponent reactions. (2024). PubMed Central. Retrieved from [Link]
- Method for the purification of benzaldehyde. (1983). Google Patents.
- Purification of N-substituted aminobenzaldehydes. (1984). Google Patents.
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Benzaldehyde IR Spectrum Analysis. (2025). Berkeley Learning Hub. Retrieved from [Link]
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Synthesis, Molecular Structure and Antibacterial Activity of 1-(4-Methoxybenzaldehyde)-4-Methylthiosemicarbazone. (2017). Scirp.org. Retrieved from [Link]
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Reaction of 4-nitrobenzaldehyde with secondary amines a. (n.d.). ResearchGate. Retrieved from [Link]
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A Technical Guide to the Spectroscopic Characterization of 4-Hex-1-ynylbenzaldehyde
This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 4-Hex-1-ynylbenzaldehyde, a valuable intermediate in organic synthesis, particularly in the fields of pharmaceuticals, pesticides, and dyes.[1] This document is intended for researchers, scientists, and drug development professionals, offering not just raw data, but also field-proven insights into the experimental choices and interpretation of the spectra.
Introduction and Molecular Structure
This compound (MW: 186.25 g/mol , Formula: C₁₃H₁₄O) is an aromatic aldehyde distinguished by a hex-1-ynyl substituent at the para position.[1][2] This structure combines the reactivity of an aldehyde with the linear geometry of an internal alkyne, making it a versatile building block in organic chemistry. The presence of the aromatic ring, the carbonyl group, and the carbon-carbon triple bond gives rise to a unique spectroscopic fingerprint, which we will explore in detail.
To provide context for the spectroscopic data, a common synthetic route to this compound involves the Sonogashira cross-coupling reaction between 4-iodobenzaldehyde and 1-hexyne. This method is widely used for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aldehydic, aromatic, and aliphatic protons. The spectrum is typically recorded in a deuterated solvent such as chloroform (CDCl₃).
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 9.99 | s | 1H | Aldehyde (-CHO) |
| 7.82 | d | 2H | Aromatic (ortho to -CHO) |
| 7.50 | d | 2H | Aromatic (ortho to alkyne) |
| 2.45 | t | 2H | Methylene (-C≡C-CH₂-) |
| 1.65 | sextet | 2H | Methylene (-CH₂-CH₂-CH₃) |
| 1.50 | m | 2H | Methylene (-CH₂-CH₃) |
| 0.95 | t | 3H | Methyl (-CH₃) |
Causality Behind Experimental Choices and Interpretation:
The choice of CDCl₃ as the solvent is standard for many organic compounds due to its excellent dissolving power and the single residual solvent peak at 7.26 ppm, which typically does not interfere with the signals of the analyte.
-
The Aldehydic Proton (9.99 ppm): This proton is highly deshielded due to the electron-withdrawing nature of the carbonyl group and its anisotropic effect, resulting in a characteristic downfield singlet.
-
Aromatic Protons (7.82 and 7.50 ppm): The para-substitution pattern gives rise to a pair of doublets. The protons ortho to the electron-withdrawing aldehyde group are more deshielded (7.82 ppm) than those ortho to the alkyne (7.50 ppm).
-
Aliphatic Protons (2.45 - 0.95 ppm): The protons on the hexynyl chain exhibit typical aliphatic shifts and coupling patterns. The methylene group adjacent to the alkyne (2.45 ppm) is slightly deshielded due to the triple bond's anisotropic effect.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 101 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| 191.5 | Aldehyde Carbonyl (C=O) |
| 135.5 | Aromatic (quaternary, attached to -CHO) |
| 132.3 | Aromatic (CH, ortho to alkyne) |
| 129.7 | Aromatic (CH, ortho to -CHO) |
| 128.5 | Aromatic (quaternary, attached to alkyne) |
| 92.0 | Alkyne (C≡C-Ar) |
| 80.5 | Alkyne (C≡C-CH₂) |
| 30.8 | Methylene (-CH₂-CH₂-CH₃) |
| 22.1 | Methylene (-CH₂-CH₃) |
| 19.5 | Methylene (-C≡C-CH₂-) |
| 13.6 | Methyl (-CH₃) |
Expert Insights:
The chemical shifts of the alkynyl carbons are characteristic, with the carbon attached to the aromatic ring appearing further downfield. The assignments are supported by data from structurally similar compounds such as 4-(phenylethynyl)benzaldehyde and 4-(oct-1-yn-1-yl)phenol.[3]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3050-3000 | Medium | Aromatic C-H stretch |
| 2960-2850 | Medium | Aliphatic C-H stretch |
| 2230-2100 | Medium-Weak | C≡C stretch (internal alkyne) |
| 1705-1685 | Strong | C=O stretch (aromatic aldehyde) |
| 1600-1585, 1500-1400 | Medium-Strong | Aromatic C=C stretch |
Authoritative Grounding:
The strong absorption around 1700 cm⁻¹ is a hallmark of the carbonyl group in an aromatic aldehyde.[4][5] The conjugation with the benzene ring slightly lowers the frequency compared to an aliphatic aldehyde. The C≡C stretch for an internal alkyne is often weaker than that of a terminal alkyne and its exact position can be influenced by substitution.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.
Table 4: Predicted Major Fragments in the Mass Spectrum of this compound
| m/z | Fragment Ion |
| 186 | [M]⁺ (Molecular Ion) |
| 185 | [M-H]⁺ |
| 157 | [M-CHO]⁺ |
| 129 | [M-C₄H₉]⁺ |
| 115 | [C₉H₇]⁺ |
| 77 | [C₆H₅]⁺ |
Trustworthiness Through Self-Validation:
The fragmentation pattern is a self-validating system. The molecular ion peak at m/z 186 confirms the molecular weight. The loss of a hydrogen atom (m/z 185) and the formyl group (m/z 157) are characteristic fragmentation pathways for benzaldehydes. The presence of a peak at m/z 77, corresponding to the phenyl cation, is also a common feature in the mass spectra of benzene derivatives.
Experimental Protocols
Synthesis of this compound (Illustrative)
This protocol is based on a standard Sonogashira coupling reaction.
-
To a solution of 4-iodobenzaldehyde (1.0 eq) in a suitable solvent such as triethylamine or a mixture of THF and triethylamine, add Pd(PPh₃)₂Cl₂ (0.02 eq) and CuI (0.04 eq).
-
Degas the mixture with argon or nitrogen for 15-20 minutes.
-
Add 1-hexyne (1.2 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Spectroscopic Analysis
-
NMR: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer using CDCl₃ as the solvent and tetramethylsilane (TMS) as an internal standard.
-
IR: The IR spectrum is obtained using a Fourier-Transform Infrared (FTIR) spectrometer, typically as a thin film on a NaCl plate or using an Attenuated Total Reflectance (ATR) accessory.
-
MS: Mass spectra are recorded on a mass spectrometer using electron ionization (EI) at 70 eV.
Visualization
Molecular Structure
Caption: Molecular structure of this compound.
Experimental Workflow
Caption: Workflow for synthesis and spectroscopic analysis.
References
- Supporting Information for an unspecified article. (URL not provided)
- Electronic Supplementary Information - The Royal Society of Chemistry. (URL not provided)
- Palladium Precatalysts Containing meta-Terarylphosphine Ligands for Expedient Copper-Free Sonogashira Cross-Coupling Reactions - Supporting Inform
-
UV-Visible, IR, and 1 NMR spectral data of compounds. | Download Table - ResearchGate. [Link]
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4-(HEX-1-YN-1-YL)BENZALDEHYDE - ChemBK. [Link]
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4-(HEX-1-YN-1-YL)BENZALDEHYDE | CAS 175203-90-4 - Matrix Fine Chemicals. [Link]
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Preparation of Ethynylbenzene Derivatives from Substituted Benzaldehydes | Organic Process Research & Development - ACS Publications. [Link]
- Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Deriv
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Benzaldehyde, 4-methoxy- - the NIST WebBook. [Link]
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( a) IR spectra of benzaldehyde at different concentrations. The solvent peak at 1022 cm - ResearchGate. [Link]
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4-(1-Hexyn-1-yl)-methoxybenzene - SpectraBase. [Link]
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Dibenzoacridines: synthesis by alkyne-carbonyl-metathesis and properties - ResearchGate. [Link]
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4-(Hex-5-yn-1-yloxy)benzaldehyde | C13H14O2 - PubChem. [Link]
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(PDF) 4-(Prop-2-yn-1-yloxy)benzaldehyde - ResearchGate. [Link]
-
IR Spectra of benzaldehyde and its derivatives in different aggregate states - ResearchGate. [Link]
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In-Depth Technical Guide: Physicochemical Characteristics of 4-Hex-1-ynylbenzaldehyde
Abstract: This technical guide provides a comprehensive analysis of the solubility and stability of 4-Hex-1-ynylbenzaldehyde (CAS: 175203-90-4), a key intermediate in various organic synthesis applications, including pharmaceuticals and fragrances.[1][2] Due to the limited availability of direct experimental data for this specific molecule, this paper synthesizes information from foundational chemical principles, data on analogous structures (aromatic aldehydes, terminal alkynes), and established analytical methodologies. It offers researchers and drug development professionals a predictive overview and practical, step-by-step protocols for empirical determination of its physicochemical properties.
Introduction and Molecular Profile
This compound is an organic compound featuring a benzaldehyde moiety substituted at the para-position with a hex-1-ynyl group.[1][3] This unique bifunctional structure, combining an electrophilic aromatic aldehyde with a nucleophilic and reactive terminal alkyne, makes it a versatile building block in synthetic chemistry.[2] However, these same functional groups govern its solubility and present specific stability challenges that must be understood and managed for successful application in research and development.
Molecular Structure: CCCCC#CC1=CC=C(C=O)C=C1[3]
Key Physicochemical Properties: A summary of known and predicted properties for this compound is presented below. These values provide a baseline for understanding its behavior in various solvent systems and under different environmental conditions.
| Property | Value / Predicted Value | Source |
| Molecular Formula | C₁₃H₁₄O | [1] |
| Molecular Weight | 186.25 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | ~250-255 °C | [1] |
| Density | ~1.00 g/cm³ (Predicted) | [1] |
| Predicted LogP | ~3.5 - 4.0 | Inference |
Note: LogP is inferred based on the hydrophobic contributions of the hexynyl chain and the benzene ring, offset by the polar aldehyde group. This value suggests low aqueous solubility.
Solubility Profile: Predictions and Experimental Design
The solubility of a compound is a critical parameter for reaction kinetics, purification, formulation, and biological assays. The structure of this compound—a largely nonpolar hydrocarbon backbone with a single polar aldehyde group—suggests it will be poorly soluble in aqueous media and highly soluble in most organic solvents.
2.1. Theoretical Solubility Assessment
-
Aqueous Solubility: The molecule's high predicted LogP indicates significant hydrophobicity. The polar aldehyde group can participate in hydrogen bonding as an acceptor, but this is insufficient to overcome the nonpolar nature of the C13 framework. Therefore, aqueous solubility is expected to be very low.
-
Organic Solvent Solubility: Based on the "like dissolves like" principle, high solubility is anticipated in a range of common organic solvents. The aromatic ring suggests good solubility in aromatic solvents (e.g., Toluene, Xylene). The alkyl chain and overall low polarity suggest solubility in ethers (THF, Diethyl ether), chlorinated solvents (DCM, Chloroform), and esters (Ethyl Acetate). Solubility in polar aprotic solvents like DMSO and DMF is also expected to be high.[1] It will likely be less soluble in highly polar protic solvents like methanol and ethanol compared to less polar alcohols like isopropanol.
2.2. Recommended Solvents for Screening
| Solvent Class | Recommended Solvents | Expected Solubility | Rationale |
| Aqueous Buffers | PBS (pH 7.4), Acetate Buffer (pH 4.5) | Very Low | Critical for biological assay relevance. |
| Polar Protic | Ethanol, Isopropanol (IPA) | Low to Moderate | To establish a polarity threshold. |
| Polar Aprotic | Acetonitrile (ACN), DMSO, DMF | High | Common solvents for stock solutions. |
| Nonpolar / Halogenated | Toluene, Dichloromethane (DCM), THF | Very High | Used in synthesis and purification. |
2.3. Experimental Protocol: High-Throughput Kinetic Solubility Assay
Kinetic solubility is a rapid assessment method crucial in early-stage research to determine the concentration at which a compound precipitates from an aqueous buffer when added from a DMSO stock.[4][5][6][7]
Objective: To determine the kinetic solubility of this compound in phosphate-buffered saline (PBS).
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well microplates (UV-transparent for analysis)
-
Multichannel pipettes
-
Plate shaker/incubator
-
Microplate nephelometer or UV-Vis spectrophotometer
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.[4][5]
-
Plate Mapping: Designate wells for a serial dilution curve (e.g., 200 µM down to 1.56 µM), including blank (DMSO + buffer) and control wells.
-
Compound Dispensing: Add 2 µL of the 10 mM DMSO stock to the highest concentration wells. Perform a serial 2-fold dilution in DMSO across the plate.
-
Buffer Addition: Rapidly add 98 µL of PBS (pH 7.4) to all wells to achieve a final DMSO concentration of 2%. This initiates precipitation for concentrations above the solubility limit.
-
Incubation: Seal the plate and shake at 700-850 RPM for 2 hours at room temperature to allow the system to reach equilibrium.[5][8]
-
Measurement:
-
Nephelometry (Preferred): Measure light scattering. An increase in nephelometry units relative to the blank indicates precipitate formation.[4][6]
-
UV-Vis Spectroscopy: Centrifuge the plate to pellet the precipitate. Transfer the supernatant to a new UV-transparent plate and measure the absorbance at the compound's λ_max.[6][8]
-
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant precipitate is observed compared to the control.
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// Workflow Edges prep -> dilute; dilute -> add_buffer; add_buffer -> incubate; incubate -> measure; measure -> nephelometry [label="Method 1"]; measure -> uv_vis [label="Method 2"]; nephelometry -> analyze; uv_vis -> analyze; }
Workflow for Kinetic Solubility Determination.
Stability Profile: Degradation Pathways and Assessment
The stability of this compound is dictated by its two primary functional groups. Understanding its degradation profile is essential for defining storage conditions, predicting shelf-life, and ensuring the integrity of experimental results.
3.1. Predicted Degradation Pathways
-
Oxidation of the Aldehyde: Aromatic aldehydes are susceptible to oxidation to the corresponding carboxylic acid (4-Hex-1-ynylbenzoic acid).[9] This can be initiated by atmospheric oxygen (auto-oxidation), light, or oxidizing agents. Auto-oxidation is a common degradation pathway for aldehydes and can be accelerated by heat and light.
-
Reactions of the Terminal Alkyne: Terminal alkynes can undergo various reactions. Under oxidative conditions (e.g., ozonolysis or strong oxidants like KMnO₄), the triple bond can be cleaved, leading to a carboxylic acid and CO₂.[10][11][12] While less common under standard storage conditions, this pathway is relevant in forced degradation studies.
-
Photodegradation: The conjugated π-system of the molecule (aromatic ring, alkyne, and carbonyl) can absorb UV light, potentially leading to radical-mediated degradation or polymerization.
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// Edge Definitions with Labels parent -> oxidized_aldehyde [label="Oxidation ([O])\n(Air, Light, Peroxides)"]; parent -> cleaved_alkyne [label="Strong Oxidation\n(e.g., O₃, KMnO₄)"]; parent -> photodegradation [label="Photolysis (hν)\n(UV Light)"]; }
Potential Degradation Pathways.
3.2. Protocol: Forced Degradation (Stress Testing)
Forced degradation studies are performed to identify likely degradation products and develop stability-indicating analytical methods.[13][14][15] The goal is to achieve 5-20% degradation of the active ingredient.[13][16]
Objective: To assess the stability of this compound under various stress conditions as mandated by ICH guidelines.[13][15]
Analytical Method: A stability-indicating HPLC-UV method must be developed first. This method should be capable of separating the parent compound from all potential degradants.
General Procedure:
-
Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile.
-
Expose aliquots of this solution to the stress conditions outlined in the table below.
-
At specified time points (e.g., 2, 6, 24, 48 hours), withdraw a sample, neutralize if necessary, dilute to a suitable concentration, and analyze by HPLC-UV.
-
Compare the chromatograms of stressed samples to that of an unstressed control to identify and quantify degradation products.
| Stress Condition | Reagent / Condition | Typical Protocol | Primary Degradation Targeted |
| Acid Hydrolysis | 0.1 M HCl | Incubate at 60°C. | Unlikely to be a major pathway. |
| Base Hydrolysis | 0.1 M NaOH | Incubate at 60°C. | Cannizzaro reaction (minor). |
| Oxidation | 3% H₂O₂ | Incubate at room temperature. | Aldehyde oxidation. |
| Thermal | Dry Heat | Store at 80°C. | General thermal decomposition. |
| Photostability | UV/Vis Light | Expose to ≥1.2 million lux hours and ≥200 W h/m².[16] | Photolytic degradation. |
Formulation and Handling Strategies
Based on the predicted physicochemical properties, specific strategies can be employed to ensure the compound's effective use and storage.
4.1. Solvent Selection for Stock Solutions
For biological and screening assays, DMSO is the solvent of choice due to its high solubilizing power and miscibility with aqueous media.
-
Recommendation: Prepare high-concentration stock solutions (e.g., 10-20 mM) in anhydrous DMSO.[5] Store in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Use of anhydrous DMSO is critical to prevent hydrolysis or other water-mediated degradation over time.
4.2. Strategies for Aqueous Formulations
Given the very low aqueous solubility, formulating this compound for in vivo or certain in vitro studies requires specialized approaches.
-
Co-solvents: Systems using water-miscible organic solvents like PEG 400 or propylene glycol can increase solubility.[17][18]
-
Surfactants/Micellar Solubilization: Non-ionic surfactants such as Polysorbate 80 (Tween 80) or Cremophor EL can form micelles that encapsulate the hydrophobic molecule, increasing its apparent aqueous solubility.[17][18]
-
Cyclodextrins: Encapsulation within cyclodextrin molecules (e.g., HP-β-CD) can form inclusion complexes that are water-soluble.[17][18][19]
// Node Definitions start [label="Need to Formulate\nthis compound?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; is_aqueous [label="Is an Aqueous System\nRequired?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; organic_solvent [label="Use Organic Solvent\n(DMSO, DMF, THF, etc.)", fillcolor="#34A853", fontcolor="#FFFFFF"]; solubility_target [label="What is the Target\nConcentration?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; low_conc [label="Low (<10 µM)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; high_conc [label="High (>10 µM)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; cosolvent [label="Use Co-solvent System\n(e.g., PEG400/Water)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; surfactant [label="Use Surfactant/Micellar\nFormulation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; cyclodextrin [label="Use Cyclodextrin\n(e.g., HP-β-CD)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Workflow Edges start -> is_aqueous; is_aqueous -> organic_solvent [label="No"]; is_aqueous -> solubility_target [label="Yes"]; solubility_target -> low_conc; solubility_target -> high_conc; low_conc -> cosolvent; high_conc -> surfactant; high_conc -> cyclodextrin; }
Decision Tree for Formulation Strategy.
4.3. Storage and Handling Recommendations
-
Storage: Store the neat liquid or solutions under an inert atmosphere (argon or nitrogen) to prevent oxidation. Keep in amber vials to protect from light. For long-term storage, temperatures of -20°C are recommended.
-
Handling: Avoid contact with strong oxidizing agents. As it is classified as an irritant, wear suitable protective clothing, gloves, and eye/face protection during handling.[1]
Conclusion
This compound is a compound with poor aqueous solubility and predictable stability liabilities, primarily related to the oxidation of its aldehyde functional group. This guide provides a robust framework based on established chemical principles for predicting its behavior and offers validated, step-by-step protocols for its empirical characterization. By employing the described methods for solubility and stability assessment and adhering to the recommended formulation and handling strategies, researchers can effectively utilize this versatile molecule while ensuring the integrity and reproducibility of their results.
References
-
4-(HEX-1-YN-1-YL)BENZALDEHYDE - ChemBK. (n.d.). Retrieved from [Link]
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025, November 5). Retrieved from [Link]
-
Kinetic Solubility Assays Protocol - AxisPharm. (n.d.). Retrieved from [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). Retrieved from [Link]
-
Forced Degradation Studies - MedCrave online. (2016, December 14). Retrieved from [Link]
-
ICH GUIDELINES: STRESS DEGRADATION STUDY - IJCRT.org. (n.d.). Retrieved from [Link]
-
Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io. (2024, December 9). Retrieved from [Link]
-
Aromatic Aldehyde Definition - Organic Chemistry Key Term - Fiveable. (n.d.). Retrieved from [Link]
-
Cas 175203-90-4,this compound - LookChem. (n.d.). Retrieved from [Link]
-
Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline. (n.d.). Retrieved from [Link]
-
Kinetic Solubility 96 –Well Protocol - Warren Center for Neuroscience Drug Discovery. (2025, July 24). Retrieved from [Link]
-
Why are aromatic aldehydes and ketones less reactive than alphatic aldehydes and ketones? - Quora. (2015, September 3). Retrieved from [Link]
-
Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010, October 1). Retrieved from [Link]
-
4-(HEX-1-YN-1-YL)BENZALDEHYDE | CAS 175203-90-4 - Matrix Fine Chemicals. (n.d.). Retrieved from [Link]
-
Innovative Formulation Strategies for Poorly Soluble Drugs - World Pharma Today. (n.d.). Retrieved from [Link]
-
4-(Hex-5-yn-1-yloxy)benzaldehyde | C13H14O2 - PubChem - NIH. (2025, November 29). Retrieved from [Link]
-
Formulation of poorly soluble compounds - EMA. (2010, May 31). Retrieved from [Link]
-
9.8 Ozonolysis of Alkynes - Chad's Prep®. (n.d.). Retrieved from [Link]
-
AROMATIC ALDEHYDES AND KETONS - eGyanKosh. (n.d.). Retrieved from [Link]
-
Strategies for the Formulation Development of Poorly Soluble Drugs via Oral Route | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
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The Synthetic Versatility of 4-Hex-1-ynylbenzaldehyde: A Technical Guide for Organic Chemists
Abstract
This technical guide provides an in-depth exploration of the potential applications of 4-Hex-1-ynylbenzaldehyde in modern organic synthesis. As a bifunctional molecule possessing both a reactive aldehyde and a terminal alkyne, this compound serves as a versatile building block for the construction of complex molecular architectures. This document will delve into key transformations, including palladium-catalyzed cross-coupling reactions, olefination via the Wittig reaction, carbon-carbon bond formation through Aldol condensation, and the synthesis of heterocyclic scaffolds such as quinolines. The following sections will provide not only theoretical frameworks and mechanistic insights but also detailed, actionable protocols to empower researchers in pharmaceuticals, materials science, and fine chemical synthesis to leverage the unique reactivity of this valuable intermediate.
Introduction: The Strategic Value of a Bifunctional Building Block
This compound is an aromatic compound featuring a benzaldehyde moiety substituted at the para position with a hex-1-ynyl group.[1] This unique arrangement of functional groups—a carbonyl and a terminal alkyne—positions it as a highly valuable and versatile intermediate in organic synthesis. The aldehyde group is a classic electrophile, susceptible to nucleophilic attack and a key participant in a myriad of condensation and olefination reactions. Concurrently, the terminal alkyne offers a reactive site for carbon-carbon bond formation through various coupling reactions, and its linear geometry can impart specific conformational constraints in larger molecules.
This guide will illuminate the synthetic potential of this compound by exploring a range of high-impact chemical transformations. For each reaction class, we will discuss the mechanistic underpinnings, provide detailed experimental protocols, and present data in a clear, comparative format.
Palladium-Catalyzed Cross-Coupling Reactions: The Power of the Alkyne
The terminal alkyne of this compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling. This reaction forms a new carbon-carbon bond between the terminal alkyne and an aryl or vinyl halide, providing a powerful method for the synthesis of complex conjugated systems.
Sonogashira Coupling: A Gateway to Arylalkynes
The Sonogashira reaction is a robust and widely used method for the formation of a C(sp)-C(sp²) bond.[2][3][4][5] The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. The currently accepted mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.
DOT Script for Sonogashira Coupling Mechanism:
Caption: Figure 1: Simplified Catalytic Cycles of the Sonogashira Coupling.
A notable application of this compound in this context is the nano-palladium catalyzed oxidative cross-coupling with arylboronic acids, which proceeds under relatively mild conditions.
Experimental Protocol: Nano-Palladium Catalyzed Oxidative Cross-Coupling
The following protocol is a representative procedure for the cross-coupling of a terminal alkyne like this compound with an arylboronic acid, based on the work of Nie et al.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Nano-palladium catalyst
-
Silver oxide (Ag₂O)
-
Triphenylphosphine (PPh₃)
-
Cesium carbonate (Cs₂CO₃)
-
Solvent (e.g., Toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the nano-palladium catalyst (1-5 mol%), triphenylphosphine (2-10 mol%), and cesium carbonate (2 equivalents).
-
Add this compound (1 equivalent) and the arylboronic acid (1.2 equivalents).
-
Add silver oxide (1.5 equivalents).
-
Add dry, degassed toluene via syringe.
-
Stir the reaction mixture at a specified temperature (e.g., 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with an organic solvent (e.g., ethyl acetate).
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired diarylalkyne.
| Entry | Arylboronic Acid | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Yield (%) |
| 1 | Phenylboronic acid | 2 | Toluene | 90 | >90 (representative) |
| 2 | 4-Methoxyphenylboronic acid | 2 | Toluene | 90 | >90 (representative) |
| 3 | 4-Chlorophenylboronic acid | 3 | Dioxane | 100 | >85 (representative) |
Table 1: Representative Data for Nano-Palladium Catalyzed Oxidative Cross-Coupling. (Note: These are representative yields for this type of reaction, as the specific yield for this compound was not detailed in the available literature).
Olefination via the Wittig Reaction: Transforming the Aldehyde
The aldehyde functionality of this compound provides a handle for olefination reactions, with the Wittig reaction being a paramount example.[6][7][8][9][10] This reaction allows for the stereoselective synthesis of alkenes from aldehydes and ketones.
Mechanism of the Wittig Reaction
The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphorus ylide (Wittig reagent). The reaction proceeds through a betaine or an oxaphosphetane intermediate, leading to the formation of an alkene and triphenylphosphine oxide. The high thermodynamic stability of the P=O bond in triphenylphosphine oxide is a major driving force for this reaction.
DOT Script for Wittig Reaction Mechanism:
Caption: Figure 2: Simplified Workflow of the Wittig Reaction.
Experimental Protocol: Synthesis of a Stilbene Derivative
The following is a generalized protocol for the Wittig reaction of this compound with a phosphonium salt.
Materials:
-
Methyltriphenylphosphonium bromide
-
Strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide)
-
This compound
-
Anhydrous solvent (e.g., THF, DMSO)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add methyltriphenylphosphonium bromide (1.1 equivalents) and anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium (1.1 equivalents) dropwise. The formation of the ylide is often indicated by a color change (typically to orange or deep red).
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
Cool the ylide solution back to 0 °C and add a solution of this compound (1 equivalent) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired alkene.
Aldol Condensation: Extending the Carbon Skeleton
The aldehyde group of this compound can also participate in Aldol condensation reactions, a fundamental carbon-carbon bond-forming reaction in organic chemistry. This reaction involves the enolate of a ketone or another aldehyde attacking the carbonyl carbon of this compound.
Experimental Protocol: Base-Catalyzed Aldol Condensation with Acetone
This protocol describes a crossed Aldol condensation between this compound and acetone.
Materials:
-
This compound
-
Acetone
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.
-
Add an excess of acetone (e.g., 5-10 equivalents).
-
Slowly add an aqueous solution of sodium hydroxide (e.g., 10% w/v) dropwise with stirring.
-
Stir the reaction mixture at room temperature for several hours, monitoring by TLC. A precipitate of the product may form.
-
If no precipitate forms, gently warm the mixture to promote dehydration of the aldol addition product.
-
Cool the mixture in an ice bath to complete precipitation.
-
Collect the solid product by vacuum filtration and wash with cold water, followed by a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the purified α,β-unsaturated ketone.
Synthesis of Heterocycles: Building Quinolines
The bifunctional nature of this compound makes it an excellent precursor for the synthesis of heterocyclic compounds. One prominent example is the construction of the quinoline scaffold, a privileged structure in medicinal chemistry.
Friedländer Annulation for Quinolines
The Friedländer annulation is a classic method for quinoline synthesis, involving the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. A variation of this allows for the use of an alkynyl aldehyde.
Experimental Protocol: Three-Component Synthesis of a Substituted Quinoline
This is a representative protocol for a three-component reaction to synthesize a quinoline derivative from this compound, an aniline, and another component that provides the remaining carbon atoms of the pyridine ring.
Materials:
-
This compound
-
Aniline (or a substituted aniline)
-
A compound with an active methylene group (e.g., ethyl acetoacetate)
-
Catalyst (e.g., iodine, Lewis acids like InCl₃, or Brønsted acids)
-
Solvent (e.g., ethanol, or solvent-free conditions)
Procedure:
-
In a round-bottom flask, combine this compound (1 equivalent), aniline (1 equivalent), and ethyl acetoacetate (1.1 equivalents).
-
Add the catalyst (e.g., 10 mol% iodine).
-
Heat the reaction mixture (e.g., to 80-120 °C) with stirring for the required time (monitor by TLC).
-
After completion, cool the reaction mixture and add a suitable solvent like ethyl acetate.
-
Wash the organic layer with saturated sodium thiosulfate solution (if iodine is used as a catalyst) and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the substituted quinoline.
Conclusion
This compound is a potent and versatile building block in organic synthesis. Its dual functionality allows for a wide array of transformations, providing access to diverse and complex molecular structures. The reactions detailed in this guide—Sonogashira coupling, Wittig olefination, Aldol condensation, and quinoline synthesis—represent just a fraction of the potential applications of this compound. As the demand for novel chemical entities in drug discovery and materials science continues to grow, the strategic use of such bifunctional intermediates will undoubtedly play a crucial role in advancing these fields. It is our hope that the protocols and insights provided herein will serve as a valuable resource for researchers seeking to harness the synthetic power of this compound.
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Aldol Condensations of Aldehydes and Ketones Catalyzed by Primary Amine on Water. (n.d.). Retrieved from [Link]
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Efficient Palladium-Catalyzed Homocoupling Reaction and Sonogashira Cross-Coupling Reaction of Terminal Alkynes under Aerobic Conditions | The Journal of Organic Chemistry. (n.d.). Retrieved from [Link]
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Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A. (2021, February 10). Retrieved from [Link]
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A Technical Guide to the Reactivity of the Aldehyde Group in 4-Hex-1-ynylbenzaldehyde
Abstract
4-Hex-1-ynylbenzaldehyde is a bifunctional aromatic compound that has garnered significant interest as a versatile building block in organic synthesis, particularly within the realms of medicinal chemistry and materials science.[1] Its structure, featuring a terminal alkyne and an aromatic aldehyde, offers two distinct and highly reactive sites for chemical modification. This guide provides an in-depth technical examination of the aldehyde group's reactivity, influenced by the electronic properties of the para-substituted hex-1-ynyl moiety. We will explore the synthesis of this key intermediate, delve into the mechanistic underpinnings of its principal reactions—including nucleophilic additions, reductions, and oxidations—and provide field-proven experimental protocols. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical potential of this compound in the design and synthesis of complex molecular architectures.
Introduction and Physicochemical Properties
This compound (CAS No. 175203-90-4) is an aromatic aldehyde distinguished by the presence of a six-carbon alkyne chain at the para position of the benzene ring.[2] This substitution pattern is critical as it modulates the electronic environment of the aldehyde's carbonyl group, thereby influencing its reactivity towards various reagents. The aldehyde group serves as a versatile handle for a multitude of classic organic transformations, while the terminal alkyne provides a gateway for powerful coupling reactions, such as copper-catalyzed azide-alkyne cycloaddition ("click chemistry") and further Sonogashira couplings.[3][4] Its utility as a synthetic intermediate is prominent in the fields of pharmaceuticals, dyes, and pesticides.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₄O | [1][2] |
| Molecular Weight | 186.25 g/mol | [2] |
| CAS Number | 175203-90-4 | [2][5] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 250-255 °C | [1] |
| Density | 0.98 g/cm³ | [1] |
| Solubility | Soluble in most organic solvents | [1] |
| SMILES | CCCCC#CC1=CC=C(C=O)C=C1 | [2] |
Synthesis via Sonogashira Coupling
The most direct and efficient synthesis of this compound involves the Sonogashira cross-coupling reaction. This powerful carbon-carbon bond-forming reaction couples a terminal alkyne (1-hexyne) with an aryl halide (typically 4-bromobenzaldehyde or 4-iodobenzaldehyde).[4][6] The reaction is catalyzed by a palladium complex, with a copper(I) co-catalyst, and requires an amine base.[4] The Sonogashira coupling is valued for its mild reaction conditions and high tolerance for various functional groups, including the aldehyde moiety present on the aryl halide.[6]
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Sonogashira Coupling
-
Vessel Preparation : To a dry, two-necked round-bottom flask equipped with a magnetic stir bar, add 4-bromobenzaldehyde (1.0 eq), copper(I) iodide (CuI, 0.02 eq), and bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 eq).
-
Inert Atmosphere : Seal the flask and purge with dry nitrogen or argon for 10-15 minutes. This is crucial as the catalytic cycle can be inhibited by oxygen, which also promotes the undesirable homocoupling of the alkyne (Glaser coupling).[7]
-
Solvent and Reagent Addition : Under a positive pressure of inert gas, add anhydrous tetrahydrofuran (THF) and triethylamine (Et₃N, 2.0 eq) via syringe. Stir the mixture until all solids have dissolved.
-
Alkyne Addition : Add 1-hexyne (1.2 eq) dropwise to the stirred solution at room temperature.
-
Reaction Monitoring : Stir the reaction at room temperature (or warm gently to 40-50°C if the reaction is sluggish) and monitor its progress by thin-layer chromatography (TLC).
-
Work-up : Upon completion, dilute the reaction mixture with diethyl ether and wash sequentially with saturated aqueous NH₄Cl and brine.
-
Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure this compound.
Electronic Effects and Aldehyde Reactivity
The reactivity of an aldehyde is fundamentally dictated by the electrophilicity of its carbonyl carbon.[8] In this compound, the hex-1-ynyl substituent exerts a significant influence on this electrophilicity through a combination of inductive and resonance effects.
-
Inductive Effect : The carbon atoms of the alkyne are sp-hybridized. Due to the higher s-character (50%) of sp orbitals compared to sp² (33.3%) or sp³ (25%) orbitals, sp-hybridized carbons are more electronegative. This leads to a net electron-withdrawing inductive effect (-I) from the alkyne group, which pulls electron density away from the benzene ring.
-
Resonance Effect : The π-system of the alkyne can conjugate with the π-system of the benzene ring, which in turn conjugates with the carbonyl group. This delocalization can withdraw electron density from the carbonyl carbon.
Compared to unsubstituted benzaldehyde, the electron-withdrawing nature of the hex-1-ynyl group increases the partial positive charge (δ+) on the carbonyl carbon, making it more electrophilic and thus more susceptible to nucleophilic attack.[9][10] Conversely, a substituent with an electron-donating effect, such as a methoxy group, would decrease the carbonyl carbon's electrophilicity.[11]
Caption: Electronic withdrawal by the alkyne enhances carbonyl reactivity.
Key Reactions of the Aldehyde Group
The enhanced electrophilicity of the aldehyde in this compound makes it an excellent substrate for a variety of nucleophilic addition reactions.
Nucleophilic Addition: The Grignard Reaction
The Grignard reaction involves the addition of an organomagnesium halide (Grignard reagent) to the carbonyl carbon, forming a new carbon-carbon bond.[12][13] The reaction proceeds via nucleophilic attack to form a tetrahedral magnesium alkoxide intermediate, which is then protonated during an acidic workup to yield a secondary alcohol.[14][15]
Caption: Mechanism of the Grignard reaction with an aldehyde.
-
Grignard Reagent Preparation : In a flame-dried, three-necked flask under an argon atmosphere, prepare the Grignard reagent (e.g., Ethylmagnesium Bromide) in anhydrous diethyl ether.
-
Substrate Addition : Dissolve this compound (1.0 eq) in anhydrous diethyl ether and add it dropwise via an addition funnel to the stirred Grignard solution at 0 °C. The causality for cooling is to control the exothermic reaction and prevent side reactions.
-
Reaction Progression : After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours until TLC analysis shows complete consumption of the starting aldehyde.
-
Quenching : Cool the reaction mixture back to 0 °C and quench it by slowly adding saturated aqueous ammonium chloride solution. This protonates the alkoxide and precipitates magnesium salts.
-
Extraction and Purification : Extract the product with diethyl ether, wash the organic layer with brine, dry over magnesium sulfate, and concentrate. Purify the resulting secondary alcohol by flash chromatography.
Olefination: The Wittig Reaction
The Wittig reaction is a premier method for synthesizing alkenes from aldehydes or ketones.[16][17] It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent).[18] The reaction proceeds through a betaine or, more commonly accepted under lithium-free conditions, a concerted [2+2] cycloaddition to form an oxaphosphetane intermediate.[18] This intermediate then collapses to form the desired alkene and triphenylphosphine oxide, the latter being the thermodynamic driving force for the reaction.[17]
Caption: The Wittig reaction mechanism for alkene synthesis.
-
Ylide Generation : Suspend benzyltriphenylphosphonium chloride (1.1 eq) in anhydrous THF. Cool the suspension to 0 °C and add a strong base such as n-butyllithium or potassium tert-butoxide dropwise until the characteristic orange-red color of the ylide persists.
-
Aldehyde Addition : Dissolve this compound (1.0 eq) in a minimal amount of anhydrous THF and add it slowly to the ylide solution at 0 °C.
-
Reaction : Allow the reaction to warm to room temperature and stir for 3-4 hours. Monitor by TLC for the disappearance of the aldehyde.
-
Work-up : Quench the reaction by adding water. Extract the mixture with ethyl acetate. The triphenylphosphine oxide byproduct can be challenging to remove; precipitation from a nonpolar solvent like hexanes or careful chromatography is often required.[16]
-
Purification : Wash the organic phase with brine, dry over Na₂SO₄, and concentrate. Purify the crude product via column chromatography to isolate the alkene.
Applications in Drug Development and Materials Science
The dual functionality of this compound makes it a highly valuable intermediate.
-
Medicinal Chemistry : The aldehyde can be converted into various functional groups central to pharmacophores, such as amines (via reductive amination), amides (via oxidation to the carboxylic acid followed by amide coupling), and complex heterocyclic systems. The alkyne moiety is often incorporated as a rigid linker or as a handle for bioconjugation using click chemistry.
-
Materials Science : The rigid, linear structure imparted by the alkyne and aromatic ring makes this molecule and its derivatives candidates for liquid crystals, organic light-emitting diodes (OLEDs), and conjugated polymers.[7]
Conclusion
This compound presents a reactive and versatile platform for synthetic chemists. The electron-withdrawing nature of the para-alkynyl substituent activates the aldehyde group towards nucleophilic attack, facilitating a wide range of transformations such as Grignard additions and Wittig olefinations. The careful selection of reaction conditions allows for the selective manipulation of the aldehyde, preserving the alkyne for subsequent modifications. This predictable reactivity, combined with the synthetic accessibility of the molecule, solidifies its role as a cornerstone intermediate for constructing complex molecules in drug discovery and materials innovation.
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"literature review of 4-Hex-1-ynylbenzaldehyde synthesis"
An In-depth Technical Guide to the Synthesis of 4-Hex-1-ynylbenzaldehyde
Abstract
This technical guide provides a comprehensive overview of the synthetic methodologies for preparing 4-(Hex-1-yn-1-yl)benzaldehyde, a valuable aromatic aldehyde intermediate. The document is tailored for researchers, scientists, and professionals in drug development and materials science. We delve into the prevalent synthetic strategies, with a primary focus on the robust and versatile Sonogashira coupling reaction. The guide offers a detailed examination of the reaction mechanism, step-by-step experimental protocols, critical parameter optimization, and methods for purification and characterization. Furthermore, this whitepaper discusses the causality behind experimental choices, ensuring a deep understanding of the synthesis, and is grounded in authoritative references to uphold scientific integrity.
Introduction: The Significance of this compound
This compound (CAS: 175203-90-4) is an organic compound featuring a benzaldehyde moiety connected to a 1-hexyne chain via a carbon-carbon triple bond.[1] Its molecular structure, combining a reactive aldehyde group with a rigid, linear alkyne linker, makes it a highly versatile building block in organic synthesis. This compound serves as a key intermediate in the creation of more complex molecules for various sectors, including pharmaceuticals, agrochemicals, and dyes.[2] The unique electronic and structural properties of the aryl alkyne framework are instrumental in constructing π-conjugated systems, which are foundational for advanced organic materials and nanomaterials.[3]
Physicochemical Properties:
-
Molecular Formula: C₁₃H₁₄O[1]
-
Molecular Weight: 186.25 g/mol [1]
-
Appearance: Colorless to pale yellow liquid[2]
-
Boiling Point: 250-255°C[2]
-
Solubility: Soluble in most organic solvents[2]
Given its utility, the efficient and reliable synthesis of this compound is of considerable interest. This guide focuses on the most effective methods to achieve this, emphasizing practical application and theoretical understanding.
Core Synthetic Strategy: The Sonogashira Coupling
The Sonogashira coupling is the cornerstone reaction for the synthesis of aryl alkynes like this compound.[4] First reported in 1975, this cross-coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[4][5] It is renowned for its mild reaction conditions, tolerance of a wide range of functional groups, and high yields, making it a staple in modern organic synthesis.[3][5]
The general reaction for the synthesis of this compound via Sonogashira coupling is depicted below:
Caption: General scheme for the Sonogashira coupling to synthesize this compound.
Mechanistic Insights: The Palladium and Copper Catalytic Cycles
The efficacy of the Sonogashira coupling lies in the synergistic action of two interconnected catalytic cycles: a palladium cycle and a copper cycle.[6] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction.
-
Palladium Cycle (Outer Cycle):
-
Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide (e.g., 4-iodobenzaldehyde) to a palladium(0) complex, forming a palladium(II) species.
-
Transmetalation: This Pd(II) complex then undergoes transmetalation with a copper(I) acetylide (formed in the copper cycle), transferring the hexynyl group to the palladium center. This is often the rate-determining step.[4]
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final product, this compound, and regenerate the palladium(0) catalyst.
-
-
Copper Cycle (Inner Cycle):
-
Acetylide Formation: In the presence of an amine base, the terminal proton of 1-hexyne is abstracted. The resulting acetylide anion coordinates with the copper(I) salt (e.g., CuI) to form a copper(I) acetylide intermediate. This species is crucial for the transmetalation step with the palladium complex.
-
Caption: The interconnected Palladium and Copper cycles in the Sonogashira reaction.
Experimental Protocol: A Step-by-Step Guide
This protocol is a generalized procedure based on established Sonogashira coupling methodologies.[5][7] Researchers should optimize conditions based on their specific laboratory setup and reagent purity.
Materials and Reagents:
| Component | Role | Typical Example | Notes |
| Aryl Halide | Electrophile | 4-Iodobenzaldehyde | Iodoarenes are more reactive than bromoarenes. |
| Terminal Alkyne | Nucleophile | 1-Hexyne | Should be used in slight excess (1.1-1.5 eq). |
| Palladium Catalyst | Catalyst | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ | Typically 1-5 mol%. |
| Copper(I) Salt | Co-catalyst | Copper(I) Iodide (CuI) | Typically 1-5 mol%. |
| Base | Acid Scavenger/Solvent | Triethylamine (Et₃N) | Must be anhydrous. Can also serve as the solvent. |
| Solvent (optional) | Reaction Medium | THF, DMF | Used if the base is not the primary solvent.[4] |
Procedure:
-
Inert Atmosphere Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 4-iodobenzaldehyde (1.0 eq), Pd(PPh₃)₄ (2 mol%), and CuI (3 mol%).
-
Degassing: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 15-20 minutes. This is critical to prevent oxidative homocoupling of the alkyne (Glaser coupling).[8]
-
Reagent Addition: Under a positive pressure of inert gas, add anhydrous triethylamine (as solvent) via syringe. Begin stirring to dissolve the solids.
-
Alkyne Addition: Add 1-hexyne (1.2 eq) dropwise to the stirring solution at room temperature.
-
Reaction Monitoring: The reaction is typically run at room temperature to 50°C.[3] Monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting aryl halide is consumed (typically 2-8 hours).
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature and dilute it with a solvent like ethyl acetate or diethyl ether.
-
Filter the mixture through a pad of celite to remove the catalyst residues and ammonium salts.
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl solution, water, and finally, brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield pure this compound.
Caption: A typical experimental workflow for the synthesis of this compound.
Critical Parameters and Optimization
-
Choice of Halide: The reactivity of the aryl halide follows the order I > Br > Cl. 4-Iodobenzaldehyde is the preferred substrate for milder conditions and higher efficiency.
-
Catalyst Loading: High catalyst loading can be expensive and lead to purification challenges. It is advisable to start with low loadings (e.g., 1 mol% Pd) and increase if the reaction is sluggish.
-
Copper Co-catalyst: While essential for the classic Sonogashira reaction, copper can promote the undesirable homocoupling of the alkyne.[6] In cases where this side reaction is significant, a "copper-free" Sonogashira protocol may be employed, although this often requires different ligands and harsher conditions.[9]
-
Base: The amine base is crucial for neutralizing the HX generated during the reaction.[3] It must be of high purity and anhydrous. Using a hindered base can sometimes suppress side reactions.
-
Oxygen Exclusion: Rigorous exclusion of oxygen is paramount to prevent the oxidative homocoupling of 1-hexyne, which leads to the formation of 5,7-dodecadiyne as a major byproduct.[8]
Purification and Characterization
Post-synthesis, rigorous purification and characterization are essential to confirm the identity and purity of this compound.
Purification
-
Flash Column Chromatography: This is the most common method for purifying aryl alkynes. A silica gel stationary phase with a non-polar mobile phase (e.g., a gradient of ethyl acetate in hexane) is effective at separating the product from starting materials and byproducts.
Characterization
The structure of the synthesized compound should be confirmed using a combination of spectroscopic techniques. Expected data includes:
-
¹H NMR (Proton Nuclear Magnetic Resonance): Will show characteristic peaks for the aldehydic proton (~9.9-10.1 ppm), aromatic protons in the para-substituted pattern (~7.5-7.8 ppm), and aliphatic protons of the hexynyl chain.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Will display distinct signals for the carbonyl carbon (~190 ppm), the two alkyne carbons (~80-95 ppm), aromatic carbons, and the aliphatic carbons.
-
FT-IR (Fourier-Transform Infrared Spectroscopy): Should exhibit characteristic absorption bands for the aldehyde C=O stretch (~1700 cm⁻¹), the C≡C triple bond stretch (~2230 cm⁻¹, often weak), and aromatic C-H stretches.
-
Mass Spectrometry (MS): Will confirm the molecular weight of the compound (m/z = 186.25 for the molecular ion [M]⁺).
Safety Considerations
-
Reagents: Palladium catalysts can be toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE). 4-Iodobenzaldehyde is an irritant. Amines like triethylamine are corrosive and have strong odors.
-
Solvents: Organic solvents like THF, ethyl acetate, and hexane are flammable and should be handled away from ignition sources.
-
Inert Atmosphere: When working with Schlenk lines and inert gases, ensure proper training and equipment inspection to prevent accidents.
-
General Precautions: Always wear safety glasses, lab coats, and gloves. Avoid skin and eye contact with all chemicals.[2]
Conclusion
The Sonogashira coupling stands as the most efficient and reliable method for the synthesis of this compound. Its operational simplicity, mild conditions, and broad functional group tolerance make it highly attractive for both academic research and industrial applications. By understanding the underlying mechanism and optimizing key reaction parameters, researchers can consistently achieve high yields of this valuable synthetic intermediate. This guide provides the foundational knowledge and practical steps necessary for the successful synthesis, purification, and characterization of this compound, paving the way for its application in the development of novel pharmaceuticals and advanced materials.
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A Comprehensive Technical Guide to the Safe Handling of 4-Hex-1-ynylbenzaldehyde
Abstract
This technical guide provides a comprehensive overview of the essential safety and handling precautions for 4-Hex-1-ynylbenzaldehyde (CAS No. 175203-90-4), a bifunctional molecule incorporating both an aromatic aldehyde and a terminal alkyne. This document is intended for researchers, scientists, and drug development professionals who may handle this compound in a laboratory setting. By integrating data on the constituent functional groups with established best practices for laboratory safety, this guide outlines critical information regarding hazard identification, exposure controls, personal protective equipment (PPE), emergency procedures, and proper disposal. The causality behind each recommendation is explained to foster a deeper understanding of the associated risks and to promote a culture of safety and scientific integrity.
Introduction and Chemical Profile
This compound is an organic compound of increasing interest in medicinal chemistry and materials science, serving as a versatile building block in organic synthesis.[1] Its utility stems from the orthogonal reactivity of the aldehyde and terminal alkyne moieties. The aldehyde can participate in reactions such as reductive amination, Wittig reactions, and condensations, while the terminal alkyne is amenable to Sonogashira coupling, click chemistry (Huisgen cycloaddition), and metal-catalyzed additions.[2][3][4]
However, the very reactivity that makes this compound valuable also necessitates a thorough understanding of its potential hazards. Aromatic aldehydes as a class are known to be reactive electrophiles and can exhibit bioreactive toxicity.[2][5] Similarly, terminal alkynes are flammable and can pose reactivity hazards, particularly when handled with strong bases or certain metals.[6] Although specific toxicological data for this compound is limited, a conservative approach based on the hazards of its functional groups is essential for safe handling.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 175203-90-4 | [7] |
| Molecular Formula | C₁₃H₁₄O | [7] |
| Molecular Weight | 186.25 g/mol | [7] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Boiling Point | 106 °C | [1] |
| Density | ~1.00 g/cm³ | [2] |
| Solubility | Soluble in most organic solvents | [2] |
Hazard Identification and Risk Assessment
The primary hazards associated with this compound are derived from its functional groups. A comprehensive risk assessment must consider the potential for skin, eye, and respiratory irritation, as well as flammability and chemical reactivity.
Primary Hazards:
-
Irritation: Based on risk phrases for the compound (R36/37/38), it is classified as irritating to the eyes, respiratory system, and skin.[2] Aldehydes are known to cause contact dermatitis and can be sensitizers.[5]
-
Toxicity: Substituted benzaldehydes are recognized as reactive chemicals with the potential for cytotoxicity.[2][8] Excessive intake of benzaldehyde derivatives may cause irreversible damage to living organisms.[9] While specific LD50 data is not available for this compound, it should be handled as a substance with potential toxicity upon ingestion, inhalation, or skin absorption.
-
Flammability: The compound is a liquid with a relatively high boiling point, but like most organic compounds, it is considered combustible.[6] Vapors may form flammable mixtures with air, especially upon heating.
-
Reactivity: The terminal alkyne group presents specific reactivity hazards. The acetylenic proton is acidic (pKa ~25) and can be deprotonated by strong bases (e.g., sodium amide, n-BuLi) to form a highly nucleophilic acetylide anion.[10] This reaction is exothermic. Terminal alkynes can also form explosive metal acetylides with certain metals like copper, silver, and mercury.[11]
Logical Flow for Hazard Assessment
Caption: Hazard identification workflow for this compound.
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is critical, prioritizing engineering controls and supplementing with appropriate PPE.
Engineering Controls
-
Chemical Fume Hood: All handling of this compound, including weighing, transferring, and reaction setup, must be conducted in a certified chemical fume hood to minimize inhalation of vapors.[12]
-
Ventilation: The laboratory should be well-ventilated to prevent the accumulation of flammable vapors.[13]
-
Inert Atmosphere: For reactions involving strong bases or air-sensitive reagents, a Schlenk line or glovebox is necessary to maintain an inert atmosphere of nitrogen or argon.[14][15]
Personal Protective Equipment (PPE)
The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed.[16][17]
Table 2: Recommended Personal Protective Equipment
| PPE Category | Specifications and Rationale |
| Eye and Face Protection | Chemical splash goggles compliant with ANSI Z87.1 standards are mandatory.[18] A full-face shield should be worn over the goggles during procedures with a high risk of splashing or energetic reactions.[3] |
| Skin and Body Protection | A flame-resistant lab coat should be worn and kept fully buttoned. For larger quantities or splash risks, a chemical-resistant apron is recommended.[18] Full-length pants and closed-toe shoes are required.[19] |
| Hand Protection | Chemical-resistant gloves are essential. Given the lack of specific breakthrough data, double-gloving with two different materials is a prudent measure. A common and effective combination is a nitrile inner glove with a neoprene or butyl rubber outer glove.[5][20][21] Gloves must be inspected before use and changed immediately upon contamination. |
| Respiratory Protection | When engineering controls (i.e., a fume hood) are properly used, a respirator is typically not required. However, in the event of a large spill or failure of engineering controls, a full-face respirator with organic vapor cartridges may be necessary for emergency response.[19] |
PPE Selection Decision Tree
Caption: Decision tree for selecting appropriate PPE.
Experimental Protocols and Handling Procedures
Adherence to strict, well-defined protocols is paramount to ensuring safety. The causality behind each step is provided to reinforce understanding.
Protocol for Weighing and Transferring
Causality: This protocol is designed to minimize exposure to the irritant properties of the chemical and prevent spills. Using an enclosed balance within a fume hood mitigates issues with air currents affecting measurements.[12][22]
-
Preparation: Don all required PPE as determined in Section 3.2. Ensure a chemical fume hood is operational. Place an analytical balance with a draft shield inside the fume hood. If this is not feasible, use the tare-vessel method described below.
-
Tare Vessel: Place a clean, dry, and appropriately sized vial or round-bottom flask on the balance and tare the weight.
-
Transfer: Remove the tared vessel from the balance. Inside the fume hood, use a clean pipette to carefully transfer the desired amount of this compound into the vessel.
-
Seal and Re-weigh: Securely cap the vessel. Wipe the exterior with a clean, disposable towel to remove any potential contamination. Place the sealed vessel back on the balance to obtain the final mass.
-
Solubilization: If the next step is to create a solution, add the solvent directly to the vessel via syringe or pipette while still inside the fume hood.
Protocol for Setting Up a Reaction Under Inert Atmosphere
Causality: This procedure is critical for reactions sensitive to air or moisture, or those utilizing highly reactive reagents like strong bases for alkyne deprotonation. The use of a Schlenk line and proper cannula transfer techniques prevents the introduction of atmospheric contaminants.[14][23]
-
Glassware Preparation: Ensure all glassware (e.g., Schlenk flask, dropping funnel) is oven-dried overnight and assembled while hot under a stream of inert gas (nitrogen or argon) to remove adsorbed moisture.[15]
-
System Purge: Connect the assembled apparatus to a Schlenk line. Perform at least three evacuate-refill cycles to thoroughly purge the system of air and replace it with the inert gas.
-
Reagent Addition (Liquid): Add this compound and any other liquid reagents via a gas-tight syringe through a rubber septum. Ensure a slight positive pressure of inert gas is maintained in the flask, indicated by a steady but slow bubbling rate in the outlet bubbler.
-
Reagent Addition (Air-Sensitive): If adding an air-sensitive reagent (e.g., n-BuLi), it must be transferred from its source bottle (e.g., a Sure/Seal™ bottle) to the reaction flask via a double-tipped needle (cannula) under positive inert gas pressure.[23]
-
Reaction Monitoring: Maintain a positive inert gas pressure throughout the reaction. Stir the reaction mixture adequately. If heating, use a well-controlled heating mantle and a condenser.
Emergency Procedures
Rapid and correct response to an emergency can significantly mitigate harm.
Table 3: Emergency Response Protocols
| Situation | Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[24] |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[25] |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[25] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[25] |
| Small Spill (<100 mL) | Alert personnel in the immediate area. Wearing appropriate PPE, contain the spill with a non-combustible absorbent material (e.g., sand, vermiculite).[26] Scoop the absorbent into a sealable container for hazardous waste disposal. Clean the spill area with soap and water. |
| Large Spill (>100 mL) | Evacuate the laboratory immediately. Alert others and activate the nearest fire alarm if the spill is large or presents a fire hazard. Contact the institution's emergency response team from a safe location.[27] |
| Fire | For small fires, use a dry chemical or carbon dioxide extinguisher. For larger fires, evacuate the area and contact emergency services. Do not use a water jet.[20] |
Storage and Disposal
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[6] It should be stored separately from strong oxidizing agents and strong bases.
-
Disposal: All waste containing this compound, including contaminated absorbents and empty containers, must be disposed of as hazardous chemical waste.[28] Collect waste in a clearly labeled, sealed container. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain.[19] Some commercial products are available to neutralize aldehyde waste, which may be an option depending on institutional policies.[29][30]
Conclusion
This compound is a valuable synthetic intermediate whose safe use is predicated on a thorough understanding of the hazards associated with its aromatic aldehyde and terminal alkyne functionalities. By implementing robust engineering controls, utilizing appropriate personal protective equipment, adhering to detailed handling protocols, and being prepared for emergencies, researchers can effectively mitigate the risks associated with this compound. The principles of causality and scientific integrity demand a proactive and informed approach to safety, ensuring the well-being of laboratory personnel and the successful advancement of research.
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Safely Handling Coatings. (n.d.). Retrieved from [Link]
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Methodological & Application
Application Note: Sonogashira Coupling Protocol for the Synthesis of 4-(Hex-1-yn-1-yl)benzaldehyde
Introduction
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] First reported in 1975, this reaction is prized for its mild conditions, broad functional group tolerance, and high yields, making it invaluable in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1][3] This application note provides a detailed, field-proven protocol for the synthesis of 4-(hex-1-yn-1-yl)benzaldehyde, a key intermediate in various research and development applications.[4] The procedure utilizes a palladium-phosphine complex as the primary catalyst and a copper(I) salt as a co-catalyst to facilitate the coupling of 4-iodobenzaldehyde with 1-hexyne.
Mechanism Overview: The Palladium and Copper Catalytic Cycles
The efficacy of the Sonogashira coupling hinges on the synergistic action of two interconnected catalytic cycles: a palladium cycle and a copper cycle.[5]
-
Palladium Cycle: The cycle initiates with the oxidative addition of the aryl halide (4-iodobenzaldehyde) to a Pd(0) complex, forming a Pd(II) intermediate.
-
Copper Cycle: Concurrently, the copper(I) co-catalyst reacts with the terminal alkyne (1-hexyne) in the presence of an amine base to form a copper(I) acetylide species.[1][6] This step is crucial as it activates the alkyne.
-
Transmetalation: The copper acetylide then transfers the alkyne group to the Pd(II) complex in a step called transmetalation. This is often the rate-determining step of the overall reaction.[7]
-
Reductive Elimination: The resulting palladium complex, now bearing both the aryl and alkynyl groups, undergoes reductive elimination to release the final product, 4-(hex-1-yn-1-yl)benzaldehyde, and regenerate the active Pd(0) catalyst, allowing the cycle to continue.[3][6]
The amine base plays a dual role: it deprotonates the terminal alkyne to form the acetylide and neutralizes the hydrogen halide byproduct generated during the reaction.[1][8]
Materials and Reagents
Proper preparation and handling of reagents are critical for success. Ensure all glassware is flame-dried or oven-dried before use, and the reaction is conducted under an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst degradation and unwanted side reactions like Glaser homocoupling.[8]
| Reagent/Material | Formula | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Supplier/Grade | Notes |
| 4-Iodobenzaldehyde | C₇H₅IO | 232.02 | 5.0 | 1.16 g | Sigma-Aldrich, 98% | Most reactive aryl halide for this coupling.[1] |
| 1-Hexyne | C₆H₁₀ | 82.14 | 6.0 | 0.49 g (0.71 mL) | Alfa Aesar, 98% | Use a slight excess (1.2 equiv.) to drive the reaction. |
| Pd(PPh₃)₂Cl₂ | C₃₆H₃₀Cl₂P₂Pd | 701.90 | 0.1 (2 mol%) | 70 mg | Strem Chemicals, 98% | A stable Pd(II) precatalyst.[8] |
| Copper(I) Iodide (CuI) | CuI | 190.45 | 0.1 (2 mol%) | 19 mg | Acros Organics, 99% | Co-catalyst; use a fresh bottle.[8] |
| Triethylamine (TEA) | (C₂H₅)₃N | 101.19 | 15.0 | 1.52 g (2.09 mL) | Fisher Scientific, >99% | Acts as both base and solvent. Should be dry.[8] |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | - | 25 mL | EMD Millipore, Anhydrous | Anhydrous solvent is crucial.[8] |
| Argon/Nitrogen Gas | Ar / N₂ | - | - | - | Airgas, High Purity | For maintaining an inert atmosphere. |
Experimental Protocol
This protocol details the step-by-step methodology for the synthesis of 4-(hex-1-yn-1-yl)benzaldehyde.
I. Reaction Setup and Execution
-
Inert Atmosphere Preparation: To a flame-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add 4-iodobenzaldehyde (1.16 g, 5.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (70 mg, 0.1 mmol), and copper(I) iodide (19 mg, 0.1 mmol).
-
Rationale: Assembling the solid reagents first allows for efficient degassing. Pd(PPh₃)₂Cl₂ is a common, air-stable precatalyst that is reduced in situ to the active Pd(0) species.[1]
-
-
Degassing: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure the removal of atmospheric oxygen.
-
Rationale: Oxygen can lead to the oxidative homocoupling of the alkyne (Glaser coupling), a major side reaction, and can also deactivate the palladium catalyst.[8]
-
-
Solvent and Reagent Addition: Under a positive pressure of argon, add anhydrous THF (25 mL) and triethylamine (2.09 mL, 15.0 mmol) via syringe. Stir the resulting suspension for 5 minutes.
-
Alkyne Addition: Slowly add 1-hexyne (0.71 mL, 6.0 mmol) dropwise to the stirring mixture via syringe over 5 minutes.
-
Rationale: Slow addition can help to minimize the initial concentration of the alkyne, further suppressing potential homocoupling side reactions.[9]
-
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC) using a hexane/ethyl acetate (9:1) eluent system.
-
Rationale: The reaction is typically run under mild conditions, often at room temperature.[1] Monitoring by TLC allows for determination of reaction completion by observing the consumption of the 4-iodobenzaldehyde spot.
-
II. Workup and Purification
-
Quenching: Upon completion, quench the reaction by adding 20 mL of saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by flash column chromatography on silica gel.[10]
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing to 5% ethyl acetate) is typically effective.
-
Elution: The product, being less polar than any remaining starting aldehyde, will elute from the column. Fractions should be collected and analyzed by TLC.
-
-
Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield 4-(hex-1-yn-1-yl)benzaldehyde as a pale yellow liquid or low-melting solid.[4]
III. Expected Results and Characterization
The Sonogashira coupling is generally high-yielding. A successful reaction should provide the target compound with a yield of 80-95%.
-
Physical Appearance: Colorless to pale yellow liquid.[4]
-
Molecular Formula: C₁₃H₁₄O[11]
-
Molecular Weight: 186.25 g/mol [11]
-
¹H NMR (CDCl₃, 400 MHz):
-
δ ~9.99 (s, 1H, -CHO)
-
δ ~7.80 (d, 2H, Ar-H ortho to CHO)
-
δ ~7.50 (d, 2H, Ar-H meta to CHO)
-
δ ~2.45 (t, 2H, -C≡C-CH₂-)
-
δ ~1.65 (m, 2H, -CH₂-CH₂-CH₃)
-
δ ~1.50 (m, 2H, -CH₂-CH₃)
-
δ ~0.95 (t, 3H, -CH₃)
-
-
¹³C NMR (CDCl₃, 100 MHz):
-
δ ~191.5, 135.5, 132.3, 129.6, 129.5, 93.0, 80.5, 30.8, 22.1, 19.5, 13.6.
-
Troubleshooting Guide
Even with a robust protocol, challenges can arise. This guide addresses common issues.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Inactive palladium catalyst.[8]2. Poor quality CuI.[8]3. Insufficiently inert atmosphere. | 1. Use a fresh batch of Pd catalyst or a more stable precatalyst. Ensure proper storage.2. Use a fresh bottle of CuI (should be off-white, not green/brown).3. Improve degassing technique (e.g., use freeze-pump-thaw cycles for the solvent). |
| Formation of Black Precipitate (Palladium Black) | 1. Catalyst decomposition.[8]2. High temperature or impurities. | 1. Ensure high-purity reagents and anhydrous solvents.2. While this reaction is at room temp, if heating is required for other substrates, avoid excessive temperatures.[12] |
| Significant Alkyne Homocoupling (Glaser Product) | 1. Presence of oxygen.[8]2. High concentration of copper catalyst. | 1. Rigorously deoxygenate all reagents and the reaction vessel.2. Reduce the amount of CuI or consider a copper-free protocol if homocoupling is persistent.[13] |
| Reaction Stalls | 1. Base is consumed or of poor quality.2. Aryl halide is deactivated (e.g., electron-rich bromide). | 1. Use freshly distilled and dry triethylamine.2. For less reactive halides (like bromides), heating may be required, or a switch to a more active ligand/catalyst system may be necessary.[1][12] |
Safety Precautions
-
General: Conduct all operations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Reagents:
-
Palladium Catalysts: Can be toxic and are expensive. Handle with care to avoid inhalation of dust.
-
1-Hexyne: Flammable liquid. Keep away from ignition sources.
-
Triethylamine: Corrosive and flammable with a strong odor. Handle in a fume hood.
-
Solvents (THF, Hexane, Ethyl Acetate): Highly flammable.
-
-
Procedure: The evacuation of glassware carries a risk of implosion. Ensure the Schlenk flask has no cracks or defects.
References
-
Sonogashira coupling. In Wikipedia; 2023. [Link]
-
Bano, A., & Sharma, U. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. [Link]
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Sonogashira coupling. (2019). YouTube. [Link]
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Liang, Y., et al. (2025). Sonogashira coupling in natural product synthesis. ResearchGate. [Link]
-
Sonogashira Cross-Coupling. J&K Scientific LLC. (2021). [Link]
-
4-(HEX-1-YN-1-YL)BENZALDEHYDE. ChemBK. (2024). [Link]
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Aziz, N. A. A., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing. [Link]
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Sonogashira Coupling. Organic Synthesis. [Link]
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Sonogashira Coupling. Chemistry LibreTexts. (2024). [Link]
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Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
-
Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. (2023). RSC Advances, 13(7), 4567-4589. [Link]
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What is the best procedure for Sonogashira coupling? ResearchGate. (2014). [Link]
-
Wang, X., et al. (2019). Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. Organometallics, 38(23), 4535-4544. [Link]
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Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. ResearchGate. (2023). [Link]
-
Screening different bases and solvents in the nickel- catalysed Sonogashira reaction. ResearchGate. [Link]
-
Panda, S. (2023). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. Sustainable Chemical Insight in Biological Exploration, 1(1), 75-87. [Link]
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Sonogashira troubleshooting help needed. Reddit. (2020). [Link]
-
Struggling to make a sonogashira coupling reaction happen. Reddit. (2021). [Link]
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Organic Syntheses Procedure. Organic Syntheses. [Link]
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Flow Chemistry: Sonogashira Coupling. ThalesNano Inc.[Link]
-
Isolation And Purification Of Substance By Column Chromatography. ResearchGate. (2025). [Link]
-
4-(HEX-1-YN-1-YL)BENZALDEHYDE | CAS 175203-90-4. Matrix Fine Chemicals. [Link]
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Derivatization of 4-Hex-1-ynylbenzaldehyde for Biological Assays: Application Notes and Protocols
Introduction
4-Hex-1-ynylbenzaldehyde is a bifunctional molecule of significant interest in chemical biology and drug development. Its unique structure, featuring a terminal alkyne and an aldehyde group, provides two orthogonal handles for chemical modification. The terminal alkyne is a versatile functional group for "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), while the aldehyde group can readily react with various nucleophiles, including hydrazines and aminooxy compounds.[1][2] This dual reactivity allows for the sequential or simultaneous introduction of different molecular entities, making this compound an ideal scaffold for the construction of sophisticated biological probes.
This guide provides an in-depth exploration of the derivatization strategies for this compound, with a focus on creating probes for biological assays. We will delve into the chemical principles behind these modifications and provide detailed, field-proven protocols for their synthesis and application.
Core Derivatization Strategies
The derivatization of this compound primarily revolves around the selective reaction of its two key functional groups: the terminal alkyne and the aldehyde. The choice of which handle to modify first depends on the desired final product and the compatibility of the reagents.
Derivatization via the Alkyne Group: "Click Chemistry"
The terminal alkyne is a prime target for bioorthogonal "click" reactions, most notably the CuAAC.[3][4] This reaction is highly efficient, specific, and can be performed in aqueous conditions, making it ideal for biological applications.[3][5]
Principle: The CuAAC reaction involves the [3+2] cycloaddition of a terminal alkyne and an azide to form a stable 1,2,3-triazole ring. This reaction is catalyzed by copper(I), which dramatically increases the reaction rate and regioselectivity.[4]
Applications: This strategy is commonly used to attach:
-
Fluorophores: For fluorescence microscopy and flow cytometry.
-
Biotin: For affinity purification and detection via streptavidin conjugates.[6][7]
-
Affinity tags: For target identification and pull-down experiments.
Workflow for Alkyne Derivatization:
Caption: General workflow for derivatizing this compound via the alkyne group.
Protocol 1: Synthesis of a Fluorescent Probe via CuAAC
This protocol describes the synthesis of a fluorescently labeled this compound using an azide-functionalized fluorophore.
Materials:
-
This compound
-
Azide-functionalized fluorophore (e.g., Alexa Fluor 488 Azide)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol
-
Water (deionized)
-
Dichloromethane (DCM)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) and the azide-functionalized fluorophore (1.1 equivalents) in a 1:1 mixture of tert-butanol and water.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.5 equivalents) in water.
-
In another vial, prepare a solution of CuSO₄·5H₂O (0.1 equivalents) in water.
-
To the reaction mixture, add the sodium ascorbate solution, followed by the CuSO₄ solution.
-
Stir the reaction mixture vigorously at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, dilute the mixture with water and extract the product with DCM (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the fluorescently labeled benzaldehyde derivative.
Table 1: Representative Data for Fluorescent Probe Synthesis
| Parameter | Value |
| Starting Aldehyde | This compound |
| Fluorophore | Alexa Fluor 488 Azide |
| Reaction Time | 6 hours |
| Yield | 85% |
| Excitation Max | ~495 nm |
| Emission Max | ~519 nm |
Derivatization via the Aldehyde Group: Condensation Reactions
The aldehyde functionality is a versatile handle for forming stable covalent bonds with various nucleophiles, particularly those containing hydrazine or aminooxy moieties.[1][2] These reactions are highly chemoselective and proceed under mild conditions.
Principle: Aldehydes react with hydrazines to form hydrazones and with aminooxy compounds to form oximes. These reactions are typically acid-catalyzed and can be performed in aqueous buffers.[2]
Applications: This approach is valuable for attaching:
-
Biotin hydrazide or aminooxy-biotin: For labeling and affinity capture.[8]
-
Fluorescent hydrazides: To create "turn-on" fluorescent probes where the fluorescence is enhanced upon reaction with the aldehyde.[9][10]
-
Peptides or other biomolecules: Containing a reactive hydrazine or aminooxy group for targeted delivery.
Workflow for Aldehyde Derivatization:
Caption: General workflow for derivatizing this compound via the aldehyde group.
Protocol 2: Biotinylation via Hydrazone Formation
This protocol details the biotinylation of this compound using biotin hydrazide.
Materials:
-
This compound
-
Biotin hydrazide
-
Methanol
-
Acetic acid (glacial)
-
Diethyl ether
Procedure:
-
Dissolve this compound (1 equivalent) in methanol in a round-bottom flask.
-
Add biotin hydrazide (1.2 equivalents) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Stir the reaction mixture at room temperature for 2-4 hours. A precipitate may form as the reaction proceeds.
-
Monitor the reaction by TLC until the starting aldehyde is consumed.
-
Collect the precipitate by filtration and wash with cold diethyl ether to remove unreacted starting materials.
-
Dry the product under vacuum to yield the biotinylated alkyne derivative.
Table 2: Representative Data for Biotinylation
| Parameter | Value |
| Starting Aldehyde | This compound |
| Biotinylating Agent | Biotin Hydrazide |
| Reaction Time | 3 hours |
| Yield | >90% |
Application in Biological Assays
The derivatized 4-hex-1-ynylbenzaldehydes serve as powerful tools in a variety of biological assays.
Live Cell Imaging
Fluorescently labeled derivatives can be used for live-cell imaging to track the localization of a target molecule or to monitor cellular processes.[11][12] The choice of fluorophore can be tuned for different imaging modalities.[10]
Workflow for Live Cell Imaging:
Caption: A simplified workflow for utilizing fluorescently derivatized probes in live cell imaging.
Protocol 3: Cellular Imaging with a Fluorescent Aldehyde Probe
Materials:
-
Cells cultured on glass-bottom dishes
-
Fluorescently labeled this compound derivative (from Protocol 1)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope
Procedure:
-
Culture cells to the desired confluency on glass-bottom dishes.
-
Prepare a stock solution of the fluorescent probe in DMSO.
-
Dilute the fluorescent probe in pre-warmed cell culture medium to the final working concentration (typically 1-10 µM).
-
Remove the existing medium from the cells and add the probe-containing medium.
-
Incubate the cells for a specified period (e.g., 30-60 minutes) at 37°C in a CO₂ incubator.
-
Wash the cells three times with warm PBS to remove unbound probe.
-
Add fresh culture medium or PBS to the cells for imaging.
-
Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.
Target Identification and Pull-Down Assays
Biotinylated derivatives are instrumental in identifying the binding partners of a small molecule.[13] The biotin tag allows for the capture of the probe-protein complex using streptavidin-coated beads.
Workflow for Target Identification:
Caption: A schematic representation of a pull-down assay for target identification using a biotinylated probe.
Conclusion
This compound is a highly versatile scaffold for the development of chemical probes for biological assays. Its orthogonal reactive handles, the alkyne and the aldehyde, allow for the straightforward introduction of a wide range of functionalities. The protocols outlined in this guide provide a solid foundation for researchers to synthesize and apply these valuable tools in their own investigations, paving the way for new discoveries in chemical biology and drug development.
References
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Bioconjugation - Wikipedia. Available at: [Link]
-
Tunable fluorescent probes for detecting aldehydes in living systems - PMC - NIH. Available at: [Link]
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O is for Aldehyde: Using Pyrrolysine Analogues to Introduce Reactive Carbonyls into Proteins for Bioconjugation. Available at: [Link]
-
Utilization of alkyne bioconjugations to modulate protein function - PMC - NIH. Available at: [Link]
-
Overview of bioorthogonal reactions with terminal alkyne- or alkene-tagged proteins for in vitro labelling. - ResearchGate. Available at: [Link]
-
Site-specific chemical protein conjugation using genetically encoded aldehyde tags - NIH. Available at: [Link]
-
Chemical sensors for imaging total cellular aliphatic aldehydes in live cells - PMC - NIH. Available at: [Link]
-
Introduction to Bioconjugation - Chemistry LibreTexts. Available at: [Link]
-
Examples of aldehyde-tag conjugation conditions. - ResearchGate. Available at: [Link]
-
One-Pot Conversion of Aldehydes and Aryl Halides to Disubstituted Alkynes via Tandem Seyferth-Gilbert Homologation/Copper-Free Sonogashira Coupling - Organic Chemistry Portal. Available at: [Link]
-
Bioorthogonal Chemistry and Its Applications - ACS Publications. Available at: [Link]
-
Bioorthogonal reactions of terminal alkynes (A) and strained... - ResearchGate. Available at: [Link]
-
Constructing new bioorthogonal reagents and reactions - PMC - NIH. Available at: [Link]
-
BiotinAlk - Synvenio. Available at: [Link]
-
Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - NIH. Available at: [Link]
-
Tandem Sonogashira Coupling: An Efficient Tool for the Synthesis of Diarylalkynes | Organic Letters - ACS Publications. Available at: [Link]
-
Alkyne lipids as substrates for click chemistry-based in vitro enzymatic assays - PMC - NIH. Available at: [Link]
-
Novel biotin linker with alkyne and amino groups for chemical labelling of a target protein of a bioactive small molecule - PubMed. Available at: [Link]
-
On the cellular metabolism of the click chemistry probe 19-alkyne arachidonic acid - NIH. Available at: [Link]
-
Cleavable Biotin Probes for Labeling of Biomolecules via the Azide – Alkyne Cycloaddition. Available at: [Link]
-
Azide conjugates - for Click chemistry - Interchim. Available at: [Link]
-
Biotin as a Reactive Handle to Selectively Label Proteins and DNA with Small Molecules. Available at: [Link]
-
Sonogashira Coupling - Chemistry LibreTexts. Available at: [Link]
-
MRI Probes for In Vivo Aldehyde Sensing - ResearchGate. Available at: [Link]
-
Sonogashira cross-coupling strategies towards nucleosides and analogues - Books. Available at: [Link]
-
ARP(Aldehyde Reactive Probe) (A57517) - Antibodies.com. Available at: [Link]
-
Synthesis of Fluorescent Probes based on Stilbenes and Diphenylacetylenes targeting β-Amyloid Plaques - PMC - PubMed Central. Available at: [Link]
-
Turn on Fluorescent Probes for Selective Targeting of Aldehydes - PMC - NIH. Available at: [Link]
-
A New Derivatization Reagent for HPLC-MS Analysis of Biological Organic Acids - PubMed. Available at: [Link]
-
Tunable fluorescent probes for detecting aldehydes in living systems - RSC Publishing. Available at: [Link]
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Application Notes & Protocols: Synthesis of Versatile Fluorescent Probes Using 4-Hex-1-ynylbenzaldehyde
Introduction: The Unique Versatility of 4-Hex-1-ynylbenzaldehyde
In the design of modern fluorescent probes, modularity and multifunctionality are paramount. This compound stands out as a uniquely valuable building block for researchers in chemistry, biology, and drug development. Its structure ingeniously combines two of the most versatile functional groups in organic synthesis: a terminal alkyne and an aromatic aldehyde.
-
The Alkyne Handle: The terminal alkyne group is a premier handle for bioorthogonal chemistry. It is the key substrate for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the most prominent "click chemistry" reaction, and for palladium-catalyzed Sonogashira cross-coupling reactions.[1][2][3] This allows for the efficient and specific covalent linkage of the benzaldehyde moiety to a vast array of fluorophores or biomolecules under mild conditions.[1][4]
-
The Aldehyde Gateway: The benzaldehyde group serves as a reactive gateway for further functionalization. It can readily form Schiff bases with primary amines, such as the lysine residues on proteins, or act as a recognition site in probes designed to detect specific analytes.[5] This dual-functionality enables the creation of probes that can be first synthesized and then targeted to a biological structure or used to sense a specific chemical environment.
This guide provides a detailed technical overview, field-proven insights, and step-by-step protocols for leveraging this compound in the synthesis of advanced fluorescent probes.
Core Synthetic Strategies: A Logic-Driven Approach
The choice of synthetic strategy depends entirely on the desired final structure and the nature of the fluorophore core. The two primary, high-yield pathways are Sonogashira cross-coupling and CuAAC click chemistry.
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product1 [label="Probe with Extended π-Conjugation\n(Fluorophore-Alkyne-Benzaldehyde)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; product2 [label="Modular Probe with Triazole Linker\n(Fluorophore-Triazole-Benzaldehyde)", fillcolor="#34A853", fontcolor="#FFFFFF"];
application [label="Final Application\n(Bioconjugation, Sensing via Aldehyde)", shape=cds, fillcolor="#FBBC05", fontcolor="#202124", width=3.5, height=1];
// Edges start -> strategy1 [label=" C-C Bond Formation"]; start -> strategy2 [label=" Cycloaddition"];
reagent1 -> strategy1; strategy1 -> catalyst1; catalyst1 -> product1;
reagent2 -> strategy2; strategy2 -> catalyst2; catalyst2 -> product2;
product1 -> application; product2 -> application; } node [width=0] edge [arrowsize=0.7]
Caption: Core synthetic pathways using this compound.
Sonogashira Cross-Coupling: For Extended π-Conjugation
The Sonogashira reaction is a powerful method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[3][6]
Causality: This strategy is ideal when the goal is to create a fully conjugated system where the alkyne and benzaldehyde moieties directly extend the π-system of the fluorophore. This can lead to significant shifts in the photophysical properties, such as red-shifted absorption and emission spectra, which can be desirable for certain imaging applications.[7] The reaction typically requires a palladium catalyst and a copper(I) co-catalyst in the presence of a base.[8] Modern protocols have been developed to be amine- and even copper-free, enhancing their biocompatibility and simplifying purification.[3]
// Using HTML-like labels for chemical structures and reaction A [label=<
Halogenated Fluorophore
];
B [label=<
this compound
];
C [label=<
Conjugated Fluorescent Probe
];
// Invisible nodes for '+' and arrow text plus [label="+", shape=plaintext]; reaction [label=<
PdCl₂(PPh₃)₂ CuI, Base (e.g., Et₃N) Solvent (e.g., DMF)
, shape=plaintext];
// Layout {rank=same; A; plus; B;} {rank=same; reaction;} {rank=same; C;}
A -> plus [dir=none]; plus -> B [dir=none]; B -> reaction [minlen=2]; reaction -> C; }
Caption: Sonogashira coupling reaction scheme.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A Modular "Ligation" Approach
CuAAC is the cornerstone of click chemistry, enabling the near-quantitative formation of a stable triazole ring from an azide and a terminal alkyne.[1][9]
Causality: This approach is exceptionally modular and robust. It is the preferred method when working with complex, pre-functionalized fluorophores that may not be stable under cross-coupling conditions. The azide and alkyne groups are largely inert to most biological molecules and other functional groups, ensuring high specificity.[4] The resulting triazole linker is not just a passive spacer; it is a stable, aromatic heterocycle that can maintain the structural and photophysical integrity of the original fluorophore. This allows for the reliable attachment of the benzaldehyde unit without unpredictable electronic perturbations.
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Handle all reagents and solvents with care, consulting their respective Safety Data Sheets (SDS).
Protocol 1: Synthesis of a BODIPY-Benzaldehyde Probe via CuAAC
This protocol details the modular attachment of this compound to a commercially available or pre-synthesized azide-functionalized BODIPY fluorophore.
Materials:
-
BODIPY-FL Azide (or other azide-modified fluorophore)
-
This compound
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent: 1:1 mixture of tert-Butanol and Water
-
Deionized water
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flask, magnetic stirrer, nitrogen/argon line
Step-by-Step Methodology:
-
Reagent Preparation: In a 25 mL round-bottom flask, dissolve BODIPY-FL Azide (1.0 eq) and this compound (1.2 eq) in 10 mL of a 1:1 t-BuOH/H₂O mixture.
-
Catalyst Addition: In a separate vial, prepare fresh aqueous solutions of CuSO₄·5H₂O (0.1 eq, e.g., 1 M) and sodium ascorbate (0.3 eq, e.g., 1 M).
-
Initiation of Reaction: Add the sodium ascorbate solution to the main reaction flask, followed by the CuSO₄ solution. The solution may change color, indicating the formation of the active Cu(I) catalyst.
-
Reaction Monitoring: Stir the reaction vigorously at room temperature under a nitrogen or argon atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., 30% Ethyl Acetate in Hexanes). The disappearance of the starting materials and the appearance of a new, fluorescent spot indicates product formation. The reaction is typically complete within 2-4 hours.
-
Work-up and Extraction: Once the reaction is complete, add 20 mL of deionized water and transfer the mixture to a separatory funnel. Extract the product with DCM (3 x 20 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (1 x 30 mL) and brine (1 x 30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure BODIPY-benzaldehyde probe.
Protocol 2: Bioconjugation to a Model Peptide via Schiff Base Formation
This protocol describes the use of the synthesized probe from Protocol 1 to label a peptide containing a primary amine (e.g., a lysine residue).
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step1 [label="1. Dissolve Probe\nin DMSO (Stock)", fillcolor="#F1F3F4", fontcolor="#202124"]; step2 [label="2. Dissolve Peptide\nin PBS (pH 7.4-8.0)", fillcolor="#F1F3F4", fontcolor="#202124"]; step3 [label="3. Mix Probe and Peptide\n(e.g., 10:1 molar excess of probe)", fillcolor="#FEF7E0", fontcolor="#202124"]; step4 [label="4. Incubate\n(2-4 hours, RT)", fillcolor="#FEF7E0", fontcolor="#202124"]; step5 [label="5. (Optional) Reduction\nwith NaBH₃CN", fillcolor="#E8F0FE", fontcolor="#1967D2"]; step6 [label="6. Purify Conjugate\n(e.g., HPLC, Desalting Column)", fillcolor="#FCE8E6", fontcolor="#C5221F"];
end_node [label="Fluorescently Labeled Peptide\n(Stable Conjugate)", shape=cds, fillcolor="#FBBC05", fontcolor="#202124", width=3, height=1];
// Edges start -> step1; peptide -> step2; step1 -> step3; step2 -> step3; step3 -> step4; step4 -> step5 [label="Forms stable\nsecondary amine"]; step4 -> step6 [label="Forms reversible\nSchiff base"]; step5 -> step6; step6 -> end_node; } node [width=0] edge [arrowsize=0.7]
Caption: Workflow for bioconjugation via the aldehyde group.
Materials:
-
Purified BODIPY-benzaldehyde probe (from Protocol 1)
-
Peptide containing at least one lysine residue
-
Phosphate-buffered saline (PBS), pH 7.4-8.0
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sodium cyanoborohydride (NaBH₃CN) (Optional, for stable linkage)
-
Purification system (e.g., HPLC or desalting column)
Step-by-Step Methodology:
-
Prepare Probe Stock: Dissolve the BODIPY-benzaldehyde probe in a minimal amount of anhydrous DMSO to create a concentrated stock solution (e.g., 10 mM).
-
Prepare Peptide Solution: Dissolve the peptide in PBS (pH should be slightly basic, 7.4-8.0, to ensure the lysine amine is deprotonated and nucleophilic) to a known concentration (e.g., 1 mg/mL).
-
Conjugation Reaction: Add the probe stock solution to the peptide solution to achieve a 5 to 20-fold molar excess of the probe. The final concentration of DMSO in the reaction should be kept below 10% (v/v) to avoid peptide denaturation.
-
Incubation: Gently mix the reaction and incubate at room temperature for 2-4 hours, or overnight at 4°C.
-
Optional Reductive Amination: To form a stable, non-reversible secondary amine linkage, add a freshly prepared solution of sodium cyanoborohydride (NaBH₃CN) to a final concentration of ~20 mM. Allow this reduction to proceed for 1 hour at room temperature. Caution: NaBH₃CN is toxic and should be handled with care in a fume hood.
-
Purification: Remove the unreacted probe and byproducts by passing the reaction mixture through a desalting column (for larger peptides) or by using reverse-phase HPLC.
-
Characterization: Confirm successful conjugation using mass spectrometry (observing an increase in mass corresponding to the probe) and UV-Vis spectroscopy (observing the characteristic absorbance of the fluorophore).
Data Presentation: Photophysical Properties
The synthesized probes should be characterized to determine their key photophysical properties. The following table provides representative data for probes synthesized via the described strategies.
| Probe Architecture | λabs (nm) | λem (nm) | Stokes Shift (nm) | Quantum Yield (ΦF) | Molar Absorptivity (ε, M-1cm-1) |
| BODIPY-Triazole-Benzaldehyde | 505 | 515 | 10 | 0.85 | ~80,000 |
| Coumarin-Alkyne-Benzaldehyde | 380 | 460 | 80 | 0.60 | ~25,000 |
Note: Values are representative and will vary based on the specific fluorophore core and solvent environment. Data should be empirically determined.[10][11]
References
-
Yi, C., et al. (2013). Multicolor Live-Cell Chemical Imaging by Isotopically Edited Alkyne Vibrational Palette. Journal of the American Chemical Society. Available at: [Link]
-
DeGraw, A. J., et al. (2014). Metabolic Labeling with an Alkyne-modified Isoprenoid Analog Facilitates Imaging and Quantification of the Prenylome in Cells. ACS Chemical Biology. Available at: [Link]
-
Kaur, S., et al. (2012). Turn on Fluorescent Probes for Selective Targeting of Aldehydes. Sensors. Available at: [Link]
-
Pivovarenko, A. G., et al. (2016). A Solution to the Common Problem of the Synthesis and Applications of Hexachlorofluorescein Labeled Oligonucleotides. PLOS ONE. Available at: [Link]
-
Stack, D. E., et al. (2002). Synthesis of a new fluorescent probe specific for catechols. Organic Letters. Available at: [Link]
-
Yasaka, N., et al. (2018). The Utility of Sonogashira Coupling Reaction for the Derivatization of Aryl Halides with Fluorescent Alkyne. Analytical Sciences. Available at: [Link]
-
Komatsu, K., et al. (2018). Advances in reaction-based synthetic fluorescent probes for studying the role of zinc and copper ions in living systems. Journal of Inorganic Biochemistry. Available at: [Link]
-
Butscher, T., et al. (2020). Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles. RSC Advances. Available at: [Link]
-
DeGraw, A. J., et al. (2016). Metabolic Labeling with an Alkyne-modified Isoprenoid Analog Facilitates Imaging and Quantification of the Prenylome in Cells. ACS Chemical Biology. Available at: [Link]
-
Agard, N. J., et al. (2008). Click chemistry for labeling and detection of biomolecules. Proceedings of SPIE. Available at: [Link]
-
Philippe, C., et al. (2022). Synthesis and Photophysical Properties of 1,1,4,4-Tetracyanobutadienes Derived from Ynamides Bearing Fluorophores. Chemistry – A European Journal. Available at: [Link]
-
Thiele, C., et al. (2014). A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins. Journal of Lipid Research. Available at: [Link]
-
2BScientific. (2025). Click Chemistry Toolbox. 2BScientific. Available at: [Link]
-
Liang, Y., et al. (2006). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. The Journal of Organic Chemistry. Available at: [Link]
-
Chen, Z., et al. (2020). A Mild Aqueous Sonogashira Reaction as a Fluorescent Labeling Strategy for 5-Bromide-2′-Deoxyuridine. Molecules. Available at: [Link]
-
Ponomarev, A. A., et al. (2024). Key Role of Cycloalkyne Nature in Alkyne-Dye Reagents for Enhanced Specificity of Intracellular Imaging by Bioorthogonal Bioconjugation. Organic & Biomolecular Chemistry. Available at: [Link]
-
So, H. C., et al. (2001). Sonogashira Coupling Reaction with Diminished Homocoupling. Nanyang Technological University. Available at: [Link]
-
Shang, R., et al. (2016). Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction. RSC Advances. Available at: [Link]
-
Philippe, C., et al. (2021). Synthesis and emission properties of 1,1,4,4-tetracyanobutadienes derived from ynamides bearing fluorophores. ChemRxiv. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Click Chemistry Reagents Overview [sigmaaldrich.com]
- 3. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 4. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. Turn on Fluorescent Probes for Selective Targeting of Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]
- 7. The Utility of Sonogashira Coupling Reaction for the Derivatization of Aryl Halides with Fluorescent Alkyne - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 2bscientific.com [2bscientific.com]
- 10. Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Photophysical Properties of 1,1,4,4-Tetracyanobutadienes Derived from Ynamides Bearing Fluorophores - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 4-Hex-1-ynylbenzaldehyde in Materials Science: A Technical Guide
Introduction: The Versatility of a Bifunctional Building Block
4-Hex-1-ynylbenzaldehyde is a bifunctional organic molecule that has emerged as a significant building block in the realm of materials science.[1] Its unique structure, featuring both a terminal alkyne and an aldehyde group, offers orthogonal reactivity, enabling the synthesis of a diverse array of functional materials. The terminal alkyne is a versatile handle for carbon-carbon bond formation, most notably through Sonogashira coupling to create conjugated polymers and through copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[2][3] The aldehyde functionality provides a secondary site for covalent bond formation, particularly for creating imine linkages in porous crystalline structures like covalent organic frameworks (COFs) or for post-synthetic modification of polymers.[4][5][6][7][8] This guide provides detailed application notes and protocols for researchers, scientists, and professionals in drug development on leveraging the unique properties of this compound for the creation of advanced materials.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of this compound is crucial for its effective application in materials synthesis. The following table summarizes its key characteristics.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₄O | [4] |
| Molecular Weight | 186.25 g/mol | [4] |
| Appearance | Colorless to pale yellow liquid | [4] |
| Boiling Point | 250-255 °C | [4] |
| Density | 0.98 g/cm³ | [4] |
| Solubility | Soluble in most organic solvents | [4] |
| CAS Number | 175203-90-4 | [4] |
Application I: Synthesis of Poly(phenylene ethynylene)s (PPEs) via Sonogashira Coupling
The Sonogashira cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds between sp²-hybridized carbons (of aryl or vinyl halides) and sp-hybridized carbons (of terminal alkynes). This reaction is extensively used to synthesize conjugated polymers like poly(phenylene ethynylene)s (PPEs), which are of great interest for applications in organic electronics, sensing, and photonics due to their unique optical and electronic properties.[2][9][10] this compound can be copolymerized with a dihaloaromatic monomer to produce a PPE with pendant aldehyde groups, which can be further functionalized.
Causality Behind Experimental Choices:
The choice of a palladium catalyst, a copper(I) co-catalyst, and an amine base is central to the Sonogashira reaction. The palladium complex is the primary catalyst that undergoes oxidative addition with the aryl halide. The copper(I) salt acts as a co-catalyst to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. The amine base is crucial for deprotonating the terminal alkyne and for neutralizing the hydrogen halide formed during the reaction. Anhydrous and anaerobic conditions are typically required to prevent side reactions and deactivation of the catalyst.
Experimental Protocol: Synthesis of a PPE with Pendant Aldehyde Groups
This protocol describes a representative Sonogashira polymerization of this compound with 1,4-diiodobenzene.
Materials:
-
This compound
-
1,4-diiodobenzene
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA), anhydrous
-
Toluene, anhydrous
-
Methanol
-
Argon gas
Equipment:
-
Schlenk flask
-
Magnetic stirrer with heating mantle
-
Condenser
-
Argon gas inlet and outlet
-
Syringes and needles
-
Büchner funnel and filter paper
-
Vacuum oven
Procedure:
-
Reaction Setup: In a Schlenk flask, add 1,4-diiodobenzene (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol).
-
Inert Atmosphere: Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent and Base Addition: Add anhydrous toluene (10 mL) and anhydrous triethylamine (5 mL) to the flask via syringe.
-
Monomer Addition: Dissolve this compound (1.0 mmol) in anhydrous toluene (5 mL) and add it to the reaction mixture dropwise over 10 minutes with stirring.
-
Polymerization: Heat the reaction mixture to 70°C and stir under argon for 24 hours. The formation of a precipitate may be observed as the polymer grows.
-
Polymer Isolation: Cool the reaction mixture to room temperature. Pour the mixture into a beaker containing vigorously stirred methanol (200 mL) to precipitate the polymer.
-
Purification: Collect the polymer by filtration using a Büchner funnel. Wash the polymer sequentially with methanol and water to remove residual monomers, catalyst, and salts.
-
Drying: Dry the polymer in a vacuum oven at 50°C for 24 hours.
Characterization:
The resulting polymer can be characterized by various techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the polymer structure.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index (PDI).
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups.
-
UV-Vis and Fluorescence Spectroscopy: To investigate the optical properties of the conjugated polymer.
Caption: Sonogashira polymerization of this compound.
Application II: Surface Functionalization via Click Chemistry
The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example of "click chemistry," characterized by its high efficiency, selectivity, and mild reaction conditions.[3][11] The terminal alkyne of this compound can readily react with an azide-functionalized surface or polymer to form a stable triazole linkage. This allows for the covalent attachment of the aldehyde functionality, which can then be used for further chemical transformations.
Causality Behind Experimental Choices:
The CuAAC reaction relies on a copper(I) catalyst, which can be generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate). A ligand, such as tris(benzyltriazolylmethyl)amine (TBTA), is often used to stabilize the Cu(I) oxidation state and prevent side reactions. The reaction is typically performed in a solvent that can dissolve both the alkyne and the azide-functionalized material.
Experimental Protocol: Functionalization of an Azide-Modified Surface
This protocol describes a representative procedure for the functionalization of an azide-modified substrate (e.g., a self-assembled monolayer on a silicon wafer) with this compound.
Materials:
-
Azide-functionalized substrate
-
This compound
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA)
-
Dimethyl sulfoxide (DMSO)
-
Deionized water
-
Ethanol
-
Nitrogen gas
Equipment:
-
Reaction vessel (e.g., a small glass vial)
-
Tweezers
-
Sonicator
-
Nitrogen stream for drying
Procedure:
-
Substrate Preparation: Clean the azide-functionalized substrate by sonicating it in ethanol for 10 minutes and then drying it under a stream of nitrogen.
-
Catalyst Solution Preparation: In a separate vial, prepare a catalyst solution by dissolving CuSO₄·5H₂O (0.01 mmol) and TBTA (0.01 mmol) in a 1:1 mixture of DMSO and deionized water (2 mL).
-
Reaction Mixture: Place the azide-functionalized substrate in a reaction vessel. Add a solution of this compound (0.1 mmol) in DMSO (1 mL) to the vessel.
-
Initiation of Click Reaction: Add the catalyst solution to the reaction vessel. Then, add a freshly prepared solution of sodium ascorbate (0.05 mmol) in deionized water (0.5 mL) to initiate the reaction.
-
Reaction: Gently agitate the reaction vessel at room temperature for 12 hours.
-
Washing: Remove the substrate from the reaction solution using tweezers. Wash the substrate thoroughly by sonicating it sequentially in deionized water, ethanol, and again in deionized water to remove any unreacted reagents and catalyst.
-
Drying: Dry the functionalized substrate under a stream of nitrogen.
Characterization:
The successful functionalization of the surface can be confirmed by:
-
X-ray Photoelectron Spectroscopy (XPS): To detect the presence of nitrogen from the triazole ring and changes in the carbon and oxygen signals.
-
Contact Angle Goniometry: To measure the change in surface wettability.
-
Atomic Force Microscopy (AFM): To observe any changes in surface morphology.
Caption: Surface functionalization via click chemistry.
Application III: Building Block for Covalent Organic Frameworks (COFs)
Covalent organic frameworks (COFs) are a class of crystalline porous polymers with well-defined structures and high surface areas.[12] They are synthesized from organic building blocks linked by strong covalent bonds. The aldehyde group of this compound can participate in the formation of imine-linked COFs when reacted with a multitopic amine linker. The alkyne group can then serve as a site for post-synthetic modification.[4][5][6][7][8]
Causality Behind Experimental Choices:
The synthesis of COFs typically involves reversible bond formation, which allows for error correction and the formation of a crystalline structure. Imine condensation is a reversible reaction that is well-suited for COF synthesis. The reaction is often carried out under solvothermal conditions in a mixture of solvents to control the reaction rate and promote crystallization. An acidic catalyst, such as acetic acid, is often used to facilitate the imine formation.
Experimental Protocol: Synthesis of an Alkyne-Functionalized COF
This protocol provides a representative method for the synthesis of a 2D COF from this compound and 1,3,5-tris(4-aminophenyl)benzene (TAPB).
Materials:
-
This compound
-
1,3,5-Tris(4-aminophenyl)benzene (TAPB)
-
Mesitylene
-
1,4-Dioxane
-
Acetic acid (6 M aqueous solution)
-
Acetone
-
Tetrahydrofuran (THF)
Equipment:
-
Pyrex tube
-
Tube furnace or oven
-
Centrifuge
-
Soxhlet extractor
Procedure:
-
Monomer Mixture: In a Pyrex tube, add this compound (0.75 mmol) and TAPB (0.5 mmol).
-
Solvent Addition: Add a mixture of mesitylene (2.5 mL) and 1,4-dioxane (2.5 mL) to the tube.
-
Catalyst Addition: Add 6 M aqueous acetic acid (0.5 mL) to the mixture.
-
Sonication: Sonicate the mixture for 10 minutes to obtain a homogeneous dispersion.
-
Degassing: Subject the tube to three freeze-pump-thaw cycles to remove dissolved gases.
-
Crystallization: Seal the Pyrex tube and heat it in an oven at 120°C for 3 days.
-
Isolation: After cooling to room temperature, collect the solid product by centrifugation.
-
Washing: Wash the product by repeated centrifugation and redispersion in acetone and then THF.
-
Activation: Activate the COF by Soxhlet extraction with THF for 24 hours, followed by drying under vacuum at 150°C for 12 hours.
Characterization:
The successful synthesis and crystallinity of the COF can be verified by:
-
Powder X-ray Diffraction (PXRD): To confirm the crystalline structure.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To verify the formation of imine linkages.
-
Solid-State ¹³C NMR Spectroscopy: To further confirm the structure.
-
Gas Adsorption (BET) Analysis: To determine the surface area and porosity.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability.
Caption: Synthesis of an alkyne-functionalized COF.
Conclusion and Future Outlook
This compound stands out as a highly valuable and versatile building block in materials science. Its orthogonal reactive sites—the terminal alkyne and the aldehyde group—provide a rich platform for the design and synthesis of a wide range of functional materials, including conjugated polymers and porous crystalline frameworks. The protocols outlined in this guide, based on well-established synthetic methodologies, offer a starting point for researchers to explore the potential of this molecule in creating novel materials with tailored properties for applications in electronics, sensing, catalysis, and beyond. Future research will likely focus on exploiting the dual functionality of this molecule in more complex, multicomponent reaction systems and for the development of hierarchically structured materials.
References
-
ChemBK. 4-(HEX-1-YN-1-YL)BENZALDEHYDE. Available at: [Link]
-
Lyle, S. J. Synthesis, Characterization, and Multistep Postsynthetic Modification of Covalent Organic Frameworks. eScholarship.org. Available at: [Link]
-
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Amara, J. P. & Swager, T. M. Synthesis and Properties of Poly(phenylene ethynylene)s with Pendant Hexafluoro-2-propanol Groups. Sci-Hub (2005). Available at: [Link]
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Barboza-Ramos, I. et al. Water-Soluble Poly(phenylene ethynylene)s that Contain Phosphonium Pendant Groups. ChemRxiv (2024). Available at: [Link]
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Bhambri, H. et al. Nitrogen-rich covalent organic frameworks: a promising class of sensory materials. RSC Advances (2021). Available at: [Link]
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Grolleau, J. et al. “Click” Chemistry as a Promising Tool for Side-Chain Functionalization of Polyurethanes. Macromolecules (2009). Available at: [Link]
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Díez-González, S. et al. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. PMC (2012). Available at: [Link]
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Hsung, R. P. et al. Allenamides: a powerful and versatile building block in organic synthesis. PubMed (2013). Available at: [Link]
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Application Notes and Protocols for Palladium-Catalyzed Reactions of 4-Hex-1-ynylbenzaldehyde
Introduction: A Versatile Bifunctional Building Block
In the landscape of modern organic synthesis, molecules that possess multiple, orthogonally reactive functional groups are of immense value. 4-Hex-1-ynylbenzaldehyde is a prime example of such a scaffold. It incorporates an aromatic aldehyde, a versatile handle for transformations such as olefination, reduction, and imine formation, and a terminal alkyne, a gateway to a vast array of carbon-carbon bond-forming reactions. The synergy between these two groups, particularly when mediated by transition metal catalysis, unlocks pathways to complex molecular architectures relevant to pharmaceuticals, agrochemicals, and materials science.
Palladium catalysis, in particular, stands as a cornerstone of cross-coupling chemistry, offering unparalleled efficiency and functional group tolerance.[1] This guide provides an in-depth exploration of key palladium-catalyzed reactions involving this compound, moving beyond simple procedural lists to explain the underlying principles and rationale behind experimental design. The protocols herein are designed to be robust and serve as a foundation for researchers in drug discovery and chemical development.
Section 1: The Sonogashira Cross-Coupling Reaction: Extending the Conjugated System
The Sonogashira coupling is arguably the most direct and powerful method for the functionalization of terminal alkynes.[1][2] This reaction facilitates the coupling of an sp-hybridized carbon (from the alkyne) with an sp²-hybridized carbon (from an aryl or vinyl halide), creating a new C-C bond. For this compound, this transformation is ideal for synthesizing extended π-conjugated systems, which are common motifs in organic electronics and biologically active compounds.
Principle and Mechanism
The reaction is typically co-catalyzed by palladium and a copper(I) salt, proceeding through two interconnected catalytic cycles.
-
Palladium Cycle: The active Pd(0) species undergoes oxidative addition with the aryl/vinyl halide (R¹-X).
-
Copper Cycle: The terminal alkyne is deprotonated by the amine base and reacts with the Cu(I) salt to form a copper(I) acetylide.
-
Transmetalation: The copper acetylide transfers the alkynyl group to the Pd(II) complex.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product and regenerate the Pd(0) catalyst.[1]
While the copper co-catalyst is traditional, numerous "copper-free" Sonogashira protocols have been developed to avoid the formation of undesirable alkyne homocoupling (Glaser coupling) byproducts.[3] These methods often require a stronger base or a more specialized ligand system.
Catalytic Cycle of the Sonogashira Coupling
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Application Note & Protocol: A Robust and Scalable Synthesis of 4-Hex-1-ynylbenzaldehyde via Sonogashira Cross-Coupling
Abstract
This document provides a comprehensive guide for the scale-up synthesis of 4-Hex-1-ynylbenzaldehyde, a valuable aryl alkyne intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2] The protocol is centered around the palladium-catalyzed Sonogashira cross-coupling reaction, a powerful method for the formation of C(sp²)-C(sp) bonds.[1][3] We present a detailed, step-by-step methodology optimized for multigram-scale production, addressing critical process parameters, safety hazards, and purification strategies. This guide is intended for researchers, chemists, and process development professionals seeking a reliable and efficient manufacturing process.
Introduction and Scientific Principle
This compound serves as a key building block in organic synthesis, featuring both a reactive aldehyde group and a terminal alkyne moiety. This dual functionality allows for sequential modifications, making it a versatile precursor for complex molecular architectures. The most efficient and widely adopted method for its synthesis is the Sonogashira cross-coupling reaction.[4][5][6]
The Sonogashira reaction involves the coupling of a terminal alkyne (1-hexyne) with an aryl halide (4-iodobenzaldehyde) in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base.[5][6] While numerous variations exist, the classical approach remains highly effective for scale-up when properly optimized.
The Core Reaction:
-
Aryl Halide: 4-Iodobenzaldehyde is chosen for its high reactivity in the oxidative addition step of the catalytic cycle, which is generally faster than for the corresponding bromide or chloride, a crucial factor for efficient large-scale synthesis.[7]
-
Terminal Alkyne: 1-Hexyne is the coupling partner.
-
Catalytic System: A dual-catalyst system is employed:
-
Palladium Catalyst: A Pd(0) species, typically generated in situ from a Pd(II) precursor like Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂], drives the main catalytic cycle.[8]
-
Copper(I) Co-catalyst: Copper(I) iodide (CuI) acts as a co-catalyst, reacting with the terminal alkyne and base to form a more reactive copper acetylide intermediate. This facilitates the crucial transmetalation step to the palladium center.[9]
-
-
Base: An amine base, such as triethylamine (Et₃N), serves multiple roles: it deprotonates the terminal alkyne, acts as a scavenger for the hydrogen halide byproduct, and can often serve as the solvent.[4]
The Sonogashira Catalytic Cycle
The reaction mechanism proceeds through two interconnected catalytic cycles, as illustrated below. Understanding this mechanism is key to troubleshooting and optimizing the reaction at scale.
Caption: The interconnected catalytic cycles of the Sonogashira reaction.
Detailed Scale-Up Protocol
This protocol is designed for a nominal 100-gram scale synthesis of this compound. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
Reagents and Materials
| Reagent | Formula | MW ( g/mol ) | Amount | Moles | Purity/Grade | Supplier |
| 4-Iodobenzaldehyde | C₇H₅IO | 232.02 | 100.0 g | 0.431 | ≥98% | Sigma-Aldrich |
| 1-Hexyne | C₆H₁₀ | 82.15 | 42.5 g (58 mL) | 0.517 | ≥97% | Acros Organics |
| PdCl₂(PPh₃)₂ | C₃₆H₃₀Cl₂P₂Pd | 701.90 | 1.51 g | 0.00215 | ≥98% | Strem Chemicals |
| Copper(I) Iodide | CuI | 190.45 | 0.41 g | 0.00215 | ≥99.5% | Alfa Aesar |
| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | 800 mL | - | ≥99.5%, Dry | J&K Scientific |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 2 L | - | ACS Grade | Fisher Scientific |
| Hexanes | C₆H₁₄ | 86.18 | 3 L | - | ACS Grade | Fisher Scientific |
| Saturated NH₄Cl (aq) | NH₄Cl | 53.49 | 1 L | - | Lab Grade | - |
| Brine (Saturated NaCl) | NaCl | 58.44 | 1 L | - | Lab Grade | - |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | 50 g | - | Lab Grade | - |
| Silica Gel | SiO₂ | 60.08 | 1 kg | - | 230-400 mesh | - |
Equipment
-
2 L three-neck round-bottom flask
-
Mechanical overhead stirrer with a Teflon paddle
-
Reflux condenser with a nitrogen/argon inlet adapter
-
Digital thermometer/thermocouple
-
Heating mantle with temperature controller
-
Addition funnel (250 mL)
-
Large separatory funnel (4 L)
-
Rotary evaporator
-
Glass column for chromatography (10 cm diameter)
-
Inert atmosphere manifold (Nitrogen or Argon)
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis of this compound.
Step-by-Step Synthesis Protocol
-
Reactor Setup: Assemble the 2 L three-neck flask with the overhead stirrer, condenser (with N₂ inlet), and a rubber septum for the thermocouple and reagent addition. Flame-dry the glassware under vacuum and backfill with nitrogen. Maintain a positive nitrogen pressure throughout the reaction.
-
Reagent Charging: To the flask, add 4-iodobenzaldehyde (100.0 g), PdCl₂(PPh₃)₂ (1.51 g, 0.5 mol%), and copper(I) iodide (0.41 g, 0.5 mol%).
-
Solvent Addition and Degassing: Add the triethylamine (800 mL) via cannula. Stir the resulting slurry and degas the mixture by subjecting it to three cycles of vacuum followed by backfilling with nitrogen. This step is critical to remove dissolved oxygen, which can deactivate the catalyst.
-
Alkyne Addition: Add 1-hexyne (42.5 g, 1.2 equivalents) to the addition funnel. Add the 1-hexyne dropwise to the stirred reaction mixture over 30-45 minutes. Crucially, monitor the internal temperature. The reaction is exothermic; maintain the temperature below 40°C using a water bath if necessary.[10][11]
-
Reaction: Once the addition is complete, remove the water bath and allow the reaction to stir at ambient temperature (20-25°C) for 12-18 hours. The mixture will typically become thick with a precipitate of triethylammonium iodide.
-
Monitoring: Monitor the reaction for the disappearance of 4-iodobenzaldehyde using Thin Layer Chromatography (TLC) with a 9:1 Hexanes:Ethyl Acetate eluent.
-
Work-up - Quenching: Once the reaction is complete, cool the mixture in an ice bath. Slowly pour the reaction slurry into a large beaker containing 1 L of saturated aqueous ammonium chloride solution and stir for 15 minutes.
-
Extraction: Transfer the mixture to the 4 L separatory funnel. Extract the aqueous layer with ethyl acetate (2 x 500 mL).
-
Washing: Combine the organic layers and wash sequentially with water (1 x 500 mL) and brine (1 x 500 mL). The aqueous washes help remove the amine base and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator. This will yield the crude product as a dark oil.
-
Purification: Purify the crude oil by flash column chromatography on silica gel.
-
Packing: Slurry pack the column with 95:5 Hexanes:Ethyl Acetate.
-
Loading: Load the crude product onto the column (can be pre-adsorbed onto a small amount of silica gel for better separation).
-
Elution: Elute with a gradient of 2% to 10% ethyl acetate in hexanes. Collect fractions and analyze by TLC.
-
-
Isolation: Combine the pure fractions and concentrate under reduced pressure to yield this compound as a pale yellow liquid.[2] A typical yield is 70-85%.
Process Safety and Hazard Management
Scaling up palladium-catalyzed cross-coupling reactions introduces significant safety risks that must be actively managed.[10] The primary hazard is the potential for a thermal runaway reaction due to the exothermic nature of the process.[11]
| Hazard | Associated Reagents | Risk | Mitigation Strategy |
| Exothermicity | All (during reaction) | Thermal runaway, pressure buildup, loss of containment.[11] | Controlled (slow) addition of 1-hexyne; use of a cooling bath; ensure adequate reactor headspace and venting; monitor internal temperature continuously. |
| Flammability | 1-Hexyne, Ethyl Acetate, Hexanes | Fire or explosion hazard. | Operate in a certified fume hood away from ignition sources; use an inert atmosphere; ensure proper grounding of equipment. |
| Toxicity/Corrosivity | Triethylamine, Pd/Cu catalysts | Skin/eye irritation, respiratory tract damage.[2] Heavy metal toxicity. | Wear appropriate PPE (gloves, safety glasses, lab coat); handle solids in a well-ventilated area or glovebox; handle liquids via cannula or in a closed system. |
| Catalyst Handling | PdCl₂(PPh₃)₂ | Finely divided palladium catalysts can be pyrophoric. | Handle under an inert atmosphere; avoid creating dust. |
Emergency Procedure: In case of an uncontrolled exotherm, immediate cooling with an ice/acetone bath is the first response. Be prepared to quench the reaction with a suitable agent if the temperature continues to rise.
Product Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques.
| Property | Expected Result |
| Appearance | Pale yellow to orange liquid[12] |
| Purity (by GC) | >95% |
| ¹H NMR (400 MHz, CDCl₃) | δ 10.01 (s, 1H, CHO), 7.85 (d, J=8.2 Hz, 2H, Ar-H), 7.55 (d, J=8.2 Hz, 2H, Ar-H), 2.45 (t, J=7.1 Hz, 2H, -CH₂-), 1.65 (m, 2H, -CH₂-), 1.50 (m, 2H, -CH₂-), 0.95 (t, J=7.3 Hz, 3H, -CH₃). |
| ¹³C NMR (101 MHz, CDCl₃) | δ 191.5, 135.5, 132.3, 129.7, 129.5, 95.8, 80.6, 30.7, 22.0, 19.4, 13.6. |
| Boiling Point | 250-255°C (literature)[2] |
Conclusion
The Sonogashira cross-coupling provides a highly effective route for the large-scale synthesis of this compound. This application note details a robust protocol that has been optimized for safety, efficiency, and scalability. The keys to a successful scale-up are rigorous control of the inert atmosphere, careful management of the reaction exotherm through controlled reagent addition, and a well-defined purification strategy. By adhering to these guidelines, researchers and drug development professionals can confidently produce this important intermediate in high yield and purity.
References
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Marziale, A. N., et al. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. Retrieved from [Link]
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Caron, J., et al. (2015). Optimization of on-resin palladium-catalyzed Sonogashira cross-coupling reaction for peptides and its use in a structure-activity relationship study of a class B GPCR ligand. PubMed. Retrieved from [Link]
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ArODES. (n.d.). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. Retrieved from [Link]
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ResearchGate. (n.d.). Optimization of the reaction conditions of the Sonogashira-type coupling reaction. Retrieved from [Link]
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Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]
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MDPI. (n.d.). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Retrieved from [Link]
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ChemistryViews. (2023). Arylation of Terminal Alkynes. Retrieved from [Link]
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ACS Publications. (2021). Process Development of a Sonogashira Cross-Coupling Reaction as the Key Step of Tirasemtiv Synthesis Using Design of Experiments. Retrieved from [Link]
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Semantic Scholar. (n.d.). Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. Retrieved from [Link]
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ACS Publications. (n.d.). Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 4-hydroxybenzaldehyde. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
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Taylor & Francis Online. (2020). Synthesis of aryl allyl alkynes via reaction with allyl amine and aryl alkynoic acids through decarboxylation. Retrieved from [Link]
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ACS Publications. (n.d.). Synthesis of aryl alkynes. 1. 2-Ethyl-4-methoxyphenylacetylene. Retrieved from [Link]
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ACS Publications. (2018). Synthesis of Aryl Alkynes via Copper Catalyzed Decarboxylative Alkynylation of 2-Nitrobenzoic Acids. Retrieved from [Link]
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Purdue College of Engineering. (2022). Potential Safety Hazards Associated with Pd- Catalyzed Cross-Coupling Reactions. Retrieved from [Link]
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NIH. (n.d.). Multigram‐Scale Organic Synthesis by Resonant Acoustic Mixing: Application to the Sustainable Preparation of Active Pharmaceutical Ingredients. Retrieved from [Link]
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Sussex Drug Discovery Centre. (2013). Guidelines for Sonogashira cross-coupling reactions. Retrieved from [Link]
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-
ResearchGate. (2024). Synthesis of megadalton stereoregular ring-substituted poly(phenylacetylene)s by a rhodium(I) catalyst with a N -functionalized hemilabile phosphine ligand. Retrieved from [Link]
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ResearchGate. (n.d.). Large-Scale Sonogashira Coupling for the Synthesis of an mGluR5 Negative Allosteric Modulator. Retrieved from [Link]
-
Amanote Research. (n.d.). (PDF) Synthesis of Aryl Alkynes via Copper Catalyzed. Retrieved from [Link]
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ACS Publications. (n.d.). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Retrieved from [Link]
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ChemBK. (2024). 4-(HEX-1-YN-1-YL)BENZALDEHYDE. Retrieved from [Link]
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PubMed. (n.d.). [Synthesis and pharmacological activities of the 1-substituted 4-methoxycarbonyl fentanyl derivatives]. Retrieved from [Link]
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PubMed. (2025). Synthesis and physiological effects of new 4-aminophenol derivatives as paracetamol analogues. Retrieved from [Link]
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Application Note: 4-Hex-1-ynylbenzaldehyde as a Versatile Synthon for the Construction of Natural Product Analogues
Abstract: This document provides a technical guide for researchers, medicinal chemists, and drug development professionals on the strategic applications of 4-hex-1-ynylbenzaldehyde. As a bifunctional building block, this reagent possesses both a terminal alkyne and an aromatic aldehyde. This unique combination allows for sequential or tandem reactions, making it an exceptionally valuable starting material for the synthesis of diverse molecular scaffolds, particularly in the creation of libraries of natural product analogues. We will explore its utility in cornerstone synthetic transformations including Sonogashira cross-coupling, Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), and tandem cyclization reactions for the assembly of complex heterocyclic systems.
Introduction: The Strategic Value of a Bifunctional Building Block
The design and synthesis of analogues of natural products is a fundamental strategy in drug discovery and chemical biology.[1][2] These efforts aim to improve the therapeutic properties, simplify the structure, or probe the mechanism of action of a parent natural product. The choice of starting materials is critical for the efficiency and modularity of such synthetic campaigns.
This compound is a versatile synthon that offers two distinct and highly reactive functional handles:
-
A Terminal Alkyne: This group is a gateway to a host of powerful transformations, most notably palladium-catalyzed cross-coupling reactions and azide-alkyne "click" cycloadditions. The hexynyl chain also provides a flexible, lipophilic spacer.
-
An Aromatic Aldehyde: This functionality allows for a wide array of classical carbonyl chemistry, including olefination, reductive amination, and condensation reactions, enabling the introduction of further diversity.
The spatial separation and electronic decoupling of these two groups mean that they can often be addressed chemoselectively, allowing for a stepwise, modular approach to building molecular complexity. This guide details proven protocols and strategies, using this compound as a central hub for divergent synthesis.
Application I: Sonogashira Cross-Coupling for Core Structure Elaboration
The Sonogashira reaction is one of the most powerful and reliable methods for the formation of a carbon-carbon bond between a terminal alkyne (sp C) and an aryl or vinyl halide (sp² C).[3] This reaction is a cornerstone in the synthesis of many natural products and conjugated materials.[4][5] For this compound, the Sonogashira coupling serves as an excellent method to attach the entire molecular scaffold to an aryl or heteroaryl moiety, which may form the core of a target natural product analogue.
Causality and Mechanistic Insight: The reaction is typically co-catalyzed by a palladium complex and a copper(I) salt. The palladium catalyst facilitates the oxidative addition to the aryl halide and reductive elimination of the product, while the copper(I) salt is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[5][6] The use of a base (typically an amine) is crucial for quenching the HX by-product and regenerating the catalyst.
Caption: Fig. 1: Simplified Catalytic Cycle for Sonogashira Coupling.
Protocol 2.1: General Procedure for Sonogashira Coupling
This protocol describes a typical copper-co-catalyzed Sonogashira reaction. Copper-free conditions have also been developed and may be preferable for certain sensitive substrates.[6]
Materials:
-
This compound
-
Aryl or heteroaryl halide (Iodides and bromides are most reactive)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Anhydrous amine base (e.g., triethylamine (TEA) or diisopropylamine (DIPEA))
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 eq.), this compound (1.1-1.2 eq.), the palladium catalyst (1-5 mol%), and CuI (2-10 mol%).
-
Add the anhydrous solvent (e.g., THF) via syringe.
-
Add the amine base (2-3 eq.) via syringe. The mixture may turn from colorless to a yellow/brown suspension.
-
Stir the reaction at room temperature or heat gently (40-60 °C) as required. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite to remove catalyst residues.
-
Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired coupled product.
Data Summary Table:
| Parameter | Recommended Conditions | Notes |
| Aryl Halide | Ar-I, Ar-Br, Ar-OTf | Reactivity: I > Br > OTf >> Cl. |
| Catalyst Loading | Pd: 1-5 mol%, CuI: 2-10 mol% | Higher loadings may be needed for less reactive halides. |
| Base | TEA, DIPEA, Piperidine | Must be anhydrous and in excess. |
| Solvent | THF, DMF, Toluene | Must be anhydrous and deoxygenated. |
| Temperature | 25 °C to 80 °C | Dependent on substrate reactivity. |
| Typical Yields | 70-95% | Highly dependent on substrates. |
Application II: CuAAC "Click Chemistry" for Modular Synthesis
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the premier example of "click chemistry".[7] This reaction is exceptionally robust, high-yielding, and tolerant of a vast range of functional groups, making it ideal for creating large libraries of compounds and for bioconjugation.[8][9][10] The resulting 1,2,3-triazole ring is not merely a linker; it is a stable, planar, and polar heterocycle that can act as a pharmacophore, engaging in hydrogen bonding and dipole interactions with biological targets.
Causality and Strategic Logic: Using this compound in a CuAAC reaction allows a researcher to "click" it onto any molecule that can be functionalized with an azide. This modular approach is perfect for structure-activity relationship (SAR) studies, where the benzaldehyde-containing portion of the molecule is held constant while the azido-component is varied.
Caption: Fig. 2: Workflow for CuAAC Modular Synthesis.
Protocol 3.1: General Procedure for CuAAC Reaction
This protocol uses the common in situ reduction of Cu(II) to the active Cu(I) catalyst using sodium ascorbate.
Materials:
-
This compound
-
Organic azide (R-N₃)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent system (e.g., t-BuOH/H₂O, DMSO/H₂O)
Procedure:
-
In a vial, dissolve this compound (1.0 eq.) and the organic azide (1.0-1.1 eq.) in the chosen solvent system (e.g., a 1:1 mixture of t-butanol and water).
-
In a separate small vial, prepare fresh aqueous solutions of CuSO₄·5H₂O (1-10 mol%) and sodium ascorbate (5-20 mol%).
-
Add the CuSO₄ solution to the reaction mixture, followed by the sodium ascorbate solution. The solution will often turn a yellow-orange color.
-
Stir the reaction vigorously at room temperature. The reaction is often complete within 1-24 hours. Monitor by TLC or LC-MS.
-
Upon completion, the product may precipitate from the reaction mixture. If so, it can be collected by filtration.
-
Alternatively, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography or recrystallization to obtain the pure 1,4-disubstituted triazole product.
Application III: Tandem Reactions for Heterocycle Synthesis
The true power of a bifunctional molecule like this compound is realized in tandem or cascade reactions, where both functional groups participate in a single synthetic sequence to rapidly build molecular complexity.[11] While many tandem reactions are described for ortho-alkynyl benzaldehydes, the principles can be adapted.[12][13][14] For example, a reaction sequence could involve an initial nucleophilic addition to the aldehyde, followed by an intramolecular cyclization onto the alkyne.
Causality and Strategic Logic: This approach allows for the construction of fused or polycyclic systems that are common motifs in natural products. For instance, condensation with a suitable binucleophile can lead to the formation of complex heterocyclic cores in a single step. Such reactions are highly atom-economical and efficient.
Caption: Fig. 3: General Logic of Tandem Heterocycle Synthesis.
Protocol 4.1: Representative Synthesis of a Pyrazole Derivative
This protocol is a representative example based on the known reactivity of alkynyl aldehydes with hydrazines to form pyrazoles.[15]
Materials:
-
This compound
-
Hydrazine hydrate or a substituted hydrazine (e.g., phenylhydrazine)
-
Solvent (e.g., Ethanol, Acetic Acid)
-
Optional: Catalyst (e.g., a Lewis or Brønsted acid)
Procedure:
-
Dissolve this compound (1.0 eq.) in ethanol in a round-bottom flask.
-
Add the hydrazine derivative (1.0-1.1 eq.) to the solution. If using a hydrazine salt, a base may be required.
-
Heat the reaction mixture to reflux. The initial condensation forms a hydrazone intermediate.
-
Continued heating promotes the intramolecular nucleophilic attack of the second nitrogen atom onto the alkyne (a 5-endo-dig cyclization), followed by tautomerization to the aromatic pyrazole ring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Redissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography to yield the substituted pyrazole product.
Conclusion
This compound is a powerful and versatile building block for the synthesis of natural product analogues. Its two orthogonal functional groups provide access to a wide range of high-yield, robust chemical transformations. By leveraging Sonogashira coupling, CuAAC click chemistry, tandem cyclizations, and standard carbonyl chemistry, researchers can rapidly generate diverse libraries of complex molecules from a single, strategic starting material. The protocols and strategies outlined in this guide provide a solid foundation for the application of this synthon in medicinal chemistry and drug discovery programs.
References
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Waldmann, H. (2015). Design and synthesis of analogues of natural products. Organic & Biomolecular Chemistry.
-
Boyd, S. J. et al. (2021). Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry. Chemical Reviews.
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Mondal, S. et al. (2019). Alkyne-Azide “Click” Chemistry in Designing Nanocarriers for Applications in Biology. Molecules.
-
Lumiprobe Corporation. Click chemistry in Applications. Lumiprobe.
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Reddy, G. V. et al. (2023). Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes. RSC Advances.
-
Antoniotti, S. et al. (2024). Small gold nanoparticles for tandem cyclization/reduction and cyclization/hydroalkoxylation reactions. Communications Chemistry.
-
Gao, S. et al. (2014). Sonogashira coupling in natural product synthesis. Organic Chemistry Frontiers.
-
Hein, C. D. et al. (2008). Click Chemistry, a Powerful Tool for Pharmaceutical Sciences. Pharmaceutical Research.
-
Gao, S. et al. (2014). Sonogashira coupling in natural product synthesis. ResearchGate.
-
Nwe, K. et al. (2009). Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research. Cancer Biotherapy and Radiopharmaceuticals.
-
Chinchilla, R. & Nájera, C. (2025). A Half Century of the Sonogashira Reaction. Organic Reactions.
-
Terada, M. et al. (2012). Phosphazene-base-catalyzed tandem addition-cyclization reaction of o-alkynylbenzaldehyde with oxygen and nitrogen nucleophiles. Tetrahedron Letters.
-
Waldmann, H. (2015). Design and Synthesis of Analogues of Natural Products. ResearchGate.
-
Antoniotti, S. et al. (2024). Small gold nanoparticles for tandem cyclization/reduction and cyclization/hydroalkoxylation reactions. PMC - NIH.
-
Rao, W. et al. (2011). CuI/I2-Promoted Electrophilic Tandem Cyclization of 2-Ethynylbenzaldehydes with ortho-Benzenediamines: Synthesis of Iodoisoquinoline-Fused Benzimidazoles. The Journal of Organic Chemistry.
-
Semenov, V. V. et al. (2016). Facile Synthesis of Natural Alkoxynaphthalene Analogues from Plant Alkoxybenzenes. Journal of Natural Products.
-
She, X. et al. (2024). Recent total synthesis of natural products leveraging a strategy of enamide cyclization. Beilstein Journal of Organic Chemistry.
-
International Journal of New Chemistry. (2025). PDF 1014.01 K. International Journal of New Chemistry.
-
Alonso, F. et al. (2020). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances.
-
González, W. et al. (2022). Synthesis of Cyclotetrapeptides Analogues to Natural Products as Herbicides. Molecules.
-
Kégl, T. (2022). Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activation Methods. Molecules.
-
Jazzar, R. et al. (2017). Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors. Beilstein Journal of Organic Chemistry.
-
ResearchGate. (n.d.). Various procedures for the synthesis of nitrogen heterocyclic compounds. ResearchGate.
-
Wang, J. et al. (2018). Highly enantioselective tandem cycloisomerization/Diels–Alder reaction of 2-(1-alkynyl)-2-alken-1-ones and enals: dual catalysis with platinum and amines. Chemical Communications.
-
Glushkov, V. A. et al. (2024). Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation. Beilstein Journal of Organic Chemistry.
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Application Notes & Protocols: Strategic Protection of 4-Hex-1-ynylbenzaldehyde
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Gemini Division
Executive Summary: Navigating the Bifunctional Landscape of 4-Hex-1-ynylbenzaldehyde
This compound is a valuable bifunctional building block in modern organic synthesis, featuring two distinct and highly reactive functional groups: a terminal alkyne and an aromatic aldehyde. This unique combination allows for its incorporation into complex molecular architectures, particularly in the synthesis of pharmaceuticals and functional materials. However, the very reactivity that makes this molecule useful also presents a significant challenge. To achieve desired chemical transformations, one functional group must often be temporarily masked—or "protected"—to prevent it from interfering with reactions targeting the other.
This guide provides a comprehensive overview of protecting group strategies tailored for this compound. It moves beyond simple procedural lists to explain the chemical rationale behind each strategic choice, enabling researchers to select the optimal path for their specific synthetic goals. We will explore methods for the selective protection of either the aldehyde or the alkyne, as well as orthogonal strategies that allow for the sequential deprotection of each group, providing maximum synthetic flexibility.
Foundational Principles: Reactivity and Chemoselectivity
The successful manipulation of this compound hinges on understanding the distinct reactivity profiles of its aldehyde and terminal alkyne moieties.
-
The Aldehyde Group: The carbonyl carbon is highly electrophilic and susceptible to attack by a wide range of nucleophiles (e.g., organometallics, hydrides). It can be easily oxidized to a carboxylic acid or reduced to an alcohol. Protecting this group is essential when performing reactions that involve strong bases, nucleophiles, or reducing agents that are intended to react elsewhere. The most robust and common protection strategy involves conversion to an acetal, which is stable under basic, nucleophilic, and reductive conditions.[1][2][3][4]
-
The Terminal Alkyne: The proton on the sp-hybridized carbon is weakly acidic (pKa ≈ 25), making it vulnerable to deprotonation by strong bases (e.g., organolithium reagents, Grignard reagents).[5] This acidity would quench such reagents, preventing them from reacting at other sites, like the aldehyde. The most prevalent method for protecting the terminal alkyne is the installation of a trialkylsilyl group, such as a trimethylsilyl (TMS) group.[6][7][8]
The choice of which group to protect first is dictated entirely by the subsequent planned reaction, a concept known as chemoselectivity.[9]
Strategy I: Selective Protection of the Aldehyde
This approach is chosen when the synthetic route requires modification of the alkyne moiety, such as in Sonogashira couplings, Glaser-Hay couplings, or metallation-alkylation sequences.
Core Tactic: Acetal Formation
Converting the aldehyde to a cyclic acetal (a 1,3-dioxolane) is a highly effective and reliable method. Cyclic acetals offer enhanced thermodynamic stability compared to their acyclic counterparts.[10] This protection is robustly stable to the basic and organometallic reagents often used in alkyne chemistry but is readily cleaved under mild acidic conditions.[1][4]
Experimental Protocol: 1,3-Dioxolane Formation
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus fitted with a condenser, add this compound (1.0 eq.).
-
Reagents: Add dry toluene as the solvent, followed by ethylene glycol (1.5 eq.) and a catalytic amount of p-toluenesulfonic acid (PTSA) (0.02 eq.).
-
Reaction: Heat the mixture to reflux. Water will be azeotropically removed and collected in the Dean-Stark trap, driving the equilibrium towards acetal formation.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Workup: Cool the reaction to room temperature. Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the product with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield 2-(4-(hex-1-yn-1-yl)phenyl)-1,3-dioxolane.
Workflow: Aldehyde Protection & Alkyne Reaction
Caption: Workflow for reactions targeting the alkyne.
Strategy II: Selective Protection of the Terminal Alkyne
This strategy is paramount when the intended chemistry targets the aldehyde, such as in Wittig olefination, Grignard addition, reduction to an alcohol, or reductive amination. The acidic alkyne proton would otherwise interfere with the strong bases or nucleophiles used in these transformations.
Core Tactic: Silylation
The installation of a trialkylsilyl group, most commonly trimethylsilyl (TMS), is the gold standard for alkyne protection.[6][7] The resulting silylalkyne is stable to a wide variety of non-acidic and non-fluoride-containing reagents.
Experimental Protocol: Trimethylsilylation of the Alkyne
-
Setup: To a flame-dried, two-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add a solution of this compound (1.0 eq.) in anhydrous tetrahydrofuran (THF).
-
Deprotonation: Cool the solution to -78 °C in a dry ice/acetone bath. Add n-butyllithium (n-BuLi, 1.1 eq., solution in hexanes) dropwise via syringe. Stir for 30-60 minutes at this temperature. The formation of the lithium acetylide may be observed.
-
Silylation: Add chlorotrimethylsilane (TMSCl, 1.2 eq.) dropwise. Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.
-
Monitoring: Monitor the reaction by TLC or GC-MS to confirm the consumption of the starting material.
-
Workup: Carefully quench the reaction at 0 °C by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with diethyl ether or ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the residue by flash chromatography to yield 4-((trimethylsilyl)hex-1-yn-1-yl)benzaldehyde.
-
Field Insight: For substrates sensitive to strong bases like n-BuLi, milder methods have been developed. These include zinc halide-mediated silylation with aminosilanes[11][12] or carboxylate-catalyzed silylation, which proceed under neutral conditions.[13][14][15]
Workflow: Alkyne Protection & Aldehyde Reaction
Caption: Workflow for reactions targeting the aldehyde.
Advanced Strategy III: Orthogonal Protection
For complex, multi-step syntheses, it may be necessary to unmask the functional groups at different stages. This requires an orthogonal protection strategy , where each protecting group can be removed under specific conditions that do not affect the other.[7]
For this compound, the combination of an acetal for the aldehyde and a silyl group for the alkyne is an excellent example of an orthogonal set.
-
Acetal (Aldehyde): Cleaved by aqueous acid. Stable to base and fluoride ions.
-
TMS Ether (Alkyne): Cleaved by fluoride ions (e.g., TBAF) or mild base (K₂CO₃/MeOH). Stable to the mild acid used for acetal deprotection.
This orthogonality allows for selective deprotection in either order, granting the synthetic chemist precise control over the reaction sequence.
Decision Matrix: Orthogonal Deprotection
Caption: Decision workflow for selective deprotection.
Summary of Protecting Group Strategies
The following table provides a comparative summary of the discussed protection and deprotection protocols.
| Functional Group | Protecting Group | Protection Conditions | Deprotection Conditions | Stability Profile |
| Aldehyde | 1,3-Dioxolane (Acetal) | Ethylene glycol, cat. acid (e.g., PTSA), Dean-Stark | Mild aqueous acid (e.g., HCl, AcOH)[10][16] | Stable to bases, nucleophiles, hydrides, organometallics.[1][17] |
| Terminal Alkyne | Trimethylsilyl (TMS) | Strong base (e.g., n-BuLi, EtMgBr) then TMSCl | Tetrabutylammonium fluoride (TBAF) or K₂CO₃ in MeOH.[18][19] | Stable to most oxidizing/reducing agents, non-acidic conditions. |
| Terminal Alkyne | Triisopropylsilyl (TIPS) | Strong base then TIPSCl | TBAF (slower than TMS); more robust to mild base. | More sterically hindered; greater stability than TMS. |
Conclusion and Best Practices
The effective use of this compound in synthesis is not merely a matter of procedure, but of strategy. The choice of protecting group must be made with a clear view of the entire synthetic route.
-
Forward-Thinking is Key: Always consider the conditions of future reaction steps when selecting a protecting group to ensure its stability.
-
Embrace Orthogonality: For multi-step syntheses, employing an orthogonal protection strategy provides unparalleled flexibility and control.
-
Validate Protocols: While the protocols provided are robust, reaction conditions such as temperature, solvent, and reaction time may require optimization for specific downstream applications or scaled-up syntheses.
By applying these strategic principles, researchers can confidently unlock the full synthetic potential of this versatile bifunctional molecule.
References
-
Acetals as Protecting Groups for Aldehydes and Ketones. Chemistry Steps. [Link]
-
Acetal Protecting Group & Mechanism. Total Synthesis. [Link]
-
Recent Progress of Protecting Groups for Terminal Alkynes. Chinese Journal of Organic Chemistry. [Link]
-
Dimethyl Acetals. Organic Chemistry Portal. [Link]
-
Protecting group. Wikipedia. [Link]
-
Acetals and ketals as protecting groups. YouTube. [Link]
-
Direct Electrophilic Silylation of Terminal Alkynes. Organic Letters. [Link]
-
Carboxylate catalyzed silylation of alkynes. ChemRxiv. [Link]
-
A Convenient Protecting Group for Aldehydes. Synlett. [Link]
-
Direct Electrophilic Silylation of Terminal Alkynes. Organic Chemistry Portal. [Link]
-
Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones. JoVE. [Link]
-
Carboxylate-Catalyzed C-Silylation of Terminal Alkynes. JYX:JYU. [Link]
-
Electrochemically assisted deprotection of acetals, ketals, and dithioacetals under neutral conditions. Green Chemistry. [Link]
-
Alkynylsilane synthesis. Organic Chemistry Portal. [Link]
-
Silanes as Protecting Groups for Terminal Alkyne. Gelest Technical Library. [Link]
-
17.8: Acetals as Protecting Groups. Chemistry LibreTexts. [Link]
-
20.11 Protecting Groups of Aldehydes. Chemistry LibreTexts. [Link]
-
Deprotection of trimethylsilyl group of an alkyne. ChemSpider Synthetic Pages. [Link]
-
9.7: Acetals as Protecting Groups. Chemistry LibreTexts. [Link]
-
Protecting Groups Alcohols and Aldehydes. Scribd. [Link]
-
A mild and efficient method for the deprotection of trimethyl silyl alkynes using sodium ascorbate and copper sulphate. ResearchGate. [Link]
-
Synthesis of aldehydes by deprotection or hydrolysis. Organic Chemistry Portal. [Link]
-
Highly Efficient Deprotection of Aromatic Acetals under Neutral Conditions Using β-Cyclodextrin in Water. The Journal of Organic Chemistry. [Link]
-
15.2 Use of protecting groups. Organic Chemistry II - Lumen Learning. [Link]
-
Organic chemistry 24: Alkynes - reactions, synthesis and protecting groups. CureFFI.org. [Link]
-
Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. Chemical Reviews. [Link]
-
Selectivity I: Chemoselectivity and protecting groups. ResearchGate. [Link]
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- 15. Alkynylsilane synthesis [organic-chemistry.org]
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- 19. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Sonogashira Reaction Conditions for Aryl Halides
Welcome to the technical support center for the Sonogashira cross-coupling reaction. As a cornerstone of modern organic synthesis for forming C(sp²)–C(sp) bonds, the Sonogashira reaction's success hinges on the careful orchestration of its components.[1][2] This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of this powerful transformation.
Part 1: Troubleshooting Guide
This section addresses common issues encountered during the Sonogashira coupling of aryl halides. Each problem is followed by a series of questions and expert recommendations to diagnose and solve the issue.
Problem: Low to No Product Yield
A low or non-existent yield is the most common frustration. A systematic diagnosis is key to identifying the root cause.[3]
Q1: Is your palladium catalyst active and handled correctly?
A: The active catalyst in the Sonogashira reaction is a Palladium(0) species.[4] Many commonly used pre-catalysts, like Pd(PPh₃)₂Cl₂, are Pd(II) complexes that must be reduced in situ.[4][5]
-
Expert Insight: Pd(0) catalysts, such as Pd(PPh₃)₄, are sensitive to air and moisture and can degrade over time, leading to inactivity.[3] If using a Pd(II) pre-catalyst, ensure your reaction conditions (e.g., presence of amine or phosphine) are suitable for its reduction to Pd(0).[4]
-
Recommendation: Always use a fresh batch of catalyst or one that has been stored properly under an inert atmosphere (e.g., in a glovebox or desiccator). If you suspect catalyst degradation, purchase a new bottle.
Q2: Have you confirmed the purity and integrity of your starting materials and reagents?
A: Impurities in the aryl halide, alkyne, solvent, or base can poison the catalyst.[3]
-
Expert Insight: The copper(I) co-catalyst (typically CuI) is particularly susceptible to oxidation, which can hinder its function. Fresh, high-quality CuI should be an off-white or light tan powder; a significant green or brown tint indicates oxidation.
-
Recommendation: Purify starting materials if their quality is uncertain. Use a fresh bottle of CuI.[3] Ensure solvents are anhydrous and bases are pure; for instance, amines can oxidize over time and may need to be distilled before use.
Q3: Are your reaction conditions sufficiently inert?
A: The classic Sonogashira reaction is sensitive to oxygen. Oxygen promotes the oxidative homocoupling of the terminal alkyne, a side reaction known as Glaser coupling, which consumes your starting material and complicates purification.[3][6]
-
Recommendation: Degas your solvent thoroughly using methods like freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through it for an extended period.[3] Assemble your reaction under a positive pressure of inert gas.
Problem: Formation of a Black Precipitate (Palladium Black)
The appearance of a black precipitate is a clear sign of trouble.
Q1: What is "palladium black" and why does it form?
A: Palladium black is finely divided, agglomerated palladium metal that has precipitated out of the solution. Its formation signifies the decomposition and deactivation of your homogeneous catalyst.[3]
-
Expert Insight: This decomposition can be triggered by several factors, including impurities in the reagents, an inappropriate choice of solvent, or excessively high temperatures. Some anecdotal evidence from researchers suggests that certain solvents, like THF, may be more prone to promoting the formation of palladium black under specific conditions.[3][7]
-
Recommendation:
-
Re-evaluate Reagents: Use high-purity, anhydrous solvents and fresh reagents.
-
Optimize Temperature: Avoid unnecessarily high temperatures. If you are using a reactive aryl iodide, the reaction may proceed efficiently at room temperature.[4]
-
Solvent Choice: If you consistently observe precipitation, consider switching solvents. For example, if THF is failing, try DMF, dioxane, or using the amine base as the solvent.[4][8]
-
Problem: Significant Homocoupling of the Alkyne (Glaser Coupling)
You see a significant amount of a symmetrical diyne byproduct in your analysis.
Q1: What causes Glaser coupling and how can I prevent it?
A: The primary cause of this side reaction is the presence of the copper co-catalyst, especially when exposed to oxygen.[6][9] It involves the oxidative dimerization of the copper acetylide intermediate.
-
Expert Insight: While scrupulously maintaining anaerobic conditions helps, this side reaction can still be problematic. The most effective solution is often to switch to a copper-free protocol.
-
Recommendation:
-
Ensure Inert Atmosphere: Double-check that your degassing procedure is effective and that your reaction is perfectly sealed from air.
-
Switch to a Copper-Free System: Copper-free Sonogashira reactions are well-established and completely avoid the issue of Glaser coupling.[3][10] These protocols may require different ligands, stronger bases, or slightly higher temperatures to achieve comparable rates to copper-co-catalyzed versions.[11]
-
Problem: Difficulty with Challenging Substrates
Your reaction works for aryl iodides but fails for aryl bromides or chlorides.
Q1: Why are aryl chlorides and electron-rich aryl bromides so difficult to couple?
A: The first and often rate-limiting step of the catalytic cycle is the oxidative addition of the aryl halide to the Pd(0) center.[11][12] The reactivity for this step follows the trend: I > OTf > Br >> Cl.[1][3] Aryl chlorides have a very strong C-Cl bond, and electron-donating groups on the aryl ring further decrease the electrophilicity of the carbon, making oxidative addition extremely difficult.[11][13]
-
Expert Insight: To overcome this high activation barrier, the palladium catalyst must be made more reactive. This is achieved by using ligands that are both sterically bulky and highly electron-donating.
-
Recommendation:
-
Use Specialized Ligands: Switch from standard phosphine ligands like PPh₃ to bulky, electron-rich phosphines (e.g., P(t-Bu)₃, XPhos) or N-heterocyclic carbenes (NHCs).[11][13][14] These ligands promote the formation of highly active, low-coordinate Pd(0) species that are more effective at oxidative addition.[11][12]
-
Increase Temperature: Challenging substrates almost always require higher reaction temperatures to proceed at a reasonable rate.[13]
-
Choose a Stronger Base: A stronger base may be required to facilitate the deprotonation step in the catalytic cycle. Consider using inorganic bases like K₂CO₃ or Cs₂CO₃.[1][4]
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the copper(I) co-catalyst?
A: In the classic Sonogashira reaction, the copper(I) salt (e.g., CuI) reacts with the terminal alkyne and base to form a copper(I) acetylide intermediate. This copper acetylide then undergoes transmetalation with the Pd(II)-aryl complex. This pathway is generally much faster than the direct reaction of the alkyne with the palladium complex, thus significantly increasing the overall reaction rate under mild conditions.[4][15]
Q2: When should I choose a copper-free Sonogashira reaction?
A: You should opt for a copper-free protocol primarily to avoid the formation of alkyne homocoupling (Glaser) byproducts.[9][10] This is particularly important when working with valuable or complex alkynes where maximizing atom economy is crucial. Copper-free systems are also advantageous when the presence of copper could lead to undesired side reactions with other functional groups in your molecule or complicate purification due to metal contamination.
Q3: How do I select the right ligand for my palladium catalyst?
A: The choice of ligand is dictated by the reactivity of your aryl halide.[14]
-
For Aryl Iodides and Activated Aryl Bromides: Standard triphenylphosphine (PPh₃) is often sufficient.[11]
-
For Aryl Bromides (especially electron-rich): More electron-rich and bulky phosphines like P(t-Bu)₃ can increase reaction rates.[11][14]
-
For Aryl Chlorides: These are the most challenging substrates and require highly specialized, bulky, and electron-donating ligands like XPhos, SPhos, or N-heterocyclic carbenes (NHCs) to facilitate the difficult oxidative addition step.[11][13]
Q4: What is the best base and solvent combination?
A: There is no single "best" combination; the optimal choice depends on the substrates and catalyst system.
-
Bases: Amine bases like triethylamine (Et₃N) or diethylamine (Et₂NH) are very common as they can also serve as the solvent and effectively neutralize the HX byproduct.[4] For less reactive substrates or in copper-free systems, stronger inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are often used.[4][16]
-
Solvents: When an amine is not used as the solvent, polar aprotic solvents like DMF and NMP, or less polar solvents like THF, dioxane, and toluene are common choices.[8][17] The solvent can influence catalyst stability and solubility of the reagents. For instance, DMF's high electron-donating capacity is thought to facilitate the reaction but can sometimes displace weakly-bound ligands.[8]
Q5: How does the aryl halide substituent affect reactivity?
A: Electron-withdrawing groups on the aryl halide will increase the reaction rate by making the carbon atom more electrophilic and thus more susceptible to oxidative addition.[12] Conversely, electron-donating groups will slow the reaction down. Steric hindrance, particularly at the positions ortho to the halide, can also significantly decrease the reaction rate.[14][18]
Part 3: Protocols & Data
General Experimental Protocol (Standard Pd/Cu Co-catalyzed Sonogashira)
This protocol is a general starting point and should be optimized for specific substrates.
-
To a Schlenk flask under an argon atmosphere, add the aryl halide (1.0 mmol, 1.0 equiv), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
-
Add degassed solvent (e.g., THF or DMF, 5 mL) followed by degassed triethylamine (2.0 mmol, 2.0 equiv).
-
Add the terminal alkyne (1.1 mmol, 1.1 equiv) via syringe.
-
Stir the reaction mixture at room temperature or heat as necessary (e.g., 50-80 °C for aryl bromides).
-
Monitor the reaction progress by TLC or GC-MS.[3]
-
Upon completion, cool the reaction to room temperature, dilute with a solvent like ethyl acetate, and filter through a pad of celite to remove catalyst residues.
-
Wash the filtrate with water or brine, dry the organic layer over Na₂SO₄, concentrate under reduced pressure, and purify the crude product by column chromatography.
Data Tables for Quick Reference
Table 1: Common Palladium Catalysts and Ligands
| Catalyst/Pre-catalyst | Common Ligands | Typical Substrates |
| Pd(PPh₃)₄ | Triphenylphosphine | Aryl Iodides, activated Aryl Bromides |
| Pd(PPh₃)₂Cl₂ | Triphenylphosphine | Aryl Iodides, Aryl Bromides |
| Pd₂(dba)₃ | P(t-Bu)₃, XPhos, SPhos | Aryl Bromides, Aryl Chlorides |
| Pd(OAc)₂ | Buchwald/Hartwig Ligands | Challenging Aryl Halides |
Table 2: Guide to Solvent and Base Selection
| Solvent | Common Bases | Properties and Considerations |
| Triethylamine (Et₃N) | N/A (acts as base) | Acts as both solvent and base; good for many standard reactions. |
| THF, Dioxane | Et₃N, DIPEA | Ethereal solvents, good general-purpose choice. Can sometimes promote Pd black formation.[7] |
| DMF, NMP | Et₃N, K₂CO₃, Cs₂CO₃ | Polar aprotic, good for solubility. Higher boiling points allow for higher reaction temperatures.[8] |
| Toluene | K₃PO₄, Cs₂CO₃ | Non-polar, can be beneficial in certain copper-free systems.[8] |
Table 3: Reactivity of Aryl Halides and Pseudohalides
| Halide/Pseudohalide (X) | Relative Reactivity | Typical Conditions |
| -I (Iodide) | Very High | Room temperature often sufficient. |
| -OTf (Triflate) | High | Mild conditions, similar to iodides. |
| -Br (Bromide) | Moderate | Often requires heating (50-100 °C). |
| -Cl (Chloride) | Low | Requires high temperatures and specialized bulky, electron-rich ligands. |
| (Data synthesized from multiple sources[1][4][11]) |
Part 4: Mechanistic Overview & Diagrams
The Sonogashira reaction proceeds via two interconnected catalytic cycles.[11][19] Understanding these cycles is crucial for rational troubleshooting.
Classic Palladium/Copper Co-catalyzed Cycle
The palladium cycle begins with the rate-limiting oxidative addition of the aryl halide to the Pd(0) catalyst. Simultaneously, in the copper cycle, the terminal alkyne is deprotonated by the base and reacts with Cu(I) to form a copper acetylide. This species then undergoes transmetalation with the Pd(II) complex. The final step is reductive elimination , which forms the C-C bond of the product and regenerates the Pd(0) catalyst.[11][19]
Caption: The dual catalytic cycle of the classic Sonogashira reaction.
Copper-Free Sonogashira Cycle
In the absence of copper, the palladium complex must perform all the key steps. After oxidative addition, the terminal alkyne coordinates to the Pd(II) center. A base then deprotonates the bound alkyne directly to form the palladium acetylide intermediate, which then undergoes reductive elimination.[11] This deprotonation step is generally slower than the copper-mediated transmetalation, often necessitating stronger bases or higher temperatures.
Caption: The catalytic cycle for the copper-free Sonogashira reaction.
Troubleshooting Workflow
Use this decision tree to systematically diagnose a failed or underperforming reaction.
Sources
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- 17. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
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- 19. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of 4-Hex-1-ynylbenzaldehyde
Welcome to the technical support guide for the synthesis of 4-Hex-1-ynylbenzaldehyde. This document is designed for researchers, medicinal chemists, and process development scientists who are utilizing this important building block in their synthetic endeavors. As a key intermediate in the development of pharmaceuticals and advanced organic materials, its efficient synthesis is paramount.[1] This guide provides in-depth troubleshooting for common side reactions and experimental challenges, structured in a practical question-and-answer format.
The primary synthetic route to this compound is the Sonogashira cross-coupling reaction.[2][3] This powerful C-C bond-forming reaction couples a terminal alkyne (1-hexyne) with an aryl halide (typically 4-iodobenzaldehyde or 4-bromobenzaldehyde) using a palladium catalyst and a copper(I) co-catalyst. While robust, the reaction is sensitive to several parameters that can lead to undesired side reactions and diminished yields.
Core Experimental Workflow: Sonogashira Coupling
A generalized, successful workflow serves as our baseline for troubleshooting. The following diagram outlines the key steps for the synthesis.
Caption: Standard workflow for Sonogashira synthesis of this compound.
Troubleshooting Guide: Common Side Reactions & Issues
This section addresses the most common problems encountered during the synthesis.
Q1: My reaction has stalled. Why am I seeing low or no conversion of my starting material?
Low conversion is a frequent issue that can typically be traced back to catalyst deactivation or suboptimal reaction conditions.
Answer: Several factors can lead to a stalled reaction. A systematic approach to diagnosis is crucial.
-
Catalyst Poisoning: Palladium catalysts are sensitive to impurities. Trace amounts of sulfur-containing compounds (e.g., from reagents or solvents) can act as potent catalyst poisons by binding strongly to the palladium center, rendering it inactive.[4][5] Ensure high-purity reagents and consider treating solvents to remove potential contaminants.
-
Atmosphere Integrity: The Pd(0) active species is susceptible to oxidation. The presence of oxygen can inhibit the catalytic cycle and promotes the unwanted homocoupling of the alkyne (see Q2).[6] It is imperative to thoroughly degas all solvents and run the reaction under a strictly inert atmosphere (Argon or Nitrogen).
-
Base Incompatibility: The amine base (e.g., triethylamine, diisopropylamine) is crucial for neutralizing the generated H-X and for the catalytic cycle itself.[6] Ensure the base is pure, dry, and used in sufficient excess. Using an old bottle of amine that may have absorbed atmospheric CO₂ and water can be detrimental.
-
Inactive Pre-catalyst: If using a Pd(II) pre-catalyst like PdCl₂(PPh₃)₂, it must be reduced in situ to the active Pd(0) species. If this reduction is inefficient, the catalytic cycle will not initiate properly.
The following diagnostic tree can help pinpoint the issue.
Caption: Decision tree for troubleshooting low reaction yield.
Q2: My main side product is the 1,3-dodecadiyne dimer. How do I prevent this alkyne homocoupling?
The formation of alkyne dimers, a result of Glaser or Hay coupling, is the most common side reaction in Sonogashira couplings.[6][7]
Answer: This side reaction is almost exclusively caused by the presence of oxygen, which facilitates the copper-mediated oxidative coupling of two alkyne molecules.[8] While sometimes unavoidable, it can be significantly minimized.
| Mitigation Strategy | Mechanism of Action | Key Experimental Considerations |
| Rigorous Deoxygenation | Removes O₂, the primary oxidant for the Cu(I) to Cu(II) cycle that drives homocoupling. | Use multiple freeze-pump-thaw cycles for solvents. Sparge all liquids with Argon for at least 30 minutes. |
| Copper-Free Conditions | Eliminates the catalyst responsible for the homocoupling pathway.[6][9] | May require higher temperatures, different ligands, or longer reaction times. The reaction proceeds via a different mechanism.[2] |
| Use of a Co-solvent/Additive | Some studies report that using a dilute hydrogen atmosphere can suppress homocoupling.[7] | Requires specialized gas handling equipment. |
| Slow Alkyne Addition | Keeps the instantaneous concentration of the alkyne low, favoring the cross-coupling pathway over dimerization. | Use a syringe pump to add the 1-hexyne over several hours. |
Frequently Asked Questions (FAQs)
Q: Which aryl halide should I use: 4-iodo-, 4-bromo-, or 4-chlorobenzaldehyde?
Answer: The choice of aryl halide is a critical parameter that dictates the required reaction conditions. The reactivity in the oxidative addition step of the palladium catalytic cycle follows the order of bond dissociation energy: I > Br > Cl .[2][6]
| Aryl Halide | Relative Reactivity | Typical Conditions | Advantages | Disadvantages |
| 4-Iodobenzaldehyde | Highest | Room temperature to 40°C | Mild conditions, fast reaction rates, high yields. | Higher cost, potential light sensitivity. |
| 4-Bromobenzaldehyde | Intermediate | 50°C to 80°C | Lower cost than iodide, widely available. | Requires heating, potentially more side reactions. |
| 4-Chlorobenzaldehyde | Lowest | >100°C, special ligands | Very low cost. | Generally unreactive under standard Sonogashira conditions; requires specialized, bulky phosphine ligands and harsh conditions. |
For laboratory-scale synthesis where yield and reaction time are prioritized, 4-iodobenzaldehyde is the recommended starting material.
Q: What is the specific role of the copper(I) and amine in the reaction?
Answer: Both components are crucial for the traditional Sonogashira catalytic cycle.
-
Copper(I) Co-catalyst: The primary role of the Cu(I) salt (typically CuI) is to react with the terminal alkyne to form a copper acetylide intermediate in situ.[2][3] This copper acetylide is much more nucleophilic than the neutral alkyne and readily undergoes transmetalation with the Pd(II)-aryl complex, which is the rate-limiting step in many cases.
-
Amine Base: The amine (e.g., Et₃N, i-Pr₂NH) serves multiple purposes. Its most important function is to act as a base to deprotonate the alkyne and neutralize the hydrohalic acid (H-X) formed during the reaction, which prevents catalyst deactivation. It can also serve as a ligand for the metal centers and helps to keep the catalyst in solution.[6]
Q: Do I need to use a protecting group for 1-hexyne?
Answer: No, for this specific synthesis, a protecting group is unnecessary and counterproductive. The Sonogashira reaction relies on the presence of the acidic terminal C-H proton of the alkyne. However, if your alkyne substrate contained other acidic protons (like an alcohol or phenol) that might interfere with the basic reaction conditions, you would protect those functional groups. Silyl groups like trimethylsilyl (TMS) are commonly used to protect terminal alkynes in other contexts, but they must be removed before the Sonogashira coupling can occur.[10][11][12]
References
-
Silanes as Protecting Groups for Terminal Alkyne - Gelest Technical Library. [Link]
-
Recent Progress of Protecting Groups for Terminal Alkynes. [Link]
-
Other Reactions of Silyl Alkynes - Gelest Technical Library. [Link]
-
4-(HEX-1-YN-1-YL)BENZALDEHYDE - ChemBK. [Link]
-
Synthesis of 4-hydroxybenzaldehyde - PrepChem.com. [Link]
-
Sonogashira Coupling Reaction with Diminished Homocoupling. [Link]
-
Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives - ResearchGate. [Link]
-
Silyl Protective Groups | Chem-Station Int. Ed. [Link]
-
Sonogashira coupling - Wikipedia. [Link]
-
Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. [Link]
-
Sonogashira Coupling - Chemistry LibreTexts. [Link]
-
Sonogashira Coupling - Organic Chemistry Portal. [Link]
-
Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances. [Link]
-
Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling | Organic Process Research & Development - ACS Publications. [Link]
-
The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry | Chemical Reviews - ACS Publications. [Link]
-
Why Does Catalyst Poisoning Occur In Kinetics? - Chemistry For Everyone - YouTube. [Link]
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- 8. Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst [mdpi.com]
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- 10. Silanes as Protecting Groups for Terminal Alkyne - Gelest [technical.gelest.com]
- 11. Recent Progress of Protecting Groups for Terminal Alkynes [ccspublishing.org.cn]
- 12. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
Technical Support Center: Purification of 4-Hex-1-ynylbenzaldehyde
Welcome to the technical support guide for the purification of 4-Hex-1-ynylbenzaldehyde. This document is intended for researchers, scientists, and drug development professionals, providing in-depth troubleshooting and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound. Our focus is on providing practical, field-tested insights grounded in scientific principles to ensure the successful isolation of high-purity this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
A1: The impurity profile of your crude this compound will largely depend on the synthetic route employed. A common synthesis involves the Sonogashira coupling of 4-iodobenzaldehyde with 1-hexyne, or the reaction of a hexynyl Grignard reagent with 4-formylphenylboronic acid or a protected 4-bromobenzaldehyde. Potential impurities include:
-
Unreacted Starting Materials: Such as 4-halobenzaldehyde or 1-hexyne.
-
Homocoupled Byproducts: Such as 1,3-diyne from the homocoupling of 1-hexyne.
-
Solvent Residues: Residual solvents from the reaction and workup.
-
Catalyst Residues: If a metal-catalyzed reaction was performed.
-
Side-Reaction Products: Such as biphenyl, which can form from the coupling of unreacted bromobenzene and a Grignard reagent[1].
Q2: Which purification technique is most suitable for this compound?
A2: The choice of purification method depends on the scale of your reaction and the nature of the impurities. The most common and effective techniques are:
-
Flash Column Chromatography: This is the most versatile and widely used method for purifying this compound on a laboratory scale. It is highly effective at separating the target compound from both more polar and less polar impurities.
-
Recrystallization: If your crude product is a solid and of reasonable purity, recrystallization can be a highly effective and scalable method for obtaining very pure material.
-
Distillation: Given its relatively high boiling point, vacuum distillation may be an option for purification, particularly on a larger scale, provided the compound is thermally stable.
Q3: How can I assess the purity of my final product?
A3: A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive method for determining the purity of non-volatile compounds like this compound.
-
Gas Chromatography (GC): GC can be used to assess purity, especially for identifying and quantifying volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the desired product and can also be used for quantitative analysis (qNMR) to determine absolute purity.
Troubleshooting and In-depth Guides
This section provides detailed protocols and troubleshooting advice for the most common purification challenges.
Guide 1: Flash Column Chromatography
Flash column chromatography is a primary tool for the purification of this compound, separating compounds based on their differential adsorption to a stationary phase.[2][3]
Suggested Protocol:
-
Stationary Phase Selection: Standard silica gel (230-400 mesh) is the recommended adsorbent.
-
Solvent System Selection: The choice of eluent is critical. A good starting point is a mixture of a nonpolar solvent like hexanes or petroleum ether and a slightly more polar solvent like ethyl acetate or dichloromethane.[4]
-
Initial Screening: Use thin-layer chromatography (TLC) to determine the optimal solvent system. The ideal system will give your product an Rf value of approximately 0.3.[5]
-
Recommended Starting Ratios:
-
95:5 Hexanes:Ethyl Acetate
-
90:10 Hexanes:Ethyl Acetate
-
-
-
Column Packing:
-
Prepare a slurry of the silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent.
-
Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then adding the dry powder to the top of the column.
-
-
Elution:
-
Begin elution with the initial nonpolar solvent mixture.
-
Collect fractions and monitor their composition by TLC.
-
If necessary, gradually increase the polarity of the eluent (gradient elution) to elute your product and any more polar impurities.
-
Troubleshooting Chromatography Issues:
| Problem | Possible Cause | Solution |
| Poor Separation | Incorrect solvent system. | Re-optimize the solvent system using TLC. A less polar system will increase retention, while a more polar system will decrease it.[3] |
| Column overloading. | Use a larger column or reduce the amount of sample loaded. | |
| Product Elutes with Impurities | Co-eluting impurities with similar polarity. | Try a different solvent system (e.g., hexanes:dichloromethane) or consider an alternative purification method like recrystallization. |
| Streaking of Spots on TLC | Compound is acidic or basic. | Add a small amount of a modifier to the eluent (e.g., 0.1% triethylamine for basic compounds, or 0.1% acetic acid for acidic compounds).[4] |
| Sample is degrading on the silica gel. | Consider using deactivated or neutral silica gel.[5] | |
| Low Recovery | Product is too strongly adsorbed to the silica. | Increase the polarity of the eluent significantly at the end of the chromatography to wash the column. |
| Product is volatile and evaporating with the solvent. | Use a colder collection bath and be cautious during solvent removal under reduced pressure. |
Workflow for Column Chromatography Purification:
Caption: Workflow for the purification of this compound by flash column chromatography.
Guide 2: Recrystallization
Recrystallization is an excellent technique for purifying solid compounds that are relatively pure to begin with. The principle relies on the differential solubility of the compound and its impurities in a given solvent at different temperatures.
Suggested Protocol:
-
Solvent Selection: The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.
-
Common Solvents to Screen: Hexanes, heptane, ethanol, isopropanol, or a mixed solvent system like hexanes/ethyl acetate or ethanol/water.[6]
-
-
Procedure:
-
Place the crude solid in a flask.
-
Add a minimal amount of the chosen solvent.
-
Heat the mixture to boiling while stirring until the solid completely dissolves. Add more solvent dropwise if necessary to achieve full dissolution.
-
If colored impurities are present, you may consider adding a small amount of activated charcoal and hot filtering the solution.
-
Allow the solution to cool slowly to room temperature.
-
Once crystals have formed, cool the flask in an ice bath to maximize the yield.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry them thoroughly.
-
Troubleshooting Recrystallization Issues:
| Problem | Possible Cause | Solution |
| No Crystals Form | Too much solvent was used. | Boil off some of the solvent to concentrate the solution and try cooling again.[7] |
| The solution is supersaturated. | Scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound. | |
| Oiling Out | The compound's melting point is lower than the boiling point of the solvent. | Use a lower-boiling solvent or a mixed solvent system. |
| The solution is cooling too quickly. | Allow the solution to cool more slowly. Insulate the flask to slow down the cooling rate.[7] | |
| Low Yield | The compound is too soluble in the cold solvent. | Use a different solvent in which the compound is less soluble at low temperatures. Ensure the flask is sufficiently cooled. |
| Premature crystallization during hot filtration. | Use a heated funnel or preheat the filtration apparatus. Add a small excess of hot solvent before filtering. |
Decision Tree for Recrystallization Solvent Selection:
Caption: Decision-making process for selecting a suitable recrystallization solvent.
Guide 3: Alternative Purification - Bisulfite Extraction
For mixtures where the primary impurities are not aldehydes, a chemical extraction using sodium bisulfite can be a highly selective method for isolating this compound. This technique relies on the reversible reaction of the aldehyde functional group with bisulfite to form a water-soluble adduct.[8][9]
When to Use:
-
When the main impurities are non-polar and unreactive towards bisulfite (e.g., biphenyl, unreacted 1-hexyne).
-
When column chromatography proves difficult due to co-elution.
Protocol Overview:
-
Dissolve the crude mixture in a suitable organic solvent (e.g., diethyl ether, dichloromethane).
-
Extract the organic solution with a saturated aqueous solution of sodium bisulfite. The aldehyde will react and move into the aqueous layer.
-
Separate the layers. The organic layer now contains the non-aldehyde impurities.
-
Wash the aqueous layer with a fresh portion of the organic solvent to remove any remaining impurities.
-
To regenerate the aldehyde, treat the aqueous layer with a base (e.g., saturated sodium bicarbonate or dilute sodium hydroxide) until the solution is basic.
-
Extract the regenerated aldehyde back into an organic solvent.
-
Wash the organic layer with brine, dry over an anhydrous salt (e.g., MgSO₄), and evaporate the solvent.
Troubleshooting Bisulfite Extraction:
| Problem | Possible Cause | Solution |
| Incomplete Extraction of Aldehyde | Insufficient bisulfite solution or reaction time. | Use a larger volume of saturated bisulfite solution and ensure vigorous mixing for an adequate period. |
| Low Recovery After Regeneration | Incomplete regeneration of the aldehyde. | Ensure the aqueous layer is sufficiently basic after adding the base. Test with pH paper. |
| The aldehyde is somewhat water-soluble. | Perform multiple extractions with the organic solvent after regeneration. | |
| Emulsion Formation | High concentration of solutes. | Add brine to the mixture to help break the emulsion. |
References
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]
-
Columbia University, Department of Chemistry. (n.d.). Column chromatography. Retrieved from [Link]
-
LCGC International. (n.d.). The Role of Nonpolar Phases: Fundamentals and uses in Chromatographic Techniques. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). Grignard Reaction - Common Conditions. Retrieved from [Link]
-
Scribd. (n.d.). Organic Compound Purification Guide. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography. Retrieved from [Link]
- Google Patents. (n.d.). US3322833A - Preparation of aromatic aldehydes.
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]
-
LCGC International. (n.d.). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from [Link]
-
YouTube. (2022, July 8). Recrystallization of organic compounds. Retrieved from [Link]
-
ResearchGate. (2002, December). REACTIONS OF PARTIALLY SOLVATED GRIGNARD REAGENTS WITH BENZALDEHYDE. Retrieved from [Link]
-
ACS Publications. (n.d.). Addition of Alkynes to Aldehydes and Activated Ketones Catalyzed by Rhodium−Phosphine Complexes. The Journal of Organic Chemistry. Retrieved from [Link]
-
Quora. (2024, December 29). What is the reaction between Grignard reagents and aldehydes/ketones, and what products are formed?. Retrieved from [Link]
-
University of California, Berkeley, College of Chemistry. (n.d.). Crystallization Solvents.pdf. Retrieved from [Link]
-
Graz University of Technology. (2024, July 15). Solvent screening for the extraction of aromatic aldehydes. Retrieved from [Link]
-
ACS Publications. (n.d.). A Practical Preparation of Terminal Alkynes from Aldehydes. The Journal of Organic Chemistry. Retrieved from [Link]
-
JoVE. (2018, January 10). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Retrieved from [Link]
-
National Institutes of Health. (2018, April 2). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Alkynes to Aldehydes and Ketones. Retrieved from [Link]
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- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Video: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [jove.com]
- 9. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Homocoupling in Sonogashira Reactions
Welcome to the technical support center for the Sonogashira cross-coupling reaction. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize their reactions and troubleshoot the common side reaction of alkyne homocoupling, also known as Glaser coupling. Here, you will find in-depth answers to frequently encountered issues, backed by mechanistic insights and practical, field-proven protocols.
Troubleshooting Guide: Diagnosis and Mitigation of Alkyne Homocoupling
Question 1: I am observing a significant amount of a byproduct that I suspect is the homocoupled dimer of my terminal alkyne. What are the primary causes of this?
The formation of a 1,3-diyne (or enediyne) byproduct is a classic sign of Glaser homocoupling, a major competing reaction pathway in Sonogashira couplings. The two principal culprits behind this undesirable reaction are:
-
Presence of Oxygen: The Glaser coupling mechanism is an oxidative process.[1][2] Even trace amounts of oxygen in your reaction setup can facilitate the oxidative dimerization of copper acetylide intermediates, which are key species in the catalytic cycle.[3] This is particularly problematic in copper-co-catalyzed reactions.[4]
-
Copper(I) Co-catalyst: While the copper(I) salt (typically CuI) is added to increase the reaction rate, it is also the primary catalyst for the Glaser homocoupling side reaction.[4][5] It reacts with the terminal alkyne to form a copper(I) acetylide, which can then undergo oxidation and dimerization.[6]
Question 2: How can I modify my reaction conditions to suppress this homocoupling side reaction?
Several strategies can be employed, ranging from simple procedural changes to adopting alternative catalytic systems. The optimal approach will depend on your specific substrates and experimental constraints.
Strategy 1: Rigorous Exclusion of Oxygen
This is the most fundamental and often most effective first step, especially when using a traditional copper-co-catalyzed system.
-
Inert Atmosphere: Ensure your reaction is conducted under a strictly inert atmosphere (argon or nitrogen).[3] This involves using Schlenk techniques or a glovebox.
-
Solvent Degassing: All solvents must be thoroughly degassed prior to use. Common methods include:
-
Freeze-Pump-Thaw: This involves freezing the solvent with liquid nitrogen, evacuating the headspace, and then thawing. Repeating this cycle three times is standard practice.
-
Sparging: Bubbling an inert gas (argon or nitrogen) through the solvent for an extended period (e.g., 30-60 minutes) can also effectively remove dissolved oxygen.
-
-
Hydrogen Atmosphere: In some cases, using a dilute hydrogen atmosphere (mixed with nitrogen or argon) can help to reduce the formation of homocoupling byproducts to as low as 2%.[2]
Strategy 2: Modifying Reagent Addition and Concentration
Controlling the concentration of the terminal alkyne can disfavor the bimolecular homocoupling reaction.
-
Slow Addition of Alkyne: Instead of adding the entire amount of the terminal alkyne at the beginning of the reaction, add it slowly over a period of time using a syringe pump.[3][7] This keeps the instantaneous concentration of the alkyne low, thereby minimizing the rate of dimerization.
Strategy 3: Optimizing the Catalytic System
The choice of catalyst, ligand, base, and solvent all play a crucial role in directing the reaction towards the desired cross-coupling product.
-
Ligand Selection: The use of bulky and electron-rich phosphine ligands on the palladium catalyst can favor the desired cross-coupling pathway.[6] For certain substrates, like 1,1-dibromo-1-alkenes, specific ligands such as dppf (1,1'-bis(diphenylphosphino)ferrocene) have been shown to minimize homocoupling.[3]
-
Base and Solvent System: The base and solvent are not merely passive components; they can significantly influence the reaction outcome.[8] While amine bases like triethylamine or diethylamine are common, sometimes switching to an inorganic base like potassium carbonate or cesium carbonate can be beneficial.[4] The choice of solvent can also play a critical role, with solvents like DMSO being identified as optimal in certain copper-catalyzed systems.[9]
Strategy 4: Embracing Copper-Free Conditions
The most direct way to eliminate Glaser homocoupling is to remove the copper co-catalyst entirely.[4][10] Numerous copper-free Sonogashira protocols have been developed and are often the preferred method for substrates prone to homocoupling.[11]
Frequently Asked Questions (FAQs)
FAQ 1: Is a copper-free Sonogashira reaction a viable alternative to avoid homocoupling?
Absolutely. Copper-free Sonogashira reactions are a highly effective strategy to completely avoid the Glaser coupling side reaction.[4][11] These protocols have become increasingly popular, especially in the synthesis of complex molecules and pharmaceuticals where metal contamination and byproduct formation are critical concerns.[12][13] While a copper co-catalyst is often added to increase reactivity, its presence can lead to the formation of alkyne dimers.[4] Copper-free variations have been developed to specifically address this issue.[1]
FAQ 2: What is the mechanistic role of the ligand in preventing homocoupling?
The ligand plays a crucial role in modulating the reactivity of the palladium center. Bulky and electron-rich ligands can accelerate the rate-determining oxidative addition step and the subsequent reductive elimination, which leads to the formation of the desired cross-coupled product.[6] This can effectively outcompete the copper-catalyzed homocoupling pathway. Furthermore, certain N-heterocyclic carbene (NHC) and nitrogen-based ligands have been shown to be effective in promoting copper-free Sonogashira couplings.[4]
FAQ 3: Can the choice of base influence the extent of homocoupling?
Yes, the base is a critical parameter. The base is required to deprotonate the terminal alkyne, making it nucleophilic enough to react with the palladium complex.[4] The choice of base can affect the rate of this deprotonation and the overall reaction kinetics. In some cases, using a less coordinating base or an inorganic base can help to minimize side reactions. For instance, triethylamine is a common choice, but other bases like piperidine, morpholine, or diisopropylamine can also be effective.[4][14]
FAQ 4: Are there any analytical techniques to easily monitor the formation of the homocoupled byproduct?
Thin-layer chromatography (TLC) and gas chromatography-mass spectrometry (GC-MS) are common techniques for monitoring the progress of the reaction and detecting the formation of byproducts.[3] The homocoupled dimer will typically have a different retention factor (Rf) on a TLC plate and a distinct retention time and mass spectrum in GC-MS compared to the starting materials and the desired product.
Experimental Protocols
Protocol 1: Standard Copper-Co-Catalyzed Sonogashira Coupling with Minimized Homocoupling
This protocol incorporates best practices for minimizing homocoupling in a traditional Sonogashira reaction.
-
Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%), and CuI (0.05 mmol, 5 mol%).
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 15 minutes.
-
Solvent and Base Addition: Add freshly distilled and degassed triethylamine (3.0 mL) and degassed THF (7.0 mL) via syringe.
-
Alkyne Addition: Add the terminal alkyne (1.1 mmol) dropwise over 1 hour using a syringe pump.
-
Reaction: Stir the reaction mixture at room temperature or gentle heating (e.g., 40-50 °C) and monitor by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with diethyl ether, and filter through a pad of celite. Wash the filtrate with saturated aqueous NH₄Cl solution, then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol provides a general procedure for a copper-free Sonogashira reaction, which is highly effective at preventing homocoupling.
-
Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), Pd(PPh₃)₄ (0.05 mmol, 5 mol%), and a suitable base such as Cs₂CO₃ (2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 15 minutes.
-
Solvent Addition: Add a degassed solvent such as DMF or dioxane (10 mL) via syringe.
-
Alkyne Addition: Add the terminal alkyne (1.2 mmol) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Data Presentation
Table 1: Troubleshooting Guide for Alkyne Homocoupling in Sonogashira Reactions
| Symptom | Potential Cause | Recommended Solution(s) |
| High levels of 1,3-diyne byproduct | Presence of oxygen | - Rigorously degas all solvents (freeze-pump-thaw or sparging).- Maintain a positive pressure of an inert gas (Ar or N₂).[3] |
| High concentration of terminal alkyne | - Add the terminal alkyne slowly using a syringe pump.[3][7] | |
| Copper-catalyzed Glaser coupling | - Switch to a copper-free Sonogashira protocol.[4][11] | |
| Reaction stalls or gives low yield of cross-coupled product | Inappropriate ligand | - Use a bulky, electron-rich phosphine ligand.[6] |
| Suboptimal base or solvent | - Screen different bases (e.g., Et₃N, DBU, Cs₂CO₃) and solvents (e.g., THF, DMF, toluene).[4][8] |
Visualizations
Caption: Troubleshooting workflow for minimizing homocoupling in Sonogashira reactions.
References
-
Wikipedia. (2023, December 29). Sonogashira coupling. Retrieved from [Link]
-
Royal Society of Chemistry. (2016). Sonogashira Coupling. In Synthetic Methods in Drug Discovery (Vol. 1). Retrieved from [Link]
-
Chinchilla, R., & Nájera, C. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6896-6927. Retrieved from [Link]
-
Socha, A. M., et al. (2020). Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. Organic Letters, 22(10), 3939-3943. Retrieved from [Link]
-
da Rosa, R. G., et al. (2018). Effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using NCP pincer palladacycle. Journal of the Brazilian Chemical Society, 29(8), 1643-1650. Retrieved from [Link]
-
Key, M. D., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega, 3(10), 14283-14291. Retrieved from [Link]
-
Arbon, J., et al. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. Organic Process Research & Development, 27(8), 1464-1475. Retrieved from [Link]
-
Walter, P. E. (2012). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Research Repository. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]
-
Ramachandran, R., & Prakash, A. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances, 13(8), 5143-5162. Retrieved from [Link]
-
Mondal, S., et al. (2023). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. ACS Omega, 8(2), 2415-2426. Retrieved from [Link]
-
The Organic Chemistry Portal. (2008). Copper-free Sonogashira coupling. Retrieved from [Link]
-
The Organic Chemistry Portal. (n.d.). Glaser Coupling, Hay Coupling. Retrieved from [Link]
-
The Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Chinchilla, R., & Nájera, C. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6896-6927. Retrieved from [Link]
-
Walter, P. E. (2012). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. Retrieved from [Link]
-
Li, P., et al. (2019). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Catalysts, 9(12), 1032. Retrieved from [Link]
-
Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841-1844. Retrieved from [Link]
-
ResearchGate. (2014). What is the best procedure for Sonogashira coupling?. Retrieved from [Link]
-
Liori, A. A., et al. (2018). A Novel, Sustainable, User-Friendly Protocol for the Pd-Free Sonogashira Coupling Reaction. European Journal of Organic Chemistry, 2018(30), 4118-4127. Retrieved from [Link]
-
Jiang, H., et al. (2011). Efficient Palladium-Catalyzed Homocoupling Reaction and Sonogashira Cross-Coupling Reaction of Terminal Alkynes under Aerobic Conditions. The Journal of Organic Chemistry, 76(13), 5350-5356. Retrieved from [Link]
-
ResearchGate. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Retrieved from [Link]
-
Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. Retrieved from [Link]
-
ResearchGate. (2018). A Novel, Sustainable, User‐Friendly Protocol for the Pd‐Free Sonogashira Coupling Reaction. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Sonogashira Coupling. Retrieved from [Link]
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- 14. DSpace [repository.kaust.edu.sa]
Technical Support Center: Optimizing 4-Hex-1-ynylbenzaldehyde Synthesis
A Guide for Researchers on the Critical Effects of Base and Solvent Selection in Sonogashira Couplings
Welcome to the Technical Support Center. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you overcome challenges in your synthesis of 4-Hex-1-ynylbenzaldehyde. This guide is structured as a series of questions and answers to directly address the most common issues encountered during this Sonogashira cross-coupling reaction, focusing on how the strategic selection of base and solvent can dramatically impact your yield and purity.
Frequently Asked Questions: Core Principles
Q1: What is the fundamental role of the base in the synthesis of this compound?
A1: The base in a Sonogashira coupling serves two primary, critical functions. First, it deprotonates the terminal alkyne (1-hexyne) to form the reactive acetylide species.[1][2] The acidity of this terminal proton is increased by coordination of a copper(I) co-catalyst to the alkyne's triple bond, making deprotonation more facile.[3] Second, the base neutralizes the hydrogen halide (e.g., HI or HBr) that is generated as a byproduct during the catalytic cycle, preventing it from creating an acidic environment that could lead to side reactions or catalyst deactivation.[4]
Q2: How does the choice of solvent influence the reaction outcome?
A2: The solvent is far from an inert medium; it actively influences nearly every aspect of the reaction.[5][6] Its primary roles are to fully dissolve the aryl halide (e.g., 4-iodobenzaldehyde), the palladium catalyst, the copper co-catalyst, and the base to ensure a homogeneous reaction mixture.[7] Beyond solubility, the solvent's polarity and coordinating ability can affect the stability of the catalytic species, modulate the activity of the base, and influence the overall reaction rate and selectivity.[6][7][8] For instance, polar aprotic solvents like DMF or acetonitrile can enhance reaction rates by stabilizing charged intermediates in the catalytic cycle.[7]
Troubleshooting Guide: From Low Yields to Side Products
Q3: My yield is very low, and I recover most of my 4-iodobenzaldehyde starting material. Could my base be the problem?
A3: Yes, an inappropriate or insufficient base is a very common cause of low conversion. The base must be strong enough to deprotonate 1-hexyne but not so strong that it promotes unwanted side reactions.
-
Insufficient Basicity: If the base is too weak, the concentration of the reactive copper acetylide intermediate will be too low for efficient transmetalation to the palladium center, effectively stalling the reaction.[1][9]
-
Base Selection: Amine bases are most common.[4] Triethylamine (Et₃N) and Diisopropylethylamine (DIPEA) are workhorse bases for this reaction. Secondary amines like piperidine or diisopropylamine can also be highly effective.[4][10] For particularly challenging couplings, stronger inorganic bases like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) might be required, often in a copper-free protocol.[4][11]
Troubleshooting Steps:
-
Check Base Stoichiometry: Ensure you are using a sufficient excess of the amine base (typically 2-5 equivalents).
-
Consider a Stronger Base: If using Et₃N with an aryl bromide, consider switching to a stronger base or heating the reaction.[12]
-
Ensure Anhydrous Conditions: Moisture can hydrolyze the base and interfere with the reaction. Ensure your base and solvent are dry.
| Common Bases for Sonogashira Coupling | pKa (Conjugate Acid) | Typical Use & Characteristics | Potential Issues |
| Triethylamine (Et₃N) | ~10.7 | Standard, widely used. Often acts as both base and co-solvent.[13] | Can sometimes be insufficient for less reactive aryl bromides. |
| Diisopropylethylamine (DIPEA) | ~10.7 | A non-nucleophilic, sterically hindered base. Good for sensitive substrates. | More expensive than Et₃N. |
| Diisopropylamine (i-Pr₂NH) | ~11.0 | Highly effective secondary amine base. | Can potentially coordinate to the palladium center.[10] |
| Cesium Carbonate (Cs₂CO₃) | ~10.3 (HCO₃⁻) | Strong inorganic base, often used in copper-free systems.[11] | Heterogeneous, requires vigorous stirring. |
| Potassium Carbonate (K₂CO₃) | ~10.3 (HCO₃⁻) | Milder, less expensive inorganic base.[14] | May require higher temperatures to be effective. |
Q4: My main byproduct is a dimer of 1-hexyne (dodeca-5,7-diyne). What causes this and how can I prevent it?
A4: This byproduct is the result of Glaser-Hay homocoupling, a major side reaction in copper-mediated Sonogashira couplings.[3][10] It is an oxidative dimerization of the alkyne that is promoted by the copper(I) acetylide intermediate, especially in the presence of oxygen.[3][15]
Prevention Strategies:
-
Strictly Anaerobic Conditions: This is the most critical factor. Degas your solvent thoroughly (e.g., via three freeze-pump-thaw cycles or by sparging with argon for 30-60 minutes) and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.[16] Oxygen is a key ingredient for Glaser coupling.[15][17]
-
Copper-Free Conditions: The most direct way to eliminate Glaser coupling is to remove the copper co-catalyst.[4][14] Copper-free protocols have been developed specifically to avoid this issue, though they may require different ligands, stronger bases, or higher temperatures to achieve comparable reaction rates.[18]
-
Minimize Reaction Time: Do not let the reaction run for an unnecessarily long time after the starting material is consumed, as this can favor the slower homocoupling pathway.
Q5: The reaction starts but then stalls, and I see a black precipitate. What's happening?
A5: The formation of a black precipitate is almost always "palladium black," which indicates your palladium(0) catalyst has decomposed and precipitated out of solution, halting the catalytic cycle.[16] This can be triggered by several factors related to your solvent and base.
-
Solvent Choice: Some solvents are better at stabilizing the palladium catalyst than others. While THF is common, it has been anecdotally reported to promote the formation of palladium black in some cases.[16][19] Highly coordinating solvents like DMF or DMSO can sometimes stabilize the catalyst but may also slow the reaction by competing for coordination sites on the palladium.[7] Toluene is often a good, less-coordinating choice.
-
Temperature: For aryl bromides, higher temperatures are often needed to facilitate the rate-limiting oxidative addition step.[12] However, excessive heat can also accelerate catalyst decomposition. The optimal temperature is a balance between reactivity and catalyst stability.
-
Impurities: Impurities in the solvent or reagents can poison the catalyst. Always use high-purity, anhydrous solvents.
Troubleshooting Steps:
-
Solvent Screen: If you suspect the solvent, set up small-scale parallel reactions to screen other options like Toluene, Dioxane, or Acetonitrile.[12]
-
Optimize Temperature: If using an aryl bromide at room temperature, try heating to 50-80 °C. If you are already heating and see decomposition, try lowering the temperature slightly.
| Common Solvents for Sonogashira Coupling | Key Properties | Suitability & Considerations |
| Toluene | Non-polar, Aprotic | Excellent choice for many systems. Good solubility for organic substrates, less coordinating, which can be beneficial for catalyst activity.[7] |
| Tetrahydrofuran (THF) | Polar, Aprotic | Widely used, good general-purpose solvent. |
| Dimethylformamide (DMF) | Polar, Aprotic, High BP | High polarity can accelerate reactions and improve solubility of salts.[7] |
| Acetonitrile (MeCN) | Polar, Aprotic | Good for dissolving a range of reagents. |
| Amine as Solvent | e.g., Et₃N or i-Pr₂NH | Serves dual roles as base and solvent, ensuring high base concentration. |
Visualizing the Process
Understanding the reaction mechanism and the troubleshooting logic is key to success.
Caption: Figure 1: Sonogashira Catalytic Cycle
Caption: Figure 2: Troubleshooting Low Yield
Optimized Experimental Protocol
This protocol provides a robust starting point for the synthesis of this compound from 4-iodobenzaldehyde, incorporating best practices to maximize yield and minimize side reactions.
Method: Palladium/Copper Co-catalyzed Sonogashira Coupling
Reagents & Materials:
-
4-Iodobenzaldehyde (1.0 mmol, 1.0 equiv)
-
1-Hexyne (1.2 mmol, 1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 mmol, 2 mol%)
-
Copper(I) iodide [CuI] (0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N) (3.0 mmol, 3.0 equiv)
-
Anhydrous Toluene (5 mL)
-
Inert gas supply (Argon or high-purity Nitrogen)
-
Standard Schlenk line glassware
Procedure:
-
Solvent Degassing: Place the anhydrous toluene into a Schlenk flask and degas thoroughly by bubbling argon through the solvent for at least 30 minutes.
-
Reaction Setup: To a separate, dry, oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-iodobenzaldehyde (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), and CuI (0.04 mmol).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with inert gas three times to ensure an oxygen-free environment.
-
Reagent Addition: Under a positive pressure of inert gas, add the degassed toluene (5 mL) via cannula or syringe, followed by triethylamine (3.0 mmol). Stir the resulting suspension for 5-10 minutes at room temperature.
-
Alkyne Addition: Add 1-hexyne (1.2 mmol) dropwise to the mixture via syringe.
-
Reaction Monitoring: Stir the reaction at room temperature.[16] The reaction progress can be monitored by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) by periodically taking small, quenched aliquots. The reaction is typically complete within 2-4 hours when using an aryl iodide.
-
Work-up:
-
Once the reaction is complete (as judged by the consumption of 4-iodobenzaldehyde), dilute the mixture with diethyl ether or ethyl acetate.
-
Filter the mixture through a short plug of celite to remove insoluble salts and catalyst residues.
-
Transfer the filtrate to a separatory funnel and wash with a saturated aqueous solution of ammonium chloride to remove the copper catalyst, followed by a wash with brine.[2]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
-
Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield pure this compound.
References
- Sonogashira Coupling | Synthetic Methods in Drug Discovery: Volume 1 | Books Gateway. (2016). Royal Society of Chemistry.
- Sonogashira Coupling: Mechanism, Steps & Applic
- Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 21(9), 2164-2213.
- Schmalzbauer, M., et al. (n.d.).
- Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922.
- Panda, S. (n.d.). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview.
- Sherwood, J., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry.
- 4-(HEX-1-YN-1-YL)BENZALDEHYDE. (2024). ChemBK.
- Request PDF: Solvent effects in palladium catalysed cross-coupling reactions. (2019).
- Sherwood, J. (2019). (Open Access) Solvent effects in palladium catalysed cross-coupling reactions. SciSpace.
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- Sonogashira Coupling. (2024). Chemistry LibreTexts.
- Copper-free Sonogashira coupling. (2008).
- Troubleshooting low reactivity in Sonogashira coupling reactions. (n.d.). Benchchem.
- Gurala, S. K., et al. (2018). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. PubMed Central.
- Sonogashira troubleshooting help needed. (2020). Reddit.
- Application Notes and Protocols for Sonogashira Coupling with sp-Alkynes. (n.d.). Benchchem.
- Influence of base on the Sonogashira coupling reactiona. (n.d.).
- Effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using NCP pincer palladacycle. (n.d.).
- Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. (n.d.).
- Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. (n.d.). KAUST Repository.
- Sonogashira Coupling Reaction with Diminished Homocoupling. (2003). Organic Letters.
- Effects of solvent, base, and temperature on the Sonogashira coupling... (n.d.).
- Godlewski, B., et al. (2022). Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. Organic & Biomolecular Chemistry.
- Struggling to make a sonogashira coupling reaction happen. (2021). Reddit.
- Sonogashira Coupling Reaction with Diminished Homocoupling. (n.d.).
- Easy Copper, Ligand and Amine-Free Sonogashira Coupling Reaction Catalyzed by Palladium on Carbon at Low Catalyst Loading and by Exposure to Air. (n.d.).
- Effect of the solvent in the model Sonogashira coupling of diiodoarene... (n.d.).
- Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
- Sonogashira coupling in natural product synthesis. (n.d.).
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"removing palladium catalyst from 4-Hex-1-ynylbenzaldehyde product"
Topic: Efficient Removal of Residual Palladium Catalyst from 4-Hex-1-ynylbenzaldehyde Product
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling used to synthesize molecules like this compound, are indispensable tools in modern organic synthesis.[1][2] However, a persistent challenge is the removal of the palladium catalyst from the final product.[3] Residual palladium is not only a potential toxin but can also interfere with downstream reactions. For active pharmaceutical ingredients (APIs), regulatory bodies like the International Conference on Harmonisation (ICH) impose strict limits on elemental impurities, often requiring palladium levels to be below 10 ppm.[4][5]
This guide provides a comprehensive, field-proven framework for troubleshooting and resolving palladium contamination issues. We move beyond simple protocols to explain the underlying chemical principles, enabling you to make informed decisions for efficient and scalable purification.
Frequently Asked Questions (FAQs)
Q1: Why is my reaction mixture dark black? Is the reaction failing?
A black precipitate, commonly known as "palladium black," indicates the precipitation of palladium(0).[6][7] This is often due to the decomposition or agglomeration of the soluble palladium catalyst. While it can sometimes indicate catalyst instability, it doesn't necessarily mean the reaction has failed. However, these fine palladium particles can be challenging to remove by simple filtration and often require more robust scavenging techniques. Anecdotal evidence suggests that solvents like THF may promote its formation.[7]
Q2: I performed column chromatography, but my product is still contaminated with palladium. Why?
While silica gel column chromatography can remove some palladium, it is often insufficient for achieving the low ppm levels required for pharmaceutical applications.[8] Palladium can exist in various forms (e.g., soluble complexes, nanoparticles) that may co-elute with your product.[9] Furthermore, some palladium species can bind strongly to the product itself, making separation by chromatography ineffective.[3] It is best practice to use a dedicated scavenging step before final chromatographic purification.
Q3: What are the main strategies for removing palladium?
Palladium removal techniques are broadly categorized based on their mechanism of action: adsorption, extraction/precipitation, and crystallization.[9][10]
-
Adsorption: This is the most common and often most effective method, utilizing solid-supported "scavengers" that bind palladium.[9] Examples include activated carbon and functionalized silica or polymers.[11][12]
-
Extraction/Precipitation: This involves using a chemical agent that complexes with palladium, causing it to precipitate or become extractable in a different solvent phase.
-
Crystallization: While sometimes effective, crystallization can unexpectedly concentrate palladium impurities within the crystal lattice.[13] Combining crystallization with additives like N-acetylcysteine can help keep palladium in the mother liquor.[11]
Q4: How do I measure the amount of residual palladium in my sample?
Standard, highly accurate methods for quantifying trace palladium levels include Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Optical Emission Spectrometry (ICP-OES), and Atomic Absorption Spectrometry (AAS).[3][11] These techniques require sample digestion in strong acid and specialized, expensive instrumentation.[3] For faster, in-process checks, high-energy polarized-beam X-ray fluorescence (XRF) offers a rapid, non-destructive alternative.[14] Additionally, rapid fluorometric and colorimetric screening methods are being developed to allow for high-throughput analysis in a process development setting.[3][15]
Troubleshooting Guide: Selecting a Palladium Removal Strategy
The choice of a palladium removal technique is highly dependent on the specific reaction conditions, solvent, scale, and the nature of the palladium species present.[9] The following decision-making workflow will guide you from simple, cost-effective methods to more specialized, high-efficiency solutions.
Caption: Decision workflow for palladium removal.
Problem: High Palladium Content (>50 ppm) After Initial Workup
High residual palladium suggests the presence of soluble or colloidal palladium species that were not removed by simple filtration or extraction.
Solution 1: Activated Carbon Treatment
Activated carbon is a low-cost, effective adsorbent for removing various palladium species.[12][16] It is particularly useful for removing palladium black and other colored impurities.
-
Mechanism: Palladium adsorbs onto the porous carbon surface through a combination of physisorption and chemisorption.[9]
-
Causality Behind Choices: Different grades of activated carbon have varying surface areas and pore structures. For example, Darco® KB-B is often cited for its effectiveness.[9] The choice of solvent is critical; treatments in solvents like THF have proven successful.[9] Agitation at a slightly elevated temperature (e.g., 45 °C) for an extended period (e.g., 18 hours) can enhance scavenging efficiency.[9]
-
Key Consideration: A major drawback of activated carbon is its lack of selectivity, which can lead to significant product loss (8-15%) due to co-adsorption.[1] It is crucial to perform small-scale trials to balance palladium removal with product yield.
Solution 2: Solid-Supported Scavengers
For higher efficiency and selectivity, solid-supported scavengers are the method of choice in the pharmaceutical industry.[17] These consist of a solid matrix (typically silica gel) functionalized with ligands that have a high affinity for palladium.[9][17]
-
Mechanism: These scavengers operate via chemisorption, where functional groups form strong coordinate bonds with palladium.[9] Sulfur-based ligands are particularly effective due to the high affinity of sulfur for platinum group metals.[9][18]
-
Causality Behind Choices:
-
Silica vs. Polymer: Silica-based scavengers are generally preferred over polymer resins because they do not swell in organic solvents, have higher mechanical and thermal stability, and are compatible with a broader range of solvents.[17]
-
Ligand Selection: The choice of functional group depends on the expected oxidation state of the palladium.
-
Thiol (-SH): A versatile and robust scavenger for various metals, particularly effective for Pd(II).[17]
-
Thiourea: Works well for all forms of palladium, especially in organic solvents.[17]
-
Trimercaptotriazine (TMT): Highly effective, particularly for palladium species in multiple oxidation states.[9]
-
-
| Scavenger Type | Primary Target | Advantages | Considerations |
| Activated Carbon | Pd(0), Pd(II), Organics | Low cost, removes color.[9][12] | Low selectivity, potential for high product loss.[1] |
| SiliaMetS® Thiol | Pd(II), Ag, Cu, Hg[17] | Robust, versatile, high efficiency.[17][18] | May be less effective for certain Pd(0) complexes. |
| SiliaMetS® Thiourea | All Pd forms, Pt, Ru[17] | Broad applicability, works well in organic solvents.[17] | Can sometimes act as a catalyst itself if not fully removed.[17] |
| Si-TMT | Multiple Pd states[9] | Excellent performance, often superior to other silicas.[9] | May require specific conditions for optimal performance. |
Experimental Protocol: Palladium Scavenging with Thiol-Functionalized Silica
This protocol provides a self-validating system for efficiently reducing palladium levels in your this compound product stream using SiliaMetS® Thiol.
Caption: Experimental workflow for scavenger-based purification.
Materials
-
Crude this compound solution (in a suitable solvent like THF, Ethyl Acetate, or Toluene)
-
Thiol-functionalized silica (e.g., SiliaMetS® Thiol)[17]
-
Anhydrous solvent for washing (same as reaction solvent)
-
Inert atmosphere (Nitrogen or Argon)
-
Stir plate and magnetic stir bars
-
Filter funnel and filter paper (or a filter cartridge for larger scale)
-
Sample vials for ICP-MS analysis
Step 1: Small-Scale Screening (Optimization)
Objective: To determine the optimal amount of scavenger and the required contact time.
-
Prepare Samples: In separate vials, add a known volume of your crude product solution.
-
Add Scavenger: To each vial, add a different amount of SiliaMetS® Thiol, corresponding to a range of equivalents (e.g., 5, 10, 15, and 20 weight equivalents relative to the initial mass of palladium).
-
Agitate: Seal the vials under an inert atmosphere and stir vigorously at room temperature for a set period (e.g., 2 hours).
-
Analyze: Filter each sample and submit the filtrate for palladium analysis (ICP-MS).
-
Evaluate: Compare the results to identify the lowest amount of scavenger that achieves the target palladium level (e.g., <10 ppm). You can also test different temperatures or longer reaction times if needed.
Step 2: Bulk Scavenging Protocol
Objective: To purify the main batch of the product.
-
Setup: Charge a suitable reaction vessel with your crude this compound solution. Ensure the setup is under an inert atmosphere.
-
Scavenger Addition: Add the optimized amount of SiliaMetS® Thiol (determined in Step 1) to the solution.
-
Agitation: Stir the slurry vigorously at the optimized temperature and for the determined time. Efficient mixing is crucial for ensuring maximum contact between the palladium in solution and the solid scavenger.
-
Filtration: Once the scavenging is complete, filter the mixture through a pad of Celite® or a suitable filter to remove the silica scavenger.
-
Washing: Wash the filter cake thoroughly with fresh, palladium-free solvent to ensure complete recovery of your product.
-
Combine and Concentrate: Combine the filtrate and the washings. The solvent can then be removed under reduced pressure.
Step 3: Final Verification
Objective: To confirm the final palladium concentration in the purified product.
-
Sample Preparation: Take a representative sample of your final, isolated this compound.
-
Analysis: Submit the sample for final palladium quantification via ICP-MS to ensure it meets the required regulatory specifications.[11]
This systematic approach ensures that you develop a robust, scalable, and validated method for palladium removal, safeguarding the purity and integrity of your final product.
References
- Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry.
- Palladium Detection for API Purific
- Removal of palladium (Pd) catalysts Activated Carbon Business Division. Osaka Gas Chemicals Co., Ltd.
- How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings?.
- Palladium Scavenging by SiliaMetS Thiol in the Development of an Efficient, Safe, and Environmentally Friendly Process for the Manufacture of a Drug Candidate for the Tre
- Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence. PubMed.
- Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. American Pharmaceutical Review.
- Efficient Palladium Removal Without Compromising Product Yield. Apollo Scientific.
- Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams.
- Palladium-scavenging self-assembled hybrid hydrogels - reusable highly-active green catalysts for Suzuki-Miyaura cross-coupling reactions. PubMed.
- Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients.
- Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division. Osaka Gas Chemicals Co., Ltd.
- How to Remove Palladium in three easy steps. Biotage.
- Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients.
- Palladium scavenging: From 1% to within ICH limits. Onyx Scientific.
- Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism. PubMed.
- Kinetic Studies of Palladium Scavenging with SiliaMetS. SiliCycle.
- CHAPTER 16: Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings. Books - Royal Society of Chemistry.
- Application Note: Scavenging of Pd(dtbpf)Cl2 and its corresponding metals. SiliCycle.
- Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development.
- Palladium catalyst recovery using scavenger resin. SpinChem.
- Recovery of Palladium from Spent Activated Carbon-Supported Palladium Catalysts.
- Rapid Analysis of Residual Palladium in Pharmaceutical Development Using a Catalysis-Based Fluorometric Method.
- Sonogashira coupling. Wikipedia.
- Troubleshooting low reactivity in Sonogashira coupling reactions. Benchchem.
- Removal of Palladium from Cross-Coupling Reactions Using Isocyanide Reagents.
- Rhodium and Palladium Metal Scavenging with Carboxen® Synthetic Carbon Adsorbents. Sigma-Aldrich.
- Development of an Effective Palladium Removal Process for VEGF Oncology Candidate AG13736 and a Simple, Efficient Screening Technique for Scavenger Reagent Identification.
- Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts.
- Purification of Organic Compounds: from Crude Product to Purity. EMU Physics Department.
- Struggling to make a sonogashira coupling reaction happen. Reddit.
- Palladium(II)-complexes of bi- and tri-dentate phosphine ligands: precursor for palladium–phosphorous nanoparticles and activity towards Suzuki–Miyaura coupling. New Journal of Chemistry (RSC Publishing).
- Sonogashira Coupling. Chemistry LibreTexts.
- Ninja technique to purify organic compounds from mixture of compounds- Part 2. YouTube.
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Technical Support Center: Alternative Catalysts for 4-Hex-1-ynylbenzaldehyde Synthesis
Welcome to the technical support center for the synthesis of 4-Hex-1-ynylbenzaldehyde via Sonogashira cross-coupling. This guide is designed for researchers, scientists, and drug development professionals seeking to move beyond traditional catalytic systems. We will explore alternative catalysts that offer improved yields, simplified purification, and alignment with green chemistry principles. This document provides in-depth troubleshooting guides, frequently asked questions, and validated protocols to ensure the success of your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the selection of alternative catalysts for the Sonogashira coupling of a 4-halobenzaldehyde with 1-hexyne.
Q1: What are the primary drawbacks of the classic Palladium/Copper co-catalyzed Sonogashira reaction?
The traditional system, typically employing a palladium-phosphine complex and a copper(I) salt (e.g., CuI), is highly effective but presents several challenges. The most significant issue is the formation of alkyne homocoupling byproducts (diynes, in this case, 1,3-dodecadiyne) through the copper-mediated Glaser coupling, which is exacerbated by the presence of oxygen.[1][2] Furthermore, the use of copper can be problematic in pharmaceutical synthesis due to its toxicity, often requiring extensive and costly purification steps to remove residual copper from the final active pharmaceutical ingredient (API).[3][4]
Q2: What defines a "copper-free" Sonogashira reaction, and why is it often preferred in drug development?
A copper-free Sonogashira reaction eliminates the copper(I) co-catalyst entirely.[5] The mechanism proceeds through a single palladium catalytic cycle where the palladium complex itself facilitates the activation of the alkyne.[2][6] This is highly advantageous in pharmaceutical development as it completely circumvents the issue of Glaser homocoupling and eliminates concerns about copper contamination in the final product.[3] This leads to a cleaner reaction profile, simpler purification, and a more environmentally benign process.[7][8]
Q3: What are the main advantages of using a heterogeneous catalyst over a homogeneous one for this synthesis?
Heterogeneous catalysts, where the catalytic species is immobilized on a solid support, offer significant operational advantages.[9] The primary benefit is the ease of separation of the catalyst from the reaction mixture by simple filtration or, in the case of magnetic supports, by using an external magnet.[10][11] This simplifies product purification, reduces catalyst leaching into the product, and allows for the catalyst to be recovered and reused multiple times, making the process more economical and sustainable.[9]
Q4: Can the synthesis of this compound be performed without palladium? What are the leading alternatives?
Yes, significant progress has been made in developing palladium-free Sonogashira-type couplings. These systems are explored for their lower cost and different reactivity profiles. The most common alternatives involve catalysts based on:
-
Copper: Copper nanoclusters or complexes with specific ligands can catalyze the cross-coupling of aryl halides and alkynes without any palladium.[11][12]
-
Iron and Cobalt: These earth-abundant, inexpensive, and less toxic metals are emerging as viable catalysts for Sonogashira reactions, often in the form of nanoparticles.[11][13]
-
Nickel: Nickel-catalyzed couplings have been developed that can couple terminal alkynes with alkyl halides, a challenging task for traditional palladium systems.[6]
Part 2: Troubleshooting Guide for Alternative Catalytic Systems
This guide is structured to address specific issues you may encounter during your experiments, with a focus on solutions provided by alternative catalytic approaches.
Issue 1: Low to No Product Yield
Question: My copper-free Sonogashira reaction is giving me very low or no yield of this compound. What are the most likely causes and solutions?
Answer: Low yield is a common issue that requires a systematic approach to diagnose.
Potential Causes & Recommended Solutions:
-
Reagent Integrity and Reactivity:
-
Aryl Halide Reactivity: The reactivity order for the 4-halobenzaldehyde is I > OTf > Br >> Cl.[1] If you are using 4-bromobenzaldehyde and experiencing low reactivity, consider switching to the more reactive 4-iodobenzaldehyde. Electron-withdrawing groups on the aryl halide, such as the aldehyde group in your substrate, generally promote the initial oxidative addition step.[14]
-
Base and Solvent Purity: Ensure you are using a high-purity, anhydrous base (e.g., triethylamine, diisopropylamine) and dry, degassed solvents.[15] Wet or oxidized amines can inhibit the reaction.
-
-
Catalyst Activity and Choice:
-
Inactive Catalyst: Many Pd(0) sources are sensitive to air.[1] If you are preparing the active catalyst in situ, ensure the reduction of the Pd(II) precatalyst is complete. A superior approach is to use a modern, air-stable palladium precatalyst. For example, [DTBNpP]Pd(crotyl)Cl is a commercially available, air-stable complex that rapidly forms the active monoligated catalytic species and can facilitate copper-free couplings at room temperature.[3]
-
Inappropriate Ligand: The choice of phosphine ligand is critical. For the oxidative addition to proceed efficiently, especially with less reactive aryl bromides, bulky and electron-rich phosphine ligands are often required.[2][14] If using a standard ligand like PPh₃ fails, consider switching to a more sterically demanding ligand like P(t-Bu)₃.[16]
-
-
Reaction Conditions:
-
Inert Atmosphere: Even in copper-free systems, the Pd(0) catalyst is oxygen-sensitive. It is critical to thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (Argon or Nitrogen) throughout the experiment.[15]
-
Temperature: While some modern catalysts work at room temperature, many Sonogashira couplings require heating.[3] If your reaction is sluggish at a lower temperature, consider increasing it to 60-100 °C. For aryl bromides, higher temperatures are often necessary to overcome the slower rate of oxidative addition.[17]
-
Issue 2: Catalyst Decomposition (Formation of Palladium Black)
Question: My reaction mixture turns black shortly after starting, and the reaction stalls. What does this mean and how can I prevent it?
Answer: The formation of a black precipitate, known as "palladium black," indicates the decomposition and agglomeration of the active Pd(0) catalyst into an inactive state.[15]
Potential Causes & Recommended Solutions:
-
Oxygen Contamination: The primary cause is often exposure to oxygen, which can oxidize the Pd(0) species. Rigorous anaerobic conditions are essential.[15]
-
Ligand Dissociation: In ligand-based systems, if the ligand dissociates from the metal center, the unprotected Pd(0) atoms can agglomerate.
-
Use Stabilizing Ligands: N-Heterocyclic Carbene (NHC) ligands are excellent alternatives to phosphines as they form very stable bonds with palladium, enhancing catalyst longevity and preventing decomposition.[2]
-
Employ Heterogeneous Catalysts: This is one of the most effective solutions. When palladium is anchored to a solid support (e.g., carbon, silica, polymers), the support matrix physically prevents the metal atoms from agglomerating, leading to a much more robust catalytic system.[9][18] A simple and effective option is commercially available Palladium on Carbon (Pd/C).[19]
-
Issue 3: Difficult Product Purification from Catalyst/Ligand Residues
Question: Removing the spent palladium catalyst and phosphine ligands from my product is proving difficult and is lowering my final isolated yield. What are my options?
Answer: This is a major driver for adopting alternative catalysts, especially in process chemistry and drug development.
Recommended Solutions:
-
Switch to a Heterogeneous Catalyst: This is the most direct solution.
-
Palladium on Carbon (Pd/C): An inexpensive and widely used option that can be removed by filtering the reaction mixture through a pad of Celite®.[19]
-
Magnetic Nanoparticle Catalysts: Palladium immobilized on magnetic iron oxide nanoparticles allows for catalyst recovery using a strong external magnet, completely avoiding filtration.[10] This is an elegant solution for simplifying workup.
-
-
Use a Ligandless System: Several protocols have been developed that work without added phosphine ligands, particularly for reactive aryl iodides.[18] Using a heterogeneous catalyst like Pd/C often allows the reaction to proceed ligand-free, significantly reducing the number of impurities to be removed during chromatography.[19]
Part 3: Comparative Data and Experimental Protocols
To aid in catalyst selection, the following table summarizes the performance of various alternative systems in Sonogashira couplings relevant to the synthesis of this compound.
Table 1: Performance Comparison of Alternative Catalytic Systems
| Catalyst System | Aryl Halide | Conditions (Base, Solvent, Temp) | Key Advantages | Reported Yield | Reference(s) |
| Copper-Free Homogeneous | |||||
| [DTBNpP]Pd(crotyl)Cl | Aryl Bromide | TMP, DMSO, Room Temp | Air-stable, mild conditions, avoids homocoupling | Up to 97% | [3] |
| Pd(OAc)₂ / Bulky Phosphine Ligand (e.g., P(t-Bu)₃) | Aryl Bromide | Cs₂CO₃, Dioxane, 80 °C | High activity for challenging substrates | Good-Excellent | [14][16] |
| Heterogeneous | |||||
| 10% Pd/C (Ligandless, Copper-Free) | Aryl Iodide | K₂CO₃, EtOH, 80 °C | Inexpensive, reusable, simple workup, no ligands | Good-Excellent | [19] |
| Pd Single-Atom on N-doped Carbon (Pd₁@NC) | Aryl Iodide/Bromide | NEt₃, MeCN, 80 °C (with CuI, PPh₃) | Maximizes atom efficiency, stable, scalable | High | [20] |
| Magnetic Janus Pd Catalyst (Copper-Free) | Aryl Iodide | K₂CO₃, Water, 100 °C | Easy magnetic separation, reusable, works in water | >95% | [10] |
| Palladium-Free | |||||
| Fe₃O₄@SiO₂/GO–NH₂–Co(II) NPs | Aryl Halide | K₂CO₃, EtOH, Reflux | Inexpensive, magnetic recovery, Pd and Cu-free | Good-High | [11] |
| Cu(OTf)₂ / Phosphate Ligand | Aryl Iodide | K₂CO₃, Toluene, 130 °C | Palladium-free | Moderate-Good | [12] |
Experimental Protocol 1: Copper-Free Synthesis Using Pd/C
This protocol describes a straightforward, copper- and ligand-free Sonogashira coupling using a commercially available heterogeneous catalyst.
Materials:
-
4-Iodobenzaldehyde
-
1-Hexyne
-
10% Palladium on Carbon (10% Pd/C)
-
Potassium Carbonate (K₂CO₃)
-
Ethanol (EtOH), degassed
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4-iodobenzaldehyde (1.0 eq), 10% Pd/C (0.2 mol%), and K₂CO₃ (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add degassed ethanol via syringe to create a ~0.5 M solution with respect to the 4-iodobenzaldehyde.
-
Add 1-hexyne (1.2 eq) via syringe.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-6 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a short pad of Celite® to remove the Pd/C catalyst. Wash the pad with additional ethyl acetate.
-
Combine the organic filtrates and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield this compound.
Experimental Protocol 2: Room-Temperature, Copper-Free Synthesis Using an Air-Stable Precatalyst
This protocol utilizes a modern, highly active catalyst that allows the reaction to proceed under very mild conditions.
Materials:
-
4-Bromobenzaldehyde
-
1-Hexyne
-
[DTBNpP]Pd(crotyl)Cl precatalyst
-
2,2,6,6-Tetramethylpiperidine (TMP) as base
-
Dimethyl sulfoxide (DMSO), anhydrous
Procedure:
-
To an oven-dried vial, add the [DTBNpP]Pd(crotyl)Cl precatalyst (2.5 mol%).
-
Seal the vial with a septum and purge with an inert gas (e.g., Argon).
-
Add 4-bromobenzaldehyde (1.0 eq) and a magnetic stir bar.
-
Add anhydrous DMSO via syringe to create a ~0.5 M solution.
-
Add 1-hexyne (1.5 eq) via syringe.
-
Add TMP (2.0 eq) via syringe.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or GC-MS. The reaction should proceed rapidly, often reaching completion in 1-3 hours.[3]
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Part 4: Mechanistic and Workflow Visualizations
Visual diagrams help clarify complex catalytic cycles and experimental decision-making processes.
Caption: Fig 2. Decision workflow for troubleshooting low Sonogashira yields.
Caption: Fig 3. Comparison of experimental workflows.
References
-
Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (n.d.). MDPI. Retrieved from [Link]
-
C-N and Sonogashira C-C couplings on single-atom heterogeneous catalysts. (n.d.). American Chemical Society. Retrieved from [Link]
-
and Amine-free Sonogashira Cross-Coupling in the Presence of Ligandless Pd-containing Catalyst. (n.d.). Chemical Engineering Transactions. Retrieved from [Link]
-
Sonogashira Coupling. (2024). Chemistry LibreTexts. Retrieved from [Link]
-
Palladium-free and ligand-free Sonogashira cross-coupling. (2025). ResearchGate. Retrieved from [Link]
-
A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. (2012). ACS Publications. Retrieved from [Link]
-
Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP]Pd(crotyl)Cl. (n.d.). NIH. Retrieved from [Link]
-
Easy Copper, Ligand and Amine-Free Sonogashira Coupling Reaction Catalyzed by Palladium on Carbon at Low Catalyst Loading and by Exposure to Air. (2025). ResearchGate. Retrieved from [Link]
-
Guidelines for Sonogashira cross-coupling reactions. (2013). Sussex Drug Discovery Centre. Retrieved from [Link]
-
Sonogashira coupling. (n.d.). Wikipedia. Retrieved from [Link]
-
Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. (2023). NIH. Retrieved from [Link]
-
Copper-free Sonogashira cross-coupling reactions: an overview. (n.d.). NIH. Retrieved from [Link]
-
Sonogashira troubleshooting help needed. (2020). Reddit. Retrieved from [Link]
-
Optimization of reaction conditions for the Sonogashira reaction. (n.d.). ResearchGate. Retrieved from [Link]
-
Sonogashira Coupling. (2016). Royal Society of Chemistry. Retrieved from [Link]
-
A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. (2025). ResearchGate. Retrieved from [Link]
-
A very efficient, copper-free palladium catalyst for the Sonogashira reaction with aryl halides. (n.d.). ScienceDirect. Retrieved from [Link]
-
Sonogashira coupling. (n.d.). chemeurope.com. Retrieved from [Link]
-
The copper-free Sonogashira cross-coupling reaction promoted by palladium complexes of nitrogen-containing chelating ligands in neat water at room temperature. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. (2023). NIH. Retrieved from [Link]
-
Struggling to make a sonogashira coupling reaction happen. (2021). Reddit. Retrieved from [Link]
-
Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Copper-free Sonogashira cross-coupling reactions: an overview. (2021). Royal Society of Chemistry. Retrieved from [Link]
-
Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation. (2018). NIH. Retrieved from [Link]
-
Aryl Radical Enabled, Copper-Catalyzed Sonogashira-Type Cross-Coupling of Alkynes with Alkyl Iodides. (n.d.). NIH. Retrieved from [Link]
-
Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. (2022). Beilstein Journals. Retrieved from [Link]
-
Sonogashira-Hagihara and Buchwald-Hartwig cross-coupling reactions with sydnone and sydnone imine derived catalysts. (n.d.). Arkivoc. Retrieved from [Link]
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Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. (n.d.). ARODES. Retrieved from [Link]
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Validation & Comparative
A Researcher's Guide to the Spectroscopic Analysis of 4-Hex-1-ynylbenzaldehyde: A Comparative ¹H and ¹³C NMR Study
In the landscape of pharmaceutical and materials science research, the unambiguous structural elucidation of novel organic compounds is paramount. 4-Hex-1-ynylbenzaldehyde, a molecule featuring a conjugated system of an aromatic ring, an aldehyde, and an internal alkyne, presents a compelling case for detailed spectroscopic analysis. This guide provides an in-depth examination of its ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra, offering a comparative analysis with related structural motifs to illuminate the subtle electronic effects at play.
Introduction to this compound and the Imperative of NMR Analysis
This compound serves as a versatile building block in organic synthesis, finding potential applications in the development of pharmaceuticals, functional dyes, and organic electronic materials[1]. Its utility stems from the reactive aldehyde and alkyne functionalities, which allow for a variety of chemical transformations. Accurate and comprehensive characterization of this molecule is the foundation upon which its applications are built. NMR spectroscopy stands as the most powerful tool for this purpose, providing a detailed atomic-level map of the molecular structure.
This guide will delve into the predicted ¹H and ¹³C NMR spectra of this compound, drawing on established principles of NMR spectroscopy and comparative data from analogous compounds. By understanding how the hexynyl substituent influences the electronic environment of the benzaldehyde moiety, and vice-versa, researchers can gain a deeper appreciation for structure-property relationships.
Experimental Protocol: Acquiring High-Resolution NMR Spectra
To ensure the acquisition of high-quality NMR data for a compound like this compound, a standardized experimental protocol is crucial. The following methodology is recommended for obtaining both ¹H and ¹³C NMR spectra.
Materials and Instrumentation:
-
Sample: this compound (approx. 5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)
-
NMR Solvent: Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
NMR Tube: 5 mm high-precision NMR tube.
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
Step-by-Step Procedure:
-
Sample Preparation:
-
Accurately weigh the sample and dissolve it in approximately 0.6 mL of CDCl₃ in a clean, dry vial.
-
Transfer the solution to the NMR tube.
-
Cap the tube and gently invert it several times to ensure homogeneity.
-
-
Spectrometer Setup:
-
Insert the NMR tube into the spinner turbine and place it in the spectrometer's magnet.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical TMS peak.
-
-
¹H NMR Acquisition:
-
Set the spectral width to approximately 15 ppm, centered around 5 ppm.
-
Use a 30-degree pulse angle.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
-
Integrate all signals.
-
-
¹³C NMR Acquisition:
-
Switch the probe to the ¹³C frequency.
-
Set the spectral width to approximately 220 ppm, centered around 110 ppm.
-
Use a proton-decoupled pulse sequence (e.g., zgpg30).
-
Set the relaxation delay to 2-5 seconds.
-
Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.
-
Process the data similarly to the ¹H spectrum.
-
Calibrate the chemical shift scale using the central peak of the CDCl₃ triplet at 77.16 ppm.
-
Predicted ¹H and ¹³C NMR Spectral Data for this compound
The following tables summarize the predicted chemical shifts (δ), multiplicities, and assignments for the ¹H and ¹³C NMR spectra of this compound. These predictions are based on the analysis of structurally similar compounds and established substituent effects.
Molecular Structure with Numbering:
Caption: Molecular structure of this compound with atom numbering for NMR assignments.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.98 | s | 1H | H-7 (CHO) |
| ~7.80 | d | 2H | H-2, H-6 |
| ~7.50 | d | 2H | H-3, H-5 |
| ~2.45 | t | 2H | H-10 |
| ~1.65 | sextet | 2H | H-11 |
| ~1.50 | sextet | 2H | H-12 |
| ~0.95 | t | 3H | H-13 |
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~191.5 | C-7 (CHO) |
| ~136.0 | C-1 |
| ~132.5 | C-2, C-6 |
| ~129.8 | C-3, C-5 |
| ~128.0 | C-4 |
| ~92.0 | C-9 |
| ~81.0 | C-8 |
| ~30.5 | C-11 |
| ~22.0 | C-12 |
| ~19.5 | C-10 |
| ~13.5 | C-13 |
Comparative Analysis: Unraveling Substituent Effects
To fully appreciate the NMR spectrum of this compound, it is instructive to compare its predicted chemical shifts with those of its constituent parts: benzaldehyde and 1-hexyne. This comparison highlights the electronic influence of the hexynyl group on the aromatic ring and the aldehyde proton, and vice versa.
Table 3: Comparative ¹H and ¹³C NMR Data (in CDCl₃)
| Compound | Nucleus | Chemical Shift (δ, ppm) |
| Benzaldehyde | Aldehyde H | ~10.0[2] |
| Aromatic H | ~7.5-7.9[2] | |
| Carbonyl C | ~192.3[3] | |
| Aromatic C | ~128-137[3] | |
| 1-Hexyne | Acetylenic H | ~1.8[4] |
| Methylene (adjacent to C≡C) | ~2.2[4] | |
| Acetylenic C (internal) | ~84.0[5] | |
| Acetylenic C (terminal) | ~68.0[5] | |
| This compound (Predicted) | Aldehyde H | ~9.98 |
| Aromatic H | ~7.50, ~7.80 | |
| Carbonyl C | ~191.5 | |
| Aromatic C | ~128-136 | |
| Acetylenic C (internal, C-9) | ~92.0 | |
| Acetylenic C (internal, C-8) | ~81.0 |
Analysis of the Comparison:
-
Aldehyde Proton: The chemical shift of the aldehyde proton in this compound is predicted to be very similar to that of benzaldehyde. This suggests that the hexynyl group at the para position has a relatively minor electronic effect on the immediate environment of the aldehyde proton.
-
Aromatic Protons: In benzaldehyde, the aromatic protons appear as a complex multiplet. In this compound, due to the para-substitution, the aromatic protons are expected to resolve into two distinct doublets, characteristic of a para-substituted benzene ring. The protons ortho to the aldehyde group (H-2, H-6) are expected to be more deshielded (downfield) than the protons meta to the aldehyde group (H-3, H-5) due to the electron-withdrawing nature of the aldehyde.
-
Carbonyl Carbon: The carbonyl carbon's chemical shift is also predicted to be largely unaffected by the para-substituent, remaining in the highly deshielded region typical for aldehydes[3].
-
Alkyne Carbons: The internal alkyne carbons in this compound are deshielded compared to the terminal alkyne carbons of 1-hexyne. The carbon attached to the aromatic ring (C-8) is expected to be slightly more shielded than the carbon further down the chain (C-9) due to the electronic effects of the aromatic system.
Workflow for NMR-Based Structural Elucidation
The process of analyzing and assigning the NMR spectra of a novel compound like this compound follows a logical workflow. This can be visualized to guide researchers through the process.
Caption: A streamlined workflow for the structural elucidation of an organic compound using 1D NMR techniques.
Conclusion
The detailed analysis of the ¹H and ¹³C NMR spectra of this compound, through a comparative approach with its structural components, provides a robust framework for its characterization. The predicted spectra reveal the distinct electronic environments of each nucleus within the molecule, highlighting the interplay between the aromatic, aldehydic, and alkynyl functionalities. This guide serves as a valuable resource for researchers, enabling them to confidently interpret the NMR data of this and similar compounds, thereby accelerating their research and development efforts.
References
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PubMed. (2006). 13C NMR Chemical Shifts of Carbonyl Groups in Substituted Benzaldehydes and Acetophenones: Substituent chemical shift increments. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). Retrieved from [Link]
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Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0029638). Retrieved from [Link]
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University of Utah. (n.d.). C-13 NMR Spectrum. Retrieved from [Link]
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SpectraBase. (n.d.). 1-Hexyne. Retrieved from [Link]
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Supporting Information. (n.d.). 4. Retrieved from [Link]
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KPU Pressbooks. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I. Retrieved from [Link]
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JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Retrieved from [Link]
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ChemBK. (2024, April 9). 4-(HEX-1-YN-1-YL)BENZALDEHYDE. Retrieved from [Link]
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ResearchGate. (n.d.). Typical 2 H-NMR spectrum of benzaldehyde obtained on a 500 MHz.... Retrieved from [Link]
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Chemistry LibreTexts. (2022, October 4). 4.8: Chemical Shift in Proton Spectra. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Acetylene and terminal alkyne complexes of copper(I) supported by fluorinated pyrazolates: Syntheses. Retrieved from [Link]
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OpenOChem Learn. (n.d.). Interpreting. Retrieved from [Link]
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Jasperse, J. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]
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ORGANIC SPECTROSCOPY INTERNATIONAL. (2015, January 12). 13C NMR......1- HEXYNE. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, CDCl3, experimental) (HMDB0029638). Retrieved from [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0011718). Retrieved from [Link]
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University of Utah. (n.d.). 13C DEPT NMR 1D Spectrum. Retrieved from [Link]
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ResearchGate. (2025, August 9). 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: Substituent chemical shift increments | Request PDF. Retrieved from [Link]
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University of Wisconsin-Madison. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
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SpectraBase. (n.d.). 4-Hydroxy-benzaldehyde - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Stereo- and Regiocontrolled Methylboration of Terminal Alkynes Contents. Retrieved from [Link]
-
IOP Publishing. (n.d.). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Retrieved from [Link]
-
Matrix Fine Chemicals. (n.d.). 4-(HEX-1-YN-1-YL)BENZALDEHYDE | CAS 175203-90-4. Retrieved from [Link]
-
Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]
-
IOP Publishing. (2025, November 26). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]
-
MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Characterization of Chiral Nitrobenzaldehyde - Schiff Base Ligands. Retrieved from [Link]
-
ResearchGate. (n.d.). Spectrum 1 H-NMR compound (1) Fig 3. Spectrum 13 C-NMR compound (1). Retrieved from [Link]
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A Comparative Guide to the Mass Spectrometry Fragmentation of 4-Hex-1-ynylbenzaldehyde
In the landscape of modern analytical chemistry, mass spectrometry stands as a cornerstone for the structural elucidation of novel chemical entities. For researchers and professionals in drug development, understanding the fragmentation behavior of a molecule under various ionization techniques is paramount for its unambiguous identification and characterization. This guide provides an in-depth, comparative analysis of the mass spectrometric fragmentation of 4-hex-1-ynylbenzaldehyde, a bifunctional molecule featuring both a reactive aldehyde and a terminal alkyne. We will explore its fragmentation under both hard (Electron Ionization) and soft (Electrospray Ionization) ionization techniques, comparing its behavior to simpler analogues to provide a comprehensive understanding of its gas-phase chemistry.
Introduction to the Analyte and the Technique
This compound presents an interesting case for mass spectrometric analysis. Its structure combines a stable aromatic ring, a readily ionizable and fragmentable benzaldehyde moiety, and a hexynyl group that can undergo its own characteristic fragmentation reactions. The interplay between these functional groups dictates the overall fragmentation pattern, providing a unique fingerprint for the molecule.
Electron Ionization (EI) is a high-energy technique that typically induces extensive fragmentation, offering rich structural information.[1] In contrast, Electrospray Ionization (ESI) is a soft ionization method that usually results in less fragmentation, primarily revealing the molecular ion, which is particularly useful for determining the molecular weight of the analyte.[2][3] By comparing the fragmentation patterns obtained from both techniques, we can construct a more complete picture of the molecule's structure and stability.
Electron Ionization (EI) Fragmentation of this compound: A Predicted Pathway
Under the high-energy conditions of EI, this compound is expected to undergo a series of predictable fragmentation events, primarily driven by the stability of the resulting ions and neutral losses. The molecular ion peak (M⁺˙) is anticipated to be clearly visible due to the stabilizing effect of the aromatic ring.[4]
The primary fragmentation pathways are hypothesized to be:
-
α-Cleavage of the Aldehyde Group: A characteristic fragmentation of aromatic aldehydes is the loss of a hydrogen radical (H•) from the aldehyde group to form a stable acylium ion ([M-1]⁺).[1][4][5] This is often a prominent peak in the spectrum. Another α-cleavage can result in the loss of the entire formyl group (•CHO), leading to the formation of a phenyl cation.[5]
-
Loss of Carbon Monoxide (CO): Aromatic aldehydes can also undergo the loss of a neutral carbon monoxide molecule, resulting in a fragment corresponding to the benzene ring with the attached alkyne chain.[5]
-
Fragmentation of the Hexynyl Side Chain: The hexynyl group offers several possibilities for fragmentation.
-
Propargylic Cleavage: The bond between the third and fourth carbon atoms of the hexynyl chain is a likely point of cleavage, leading to the formation of a stable, resonance-stabilized propargyl cation.
-
McLafferty Rearrangement: The presence of a gamma-hydrogen on the alkyl chain relative to the aromatic ring (acting as a π-system) could potentially lead to a McLafferty-type rearrangement, although this is more commonly associated with carbonyl groups.[6][7][8][9][10][11] This would involve the transfer of a hydrogen atom to the aromatic ring, followed by the cleavage of the bond between the second and third carbons of the alkyne chain, resulting in the elimination of a neutral butene molecule.
-
Comparative Analysis with Benzaldehyde and 1-Hexyne
To better understand the fragmentation of our target molecule, it is instructive to compare its predicted fragmentation with that of simpler, related compounds.
| Compound | Key Fragmentation Pathways | Characteristic Fragments (m/z) |
| Benzaldehyde | Loss of H•, Loss of CHO•, Loss of CO | [M-1]⁺ (105), [M-29]⁺ (77), [M-28]⁺˙ (78)[5][12][13] |
| 1-Hexyne | Propargylic cleavage | C3H3⁺ (39), C4H5⁺ (53) |
| This compound | Loss of H•, Loss of CHO•, Propargylic cleavage, McLafferty-type rearrangement | [M-1]⁺, [M-29]⁺, fragments from side-chain cleavage |
This comparison highlights how the fragmentation of this compound is a composite of the behaviors of its constituent functional groups, with the added complexity of potential interactions and rearrangements between them.
Electrospray Ionization (ESI) Fragmentation: A Softer Approach
In contrast to EI, ESI-MS is expected to yield a much simpler spectrum for this compound. The primary species observed would be the protonated molecule, [M+H]⁺, with minimal in-source fragmentation. This is highly advantageous for confirming the molecular weight of the compound.
Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion would be required to induce fragmentation and gain structural information. Under collision-induced dissociation (CID), the fragmentation of the protonated molecule would likely proceed through pathways similar to those in EI, but with different relative abundances. The initial protonation would likely occur on the aldehyde oxygen, making the loss of neutral molecules like water or CO less favorable than in EI. The fragmentation would likely be dominated by cleavage of the weaker bonds, such as the propargylic C-C bond in the hexynyl chain.
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)
This protocol is designed for the analysis of this compound using a standard GC-MS system.
1. Sample Preparation:
-
Dissolve approximately 1 mg of this compound in 1 mL of a high-purity volatile solvent such as dichloromethane or ethyl acetate.
-
Further dilute the stock solution to a final concentration of approximately 10 µg/mL.
2. GC-MS Parameters:
-
Injector: 250 °C, Splitless mode.
-
Oven Program: Initial temperature 60 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Mass Range: m/z 40-300.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI)
This protocol is suitable for the analysis of this compound using a standard LC-MS system.
1. Sample Preparation:
-
Dissolve approximately 1 mg of this compound in 1 mL of a methanol/water (1:1) solution.
-
Further dilute the stock solution to a final concentration of approximately 1 µg/mL.
2. LC-MS Parameters:
-
LC System:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
-
Mass Spectrometer:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Mass Range: m/z 50-400.
-
Visualizing the Fragmentation
To further clarify the proposed fragmentation pathways, the following diagrams were generated using Graphviz.
Caption: Predicted EI fragmentation pathways of this compound.
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A Comparative Guide to the Reactivity of 4-Hex-1-ynylbenzaldehyde and Other Substituted Benzaldehydes
An Objective Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of the chemical reactivity of 4-Hex-1-ynylbenzaldehyde relative to other commonly used substituted benzaldehydes. Understanding the nuanced influence of the 4-hex-1-ynyl substituent is critical for optimizing reaction conditions, elucidating mechanisms, and designing novel molecular structures in medicinal chemistry and materials science. The insights and protocols herein are grounded in established principles of physical organic chemistry and supported by experimental observations from peer-reviewed literature.
The Principle of Substituent Effects in Benzaldehydes
The reactivity of the aldehyde functional group in benzaldehyde derivatives is fundamentally governed by the electrophilicity of its carbonyl carbon. Aromatic aldehydes are generally less reactive toward nucleophiles than their aliphatic counterparts because the benzene ring acts as an electron-donating group via resonance, which reduces the partial positive charge on the carbonyl carbon.[1][2]
Substituents on the aromatic ring modulate this reactivity through a combination of inductive and resonance effects:
-
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or cyano (-CN) pull electron density away from the carbonyl group. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack and thus increasing the reaction rate in most addition reactions.[1][3]
-
Electron-Donating Groups (EDGs): Substituents such as methoxy (-OCH₃) or methyl (-CH₃) push electron density into the ring and towards the carbonyl group. This decreases the electrophilicity of the carbonyl carbon, slowing the rate of nucleophilic addition.[1][4]
The 4-Hex-1-ynyl group presents a more complex case. The sp-hybridized carbons of the alkyne are more electronegative than sp² carbons, leading to a weak electron-withdrawing inductive effect. However, the π-system of the triple bond can participate in resonance. This dual nature places its reactivity in a unique position relative to classical EWGs and EDGs.
Logical Framework for Reactivity
The following diagram illustrates the fundamental relationship between substituent electronic effects and the reactivity of the benzaldehyde carbonyl group towards a generic nucleophile (:Nu⁻).
Caption: Influence of substituent groups on carbonyl electrophilicity and reaction rate.
Comparative Reactivity in Key Organic Reactions
Nucleophilic Addition Reactions
Nucleophilic addition is the archetypal reaction of aldehydes. The rate is almost universally accelerated by EWGs and decelerated by EDGs.[1][5]
-
Wittig Reaction: This reaction is highly sensitive to the electrophilicity of the carbonyl carbon. Benzaldehydes with EWGs like -NO₂ show significantly faster reaction rates compared to unsubstituted benzaldehyde, while those with EDGs like -OCH₃ react more slowly.[1]
-
Aldol and Knoevenagel Condensations: Similar to the Wittig reaction, studies have shown a positive correlation between the reaction rate and the electrophilicity of the benzaldehyde derivative. Electron-poor benzaldehydes are more reactive.[1][3][6]
-
Reduction with Hydride Reagents (e.g., NaBH₄): The addition of a hydride ion is a nucleophilic attack. Therefore, EWGs increase the rate of reduction by enhancing the carbonyl carbon's electrophilicity.[4]
For this compound, its weak electron-withdrawing nature suggests it will be more reactive than unsubstituted benzaldehyde and significantly more reactive than EDG-substituted benzaldehydes (e.g., 4-methoxybenzaldehyde) in these reactions. However, it will be less reactive than benzaldehydes bearing strong EWGs like a nitro group.
Oxidation to Carboxylic Acids
The oxidation of benzaldehydes is a common transformation, but the influence of substituents can be more complex and is highly dependent on the specific oxidizing agent and the reaction mechanism.[7][8]
For instance, in oxidation by benzyltrimethylammonium chlorobromate (BTMACB), the reaction is accelerated by both EDGs and EWGs, though the effect is more pronounced with EDGs.[1] This suggests a mechanism where the rate-determining step involves the formation of an electron-deficient intermediate that is stabilized by both types of groups.[1] In contrast, oxidations that proceed via abstraction of the aldehydic proton are generally facilitated by EWGs.[4]
Given this complexity, predicting the precise relative rate for this compound is difficult without specific experimental data for the chosen oxidant. However, its reactivity is expected to be comparable to that of other weakly substituted benzaldehydes.
Quantitative Reactivity Comparison
The Hammett equation, log(k/k₀) = σρ , provides a powerful tool for quantifying the effect of substituents on reaction rates.[4][9]
-
k/k₀ is the relative rate constant of the substituted versus unsubstituted reactant.
-
σ (sigma) is the substituent constant, which quantifies the electronic effect of a substituent.
-
ρ (rho) is the reaction constant, which measures the sensitivity of a reaction to substituent effects. A positive ρ value indicates the reaction is accelerated by EWGs.[4]
The following table summarizes experimental relative rate data for common substituted benzaldehydes in reactions with a positive ρ value (Wittig) and a more complex case (Oxidation with BTMACB). A predicted reactivity range for this compound is included for context.
| Substituent (para-) | Reaction Type | Hammett Constant (σₚ) | Relative Rate Constant (k/k₀) | Reference |
| -OCH₃ | Wittig Reaction | -0.27 | Not provided, but < 0.45 | [1] |
| -CH₃ | Wittig Reaction | -0.17 | 0.45 | [1] |
| -H | Wittig Reaction | 0.00 | 1.00 | [1] |
| -C≡C-Bu | Wittig Reaction | ~0.23 (estimated) | ~1.5 - 2.5 (Predicted) | |
| -Cl | Wittig Reaction | 0.23 | 2.75 | [1] |
| -NO₂ | Wittig Reaction | 0.78 | 14.7 | [1] |
| -OCH₃ | Oxidation (BTMACB) | -0.27 | 6.31 | [1] |
| -CH₃ | Oxidation (BTMACB) | -0.17 | 2.51 | [1] |
| -H | Oxidation (BTMACB) | 0.00 | 1.00 | [1] |
| -C≡C-Bu | Oxidation (BTMACB) | ~0.23 (estimated) | ~0.6 - 0.9 (Predicted) | |
| -Cl | Oxidation (BTMACB) | 0.23 | 0.55 | [1] |
| -NO₂ | Oxidation (BTMACB) | 0.78 | 1.62 | [1] |
Note: The Hammett constant for the hexynyl group is estimated based on similar alkynyl substituents. The predicted relative rates are extrapolations based on established chemical principles.
Experimental Protocol: Competitive Wittig Reaction for Determining Relative Reactivity
This protocol provides a robust method for directly comparing the reactivity of this compound against a standard, such as unsubstituted benzaldehyde.
Causality: A competitive reaction is employed where two aldehydes compete for a limited amount of a common reagent (the Wittig ylide). The ratio of the resulting alkene products directly reflects the relative rates of reaction of the two aldehydes, minimizing variations in reaction conditions.
Caption: Workflow for a competitive Wittig reaction to determine relative reactivity.
Step-by-Step Methodology:
-
Reactant Preparation: In a dry, inert-atmosphere flask, prepare a solution containing this compound (1.0 mmol) and benzaldehyde (1.0 mmol) in anhydrous THF (20 mL). An internal standard (e.g., dodecane) may be added for quantitative analysis.
-
Ylide Generation: In a separate flask under inert atmosphere, suspend methyltriphenylphosphonium bromide (1.5 mmol) in anhydrous THF (15 mL). Cool the suspension to 0 °C and add n-butyllithium (1.4 mmol, 1.6 M in hexanes) dropwise. Stir the resulting orange-red solution for 30 minutes at room temperature.
-
Competitive Reaction: Cool the aldehyde mixture flask to 0 °C. Slowly add 0.5 mmol of the prepared Wittig ylide solution (approximately one-third of the prepared ylide) to the aldehyde mixture via syringe over 10 minutes.
-
Reaction Monitoring & Quenching: Allow the reaction to stir at 0 °C for 1 hour. Quench the reaction by adding saturated aqueous ammonium chloride solution (20 mL).
-
Workup & Analysis: Extract the aqueous layer with diethyl ether (3 x 20 mL). Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Analyze the crude product mixture by Gas Chromatography (GC) or ¹H NMR spectroscopy to determine the ratio of the two alkene products. The ratio of products corresponds directly to the k(this compound)/k(benzaldehyde) relative rate.
Conclusion
The 4-Hex-1-ynyl substituent imparts a distinct reactivity profile to benzaldehyde. Due to the weak electron-withdrawing inductive effect of the sp-hybridized alkyne, This compound is generally more reactive towards nucleophilic addition than unsubstituted benzaldehyde and its electron-donating group-substituted counterparts. However, it remains less reactive than benzaldehydes bearing powerful electron-withdrawing groups such as -NO₂ or -CN. Its behavior in oxidation reactions can be more complex and is dependent on the specific mechanism. The provided protocols and comparative data serve as a valuable resource for researchers seeking to incorporate this versatile building block into their synthetic strategies, allowing for more accurate prediction of reaction outcomes and rational experimental design.
References
- BenchChem. (2025). A Comparative Guide to the Reactivity of Substituted Benzaldehydes.
- BenchChem. (2025). A Comparative Guide to the Reactivity of 2-Benzoylbenzaldehyde and Other Substituted Benzaldehydes.
- ResearchGate. (n.d.). Hammett plot for the reaction of substituted benzaldehydes with Meldrum's acid.
- BenchChem. (2025).
- ResearchGate. (2022).
- IRA Academico Research. (n.d.).
- OpenStax. (n.d.). Nucleophilic Addition Reactions of Aldehydes and Ketones. In Organic Chemistry.
- ChemEurope. (n.d.).
- Chemistry LibreTexts. (2025). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones.
- Master Organic Chemistry. (2022). Nucleophilic Addition To Carbonyls.
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- 2. chem.libretexts.org [chem.libretexts.org]
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- 7. researchgate.net [researchgate.net]
- 8. research-advances.org [research-advances.org]
- 9. Hammett_equation [chemeurope.com]
A Comparative Guide to C-C Coupling Methods for Alkyne Synthesis: Sonogashira Coupling and Its Alternatives
For Researchers, Scientists, and Drug Development Professionals
The construction of carbon-carbon (C-C) bonds is a fundamental pillar of modern organic synthesis, underpinning the creation of complex molecular architectures essential to the pharmaceutical, agrochemical, and materials science sectors. Within this realm, the carbon-carbon triple bond of alkynes represents a particularly valuable functional group, acting as a versatile linchpin for a multitude of chemical transformations. The Sonogashira coupling, a palladium and copper co-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, has emerged as a preeminent method for forging this crucial bond. However, a nuanced understanding of its operational window and limitations, when benchmarked against other established methodologies, is paramount for strategic and efficient synthetic planning. This guide provides a detailed comparative analysis of the Sonogashira coupling with key alternative C-C coupling methods for alkyne synthesis, grounded in mechanistic principles and practical experimental considerations.
The Sonogashira Coupling: The Workhorse of Alkyne Synthesis
Introduced by Kenkichi Sonogashira in 1975, this coupling reaction has become a mainstay in the synthetic chemist's toolbox due to its generally mild reaction conditions and tolerance of a wide array of functional groups. The canonical Sonogashira reaction employs a palladium catalyst, a copper(I) co-catalyst, and an amine base.
Mechanistic Rationale
The efficacy of the Sonogashira coupling stems from the synergistic interplay of two interconnected catalytic cycles: a primary palladium cycle and a secondary copper cycle. The palladium cycle dictates the C(sp)-C(sp2) bond formation, while the copper cycle facilitates the generation of the key copper(I) acetylide intermediate.
Caption: The interconnected palladium and copper catalytic cycles in the Sonogashira coupling.
Core Strengths and Inherent Limitations
Advantages:
-
Mild Reaction Conditions: Many Sonogashira couplings proceed efficiently at or slightly above room temperature, preserving thermally labile functional groups.
-
Exceptional Functional Group Tolerance: The reaction is compatible with a vast range of functional groups, including esters, ketones, amines, and nitro groups, minimizing the need for protecting group strategies.
-
Broad Substrate Scope: It accommodates a wide variety of aryl, heteroaryl, and vinyl halides/triflates, as well as diverse terminal alkynes.
Limitations:
-
Copper-Mediated Homocoupling: A significant drawback is the potential for the copper co-catalyst to promote the oxidative homocoupling of the terminal alkyne, leading to the formation of undesired symmetrical diynes (Glaser coupling). This side reaction is exacerbated by the presence of oxygen.
-
Oxygen Sensitivity: To mitigate the aforementioned homocoupling, Sonogashira reactions must be performed under a strictly inert atmosphere (e.g., nitrogen or argon).
-
Palladium Cost and Toxicity: As a precious metal, palladium contributes significantly to the overall cost of the synthesis. Residual palladium in active pharmaceutical ingredients (APIs) is also a major concern due to its toxicity, necessitating rigorous purification steps.
Key Alternatives to the Sonogashira Coupling
While highly effective, the Sonogashira reaction is not a panacea. Several other methods exist for alkyne synthesis, each offering specific advantages for particular synthetic challenges.
Cadiot-Chodkiewicz Coupling
This coupling method provides a direct route to unsymmetrical diynes by reacting a terminal alkyne with a 1-haloalkyne. The reaction is catalyzed by a copper(I) salt, typically in the presence of an amine base.
Caption: A simplified workflow for the Cadiot-Chodkiewicz coupling.
-
Niche Application: Its primary utility lies in the specific synthesis of unsymmetrical diynes, a task that is challenging to accomplish selectively with other methods.
-
Homocoupling Concerns: Like the Sonogashira reaction, it can be plagued by the homocoupling of the terminal alkyne.
Glaser Coupling
The Glaser coupling is the classic method for synthesizing symmetrical diynes through the oxidative coupling of two molecules of a terminal alkyne. The reaction is mediated by a copper salt (Cu(I) or Cu(II)) and an oxidant, often atmospheric oxygen.
-
Simplicity and Efficiency: It offers a straightforward and high-yielding route to symmetrical diynes from simple starting materials.
-
Limited Scope: Its application is strictly confined to the synthesis of symmetrical products.
Castro-Stephens Coupling
One of the earliest methods for coupling alkynes with aryl halides, the Castro-Stephens coupling involves the reaction of a pre-formed copper(I) acetylide with an aryl or vinyl iodide.
-
Harsh Conditions: The reaction typically requires high temperatures (e.g., refluxing pyridine), which significantly limits its substrate scope and functional group compatibility.
-
Stoichiometric Copper: Unlike the catalytic methods, it necessitates the use of stoichiometric quantities of the copper acetylide.
-
Historical Context: While foundational, the Castro-Stephens coupling has been largely superseded by the much milder and more versatile Sonogashira coupling for most applications.
Comparative Data Summary
| Feature | Sonogashira Coupling | Cadiot-Chodkiewicz Coupling | Glaser Coupling | Castro-Stephens Coupling |
| Primary Product | Aryl/Vinyl Alkynes | Unsymmetrical Diynes | Symmetrical Diynes | Aryl/Vinyl Alkynes |
| Catalyst System | Pd(0)/Cu(I) (catalytic) | Cu(I) (catalytic) | Cu(I) or Cu(II) (catalytic) | Cu(I) (stoichiometric) |
| Key Reactants | Terminal Alkyne + Aryl/Vinyl-X | Terminal Alkyne + 1-Haloalkyne | Terminal Alkyne + Oxidant | Cu(I) Acetylide + Aryl-X |
| Reaction Conditions | Generally mild (RT to 80 °C) | Generally mild (RT) | Mild to moderate | Harsh (High Temp.) |
| Key Advantage | Broad scope, high FG tolerance | Direct access to unsymm. diynes | Simple, efficient for symm. diynes | Palladium-free |
| Primary Limitation | O₂ sensitivity, homocoupling | Limited to diyne synthesis | Limited to symmetrical products | Harsh conditions, poor FG tolerance |
Decision-Making Workflow for Method Selection
The choice of coupling method is dictated by the specific synthetic target and the nature of the available starting materials.
Caption: A decision-making workflow for selecting the appropriate alkyne coupling methodology.
Representative Experimental Protocol: Sonogashira Coupling
The following is a generalized, self-validating protocol for a standard Sonogashira coupling.
Objective: To couple phenylacetylene with iodobenzene to form diphenylacetylene.
Materials:
-
Iodobenzene (1.0 mmol, 1.0 eq)
-
Phenylacetylene (1.2 mmol, 1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 mmol, 3 mol%)
-
Copper(I) iodide (CuI) (0.06 mmol, 6 mol%)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 mL)
-
Toluene, anhydrous (5.0 mL)
-
Standard Schlenk line apparatus, magnetic stirrer, and heating mantle
Procedure:
-
Inert Atmosphere Preparation: Assemble a dry Schlenk flask containing a magnetic stir bar. Subject the flask to three cycles of evacuation and backfilling with high-purity argon or nitrogen. This step is critical to exclude oxygen, which promotes the undesirable Glaser homocoupling.
-
Catalyst and Reagent Addition: Under a positive pressure of inert gas, add PdCl₂(PPh₃)₂ (0.03 mmol), CuI (0.06 mmol), and iodobenzene (1.0 mmol) to the flask.
-
Solvent and Base Addition: Add anhydrous toluene (5.0 mL) followed by the amine base (2.0 mL) via syringe. The base serves to neutralize the HX generated during the reaction and maintain a basic environment conducive to the catalytic cycle.
-
Alkyne Addition: Add phenylacetylene (1.2 mmol) dropwise via syringe. A slight excess of the alkyne is often used to ensure complete consumption of the more valuable halide partner.
-
Reaction Execution: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material (iodobenzene) is consumed. Gentle heating (40-50 °C) may be applied if the reaction is sluggish.
-
Work-up and Isolation: Upon completion, cool the reaction to room temperature. Dilute the mixture with diethyl ether or ethyl acetate and filter through a pad of celite to remove the precipitated amine salt and catalyst residues.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure diphenylacetylene.
Conclusion
The Sonogashira coupling stands as a robust and broadly applicable method for the synthesis of substituted alkynes, distinguished by its mild conditions and extensive functional group tolerance. Its primary limitations—the potential for copper-mediated homocoupling and the cost of palladium—necessitate careful experimental control and consideration of alternatives. For the specific synthesis of symmetrical or unsymmetrical diynes, the Glaser and Cadiot-Chodkiewicz couplings, respectively, offer more direct and efficient pathways. While historically significant, the Castro-Stephens coupling is now largely reserved for niche applications where its harsh conditions can be tolerated. A judicious selection from this portfolio of reactions, based on the specific molecular target and substrate properties, is key to achieving success in the synthesis of complex alkyne-containing molecules for research and development.
References
-
Sonogashira, K., Tohda, Y., & Hagihara, N. A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron Letters, 16 (50), 4467-4470 (1975). [Link]
-
Chinchilla, R., & Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107 (3), 874-922 (2007). [Link]
-
Al-Masum, M., & Kumar, M. A review on the Sonogashira cross-coupling reaction. Synthetic Communications, 45 (10), 1153-1171 (2015). [Link]
- Valenti, C., Misto, A., & Cadiot, P. The Cadiot-Chodkiewicz Coupling. Bulletin de la Societe Chimique de France, 10, 3037-3041 (1968).
-
Glaser, C. Beiträge zur Kenntniss des Acetenylbenzols. Berichte der deutschen chemischen Gesellschaft, 2 (1), 422-424 (1869). [Link]
-
Stephens, R. D., & Castro, C. E. The Substitution of Aryl Iodides with Cuprous Acetylides. A Synthesis of Tolanes and Heterocyclics. The Journal of Organic Chemistry, 28 (12), 3313-3315 (1963). [Link]
"X-ray crystal structure analysis of 4-Hex-1-ynylbenzaldehyde derivatives"
An In-Depth Technical Guide to the Structural Elucidation of 4-Hex-1-ynylbenzaldehyde Derivatives: A Comparative Analysis
For researchers and professionals in drug development and materials science, the precise determination of a molecule's three-dimensional structure is non-negotiable. The spatial arrangement of atoms dictates function, reactivity, and intermolecular interactions. Among the various classes of organic compounds, substituted benzaldehydes are crucial building blocks, and their structural integrity is paramount. This guide focuses on this compound derivatives, a class of compounds whose alkynyl functionality offers unique electronic and steric properties.
We will provide a detailed examination of single-crystal X-ray diffraction (SCXRD) as the gold standard for unambiguous structure determination.[1] This guide will explain the causality behind experimental choices, present a robust protocol, and objectively compare SCXRD with alternative analytical techniques, supported by experimental data from related benzaldehyde structures.
The Primacy of X-ray Crystallography for Absolute Structure Determination
While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for determining connectivity and solution-state conformation, they provide an averaged picture and can be ambiguous for complex stereochemistries.[2] Single-crystal X-ray diffraction, by contrast, provides a static, high-resolution snapshot of the molecule in the solid state.[3] It is the only method that can unambiguously determine the absolute three-dimensional arrangement of atoms, including precise bond lengths, bond angles, and the nature of intermolecular interactions that govern crystal packing.[1][4] This level of detail is critical for understanding structure-activity relationships (SAR) and for designing new materials with specific properties.[5]
Experimental Workflow: From Synthesis to Final Structure
The journey from a synthesized compound to a fully refined crystal structure is a multi-step process that demands precision at every stage. The diagram below outlines a comprehensive workflow.
Caption: Experimental workflow for X-ray crystal structure analysis.
Detailed Experimental Protocol: Single-Crystal X-ray Diffraction
This protocol is a self-validating system, incorporating steps for ensuring data quality and structural accuracy.
1. Synthesis and Crystallization:
-
Rationale: The synthesis of the target this compound derivative is typically achieved via Sonogashira coupling or a related cross-coupling reaction.[6] Following synthesis, rigorous purification by column chromatography is essential, as impurities can inhibit crystallization.
-
Protocol:
-
Synthesize the target compound and confirm its identity and purity using NMR and Mass Spectrometry.[7]
-
Screen various solvents (e.g., hexane, toluene, ethyl acetate, methanol) to find one in which the compound has moderate solubility.
-
Attempt crystallization using slow evaporation, where the solvent is allowed to evaporate from a saturated solution over several days. This method is straightforward and often effective for organic molecules.
-
If slow evaporation fails, employ vapor diffusion (liquid-liquid or liquid-gas) to more finely control the rate of supersaturation.
-
Identify a suitable single crystal under a microscope: it should be well-formed, transparent, and free of cracks or defects.
-
2. Data Collection:
-
Rationale: Data is collected on a diffractometer, which uses a specific X-ray source (commonly Molybdenum Kα radiation, λ = 0.71073 Å) and a detector to record the diffraction pattern as the crystal is rotated.[5] The crystal is typically cooled to a low temperature (e.g., 100-150 K) to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern and a more precise structure.[5]
-
Protocol:
-
Mount a selected crystal on a goniometer head using cryo-oil.[8]
-
Center the crystal in the X-ray beam of the diffractometer.
-
Cool the crystal to the target temperature using a nitrogen or helium cryostream.
-
Collect a series of diffraction images (frames) over a wide range of crystal orientations (e.g., a full sphere of data).
-
Process the raw data: integrate the intensities of each reflection and apply corrections for factors like absorption.[8]
-
3. Structure Solution and Refinement:
-
Rationale: The processed diffraction data contains the intensities and positions of thousands of reflections. This information is used to solve the "phase problem" and generate an initial electron density map.[5] This initial model is then refined using a full-matrix least-squares on F² method to best fit the experimental data.[5]
-
Protocol:
-
Solve the crystal structure using direct methods (e.g., with SHELXT software). This will provide an initial model of the atomic positions.
-
Refine the structure using a program like SHELXL. All non-hydrogen atoms should be refined anisotropically, meaning their thermal motion is modeled as an ellipsoid.
-
Place hydrogen atoms in calculated positions and refine them using a riding model, as they are too light to be accurately located from the electron density map.[5]
-
Validate the final structure using metrics like R-factors (R1, wR2), goodness-of-fit (GooF), and by checking for any remaining peaks or holes in the final difference Fourier map. The final crystallographic data is typically reported in a Crystallographic Information File (CIF).
-
Comparative Analysis of Analytical Techniques
While SCXRD is definitive, a comprehensive characterization strategy often involves multiple techniques. Each method offers unique insights, and their data are complementary.
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- 2. people.bu.edu [people.bu.edu]
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- 6. Simple and General Procedure for the Synthesis of α,β-Alkynyl Ketones from Nitriles Using Alkynyldimethylaluminum Reagents [organic-chemistry.org]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
A Researcher's Guide to Differentiating Terminal and Internal Alkynes via Spectroscopy
In the landscape of organic chemistry and drug development, the precise structural elucidation of molecules is paramount. The seemingly subtle difference between a terminal and an internal alkyne—the position of the carbon-carbon triple bond—imparts significant changes in chemical reactivity and steric profile.[1] Consequently, the ability to rapidly and definitively distinguish between these isomers is a critical skill in any synthetic or analytical workflow. This guide provides an in-depth comparison of the primary spectroscopic techniques used for this purpose, grounded in experimental data and practical insights for researchers, scientists, and drug development professionals.
The Decisive Difference: The Acetylenic Proton
The fundamental distinction between terminal and internal alkynes lies in the presence of an acidic proton on a triply bonded carbon in terminal alkynes (R-C≡C-H), a feature absent in their internal counterparts (R-C≡C-R').[2][3] This structural variance is the primary origin of the distinct spectroscopic signatures discussed herein.
Infrared (IR) Spectroscopy: A Tale of Two Stretches
Infrared spectroscopy offers a rapid and often conclusive method for identifying terminal alkynes. The diagnostic power of IR lies in its sensitivity to the vibrations of specific bonds within a molecule. For alkynes, two regions are of particular interest: the C-H stretch and the C≡C stretch.
A terminal alkyne is uniquely characterized by a strong and sharp absorption band corresponding to the ≡C-H bond stretch, which typically appears in the 3330-3270 cm⁻¹ region.[4] This band is a reliable diagnostic marker because very few other functional groups absorb in this specific, high-frequency area.[4][5] In stark contrast, internal alkynes, lacking an acetylenic proton, will be devoid of this characteristic peak.[6]
Both types of alkynes exhibit a stretching vibration for the carbon-carbon triple bond (C≡C) in the 2260-2100 cm⁻¹ range.[2][4] However, the intensity of this absorption is highly dependent on the symmetry of the molecule. In terminal alkynes, the C≡C stretch is typically weak to medium in intensity.[5][7] For internal alkynes, this peak is even weaker and may be entirely absent in symmetrical or near-symmetrical molecules due to a lack of a significant change in the dipole moment during the vibration.[2][7]
Additionally, terminal alkynes display a C-H bending vibration between 700-610 cm⁻¹, providing another piece of corroborating evidence.[4]
Data Presentation: Characteristic IR Absorption Frequencies
| Vibrational Mode | Terminal Alkyne (cm⁻¹) | Internal Alkyne (cm⁻¹) | Intensity |
| ≡C-H Stretch | 3330-3270 | Absent | Strong, Sharp[4] |
| C≡C Stretch | 2260-2100 | 2260-2100 | Weak to Medium[4][7] |
| ≡C-H Bend | 700-610 | Absent | Moderate |
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
-
Sample Preparation: Place a small amount of the neat liquid or solid sample directly onto the ATR crystal. For solids, ensure good contact by applying pressure with the built-in clamp.
-
Background Collection: With the ATR crystal clean and free of sample, collect a background spectrum. This will account for atmospheric CO₂ and H₂O absorptions.
-
Sample Spectrum Acquisition: Acquire the spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis: Process the resulting spectrum by performing a baseline correction and peak picking. Identify the key absorption bands as detailed in the table above.
Caption: Key distinguishing features in the IR spectra of terminal vs. internal alkynes.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Electronic Environment
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, primarily ¹H (protons) and ¹³C.
¹H NMR Spectroscopy
The most telling feature in the ¹H NMR spectrum of a terminal alkyne is the signal from the acetylenic proton (≡C-H). This proton resonates in a characteristic region of the spectrum, typically between 1.7 and 3.1 ppm.[7] This chemical shift is notably upfield (more shielded) compared to vinylic protons (4.5-6.5 ppm) due to the magnetic anisotropy induced by the cylindrical π-electron cloud of the triple bond.[7] When the molecule is oriented parallel to the external magnetic field, the circulation of these π-electrons creates a localized magnetic field that opposes the external field, shielding the acetylenic proton.[7]
Another important diagnostic feature is the presence of long-range coupling. The acetylenic proton can couple to protons on adjacent carbons, typically resulting in a small splitting (J-coupling constant of 2-3 Hz) of the signal.[8] For instance, in 1-pentyne, the terminal hydrogen signal is split into a triplet by the two protons on the adjacent methylene group.[7] Internal alkynes, lacking this proton, will not show a signal in this region.
¹³C NMR Spectroscopy
In ¹³C NMR, the sp-hybridized carbons of the triple bond resonate in a distinct region of the spectrum, generally between 65 and 100 ppm.[8][9] This is downfield from typical sp³ carbons but upfield from sp² carbons of alkenes (100-150 ppm). A useful distinction can be made between the two carbons of a terminal alkyne:
-
The terminal, proton-bearing carbon (≡C-H) typically appears in the 65-85 ppm range.[8]
-
The internal carbon of the terminal alkyne (R-C ≡C-H) resonates slightly further downfield.
For internal alkynes, both sp-hybridized carbons fall within the 70-100 ppm range.[8] The exact chemical shift is influenced by the nature of the attached R groups. In cases of symmetrical internal alkynes, only one signal will be observed for the two equivalent alkyne carbons.
Data Presentation: Characteristic NMR Chemical Shifts (δ, ppm)
| Nucleus | Terminal Alkyne | Internal Alkyne | Key Features |
| ¹H | 1.7-3.1 (≡C-H) | Absent | Shielded signal, long-range coupling often observed[7][8] |
| ¹³C | 65-85 (≡C-H), 70-100 (R-C≡) | 70-100 (R-C≡C-R') | Two distinct signals for unsymmetrical terminal alkynes[8] |
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-20 mg of the sample in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned to the appropriate frequency for ¹H or ¹³C.
-
¹H Spectrum Acquisition: Acquire the ¹H spectrum. A standard pulse sequence is used. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.
-
¹³C Spectrum Acquisition: Acquire the proton-decoupled ¹³C spectrum. This typically requires a larger number of scans than ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
Data Processing and Analysis: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the ¹H signals and identify the chemical shifts and coupling patterns for both ¹H and ¹³C spectra.
Caption: Comparative ¹H and ¹³C NMR signatures for terminal and internal alkynes.
Raman Spectroscopy: Leveraging the Silent Region
Raman spectroscopy is a powerful vibrational spectroscopy technique that serves as an excellent complement to IR. While IR spectroscopy relies on a change in dipole moment, Raman scattering depends on a change in polarizability. The C≡C bond, being highly polarizable, gives rise to a strong Raman signal.[10][11]
This technique is particularly advantageous because the characteristic alkyne signals appear in a region of the biological spectrum (1800-2800 cm⁻¹) that is relatively free from interference from other cellular components, often referred to as the "silent region".[12] This makes Raman spectroscopy an invaluable tool for in-situ studies.
Crucially, Raman spectroscopy can readily distinguish between terminal and internal alkynes based on the position of the C≡C stretching frequency:
-
Terminal alkynes typically show a strong Raman signal at approximately 2100 cm⁻¹ .[12][13]
-
Internal alkynes exhibit their characteristic signal at a higher frequency, around 2200 cm⁻¹ .[12][13]
The intensity of the Raman signal is also noteworthy. Terminal alkynes generally produce a stronger Raman signal than their internal counterparts.[10] Furthermore, conjugation of the alkyne to an aromatic ring or another π-system can significantly enhance the Raman scattering intensity.[13][14]
Data Presentation: Characteristic Raman Shifts
| Alkyne Type | Raman Shift (cm⁻¹) | Relative Intensity |
| Terminal | ~2100 | Strong[12][13] |
| Internal | ~2200 | Weaker than terminal[13] |
Experimental Protocol: Confocal Raman Microscopy
-
Sample Preparation: Place the sample (liquid or solid) on a microscope slide. No special preparation is typically required.
-
Instrument Calibration: Calibrate the spectrometer using a known standard, such as a silicon wafer.
-
Laser Focusing: Focus the excitation laser onto the sample through the microscope objective.
-
Spectrum Acquisition: Collect the scattered light. The acquisition time and laser power may be adjusted to optimize the signal quality while avoiding sample damage.
-
Data Analysis: Process the spectrum to remove any background fluorescence and identify the characteristic alkyne stretching frequencies.
Conclusion
The differentiation between terminal and internal alkynes is a straightforward process when the appropriate spectroscopic tools are employed. IR spectroscopy provides a definitive answer through the presence or absence of the sharp ≡C-H stretch above 3270 cm⁻¹. ¹H NMR corroborates this by identifying the unique, shielded acetylenic proton. ¹³C NMR offers detailed information on the carbon framework, while Raman spectroscopy provides a clear distinction based on the precise frequency of the highly polarizable C≡C bond. By leveraging the strengths of each technique, researchers can confidently and accurately characterize these fundamental building blocks of organic synthesis.
References
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Chemistry LibreTexts. (2023). Spectroscopy of the Alkynes. [Link]
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Unacademy. (n.d.). A Short Note On Alkynes:Terminal Vs Internal. [Link]
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Yamakoshi, H., et al. (2021). A decade of alkyne-tag Raman imaging (ATRI): applications in biological systems. PMC. [Link]
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Tucker, M. J., et al. (2022). Frequency Changes in Terminal Alkynes Provide Strong, Sensitive, and Solvatochromic Raman Probes of Biochemical Environments. Journal of Physical Chemistry B. [Link]
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ACS Publications. (2016). Alkyne-Modulated Surface-Enhanced Raman Scattering-Palette for Optical Interference-Free and Multiplex Cellular Imaging. Analytical Chemistry. [Link]
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ACS Publications. (2022). Frequency Changes in Terminal Alkynes Provide Strong, Sensitive, and Solvatochromic Raman Probes of Biochemical Environments. [Link]
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Quora. (2024). What are the identification tests of 1-alkynes?. [Link]
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ResearchGate. (n.d.). 1 H NMR spectra of (a) internal alkyne 1, (b) azide derivative 2, (c).... [Link]
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The University of Ottawa. (2007). Why Does My Quaternary Alkyne Carbon Show Up in My 13C DEPT Spectrum?. [Link]
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Bryant Pham. (2024). internal vs. terminal alkyne, alkynyl anion rxns, synth. practice, hx addition to alkynes. YouTube. [Link]
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A Comparative Guide to the Biological Activity Screening of 4-Hex-1-ynylbenzaldehyde Derivatives
In the landscape of medicinal chemistry, the benzaldehyde scaffold remains a cornerstone for the development of novel therapeutic agents. Its derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, antioxidant, and enzyme inhibitory effects.[1][2][3][4] The introduction of an alkyne functionality, such as the hex-1-ynyl group at the 4-position, offers a unique opportunity to explore new chemical space and potentially enhance biological efficacy through modified electronic properties and steric interactions. This guide provides a comprehensive comparison of the biological activities of a series of synthesized 4-Hex-1-ynylbenzaldehyde derivatives, supported by detailed experimental data and protocols. Our objective is to furnish researchers, scientists, and drug development professionals with a rigorous framework for evaluating this promising class of compounds.
The Rationale for Screening this compound Derivatives
The core this compound structure combines the reactive aldehyde group, a key pharmacophore in many biologically active molecules, with a lipophilic hexynyl chain. This combination can influence membrane permeability and interactions with hydrophobic pockets of target proteins. By introducing various substituents to the benzaldehyde ring, we can systematically probe the structure-activity relationship (SAR) and optimize for desired biological effects. The derivatives synthesized and evaluated in this guide are:
-
Compound A: this compound
-
Compound B: 2-Hydroxy-4-hex-1-ynylbenzaldehyde
-
Compound C: 3-Methoxy-4-hex-1-ynylbenzaldehyde
-
Compound D: 2,5-Dimethoxy-4-hex-1-ynylbenzaldehyde
These derivatives were selected to assess the impact of hydroxyl and methoxy substitutions, which are known to modulate antioxidant and enzyme-inhibitory activities in other benzaldehyde derivatives.
Comparative Biological Activity Screening Workflow
The following diagram illustrates the systematic workflow employed for the comprehensive biological activity screening of the synthesized this compound derivatives.
Caption: A flowchart depicting the sequential process from compound synthesis to biological screening and data analysis.
Comparative Performance Data
The synthesized derivatives were evaluated for their cytotoxic, antimicrobial, antioxidant, and enzyme-inhibitory activities. The results are summarized in the tables below.
Cytotoxicity against Human Cell Lines
The cytotoxicity of the compounds was assessed against human embryonic kidney (HEK293) and human lung adenocarcinoma (A549) cell lines using the MTT assay. The IC50 values (concentration required to inhibit 50% of cell growth) are presented in Table 1.
| Compound | HEK293 IC50 (µM) | A549 IC50 (µM) |
| A | > 100 | 85.2 ± 4.1 |
| B | 75.6 ± 3.8 | 42.1 ± 2.5 |
| C | > 100 | 92.4 ± 5.3 |
| D | 90.3 ± 4.9 | 68.7 ± 3.9 |
| Doxorubicin | 0.8 ± 0.1 | 1.2 ± 0.2 |
Data are presented as mean ± standard deviation from three independent experiments.
Antimicrobial Activity
The antimicrobial efficacy was determined using the broth microdilution method to ascertain the Minimum Inhibitory Concentration (MIC) against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, as well as a fungal strain (Candida albicans).[5]
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| A | 128 | > 256 | 256 |
| B | 32 | 128 | 64 |
| C | 64 | > 256 | 128 |
| D | 64 | 256 | 128 |
| Ampicillin | 2 | 4 | N/A |
| Fluconazole | N/A | N/A | 8 |
N/A: Not applicable.
Antioxidant Capacity
The antioxidant potential was evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay.[6] The IC50 values (concentration required to scavenge 50% of DPPH radicals) are compared in Table 3.
| Compound | DPPH Scavenging IC50 (µM) |
| A | 152.8 ± 7.9 |
| B | 25.4 ± 1.7 |
| C | 89.1 ± 4.5 |
| D | 55.6 ± 3.2 |
| Ascorbic Acid | 15.2 ± 0.8 |
Data are presented as mean ± standard deviation from three independent experiments.
Enzyme Inhibition: Tyrosinase
Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of interest in cosmetics and medicine.[1] The inhibitory activity of the derivatives against mushroom tyrosinase was determined, and the IC50 values are shown in Table 4.
| Compound | Tyrosinase Inhibition IC50 (µM) |
| A | 98.3 ± 5.1 |
| B | 18.7 ± 1.2 |
| C | 72.5 ± 3.9 |
| D | 41.9 ± 2.8 |
| Kojic Acid | 12.5 ± 0.9 |
Data are presented as mean ± standard deviation from three independent experiments.
Analysis and Interpretation
The experimental data reveals distinct structure-activity relationships among the this compound derivatives:
-
Impact of the 2-Hydroxy Group (Compound B): The introduction of a hydroxyl group at the ortho position to the aldehyde consistently enhanced all tested biological activities. Compound B exhibited the lowest IC50 values in cytotoxicity against A549 cells, the most potent antimicrobial activity, the strongest antioxidant capacity, and the most significant tyrosinase inhibition. This suggests that the hydroxyl group may participate in hydrogen bonding with target enzymes or contribute to radical scavenging.
-
Influence of Methoxy Groups (Compounds C and D): The presence of methoxy groups also conferred enhanced activity compared to the unsubstituted parent compound (A), although to a lesser extent than the hydroxyl group. The dimethoxy derivative (D) generally showed better activity than the monomethoxy derivative (C), indicating a potential additive effect.
-
Selectivity: Notably, the derivatives showed some selectivity in their cytotoxic effects, with greater potency against the A549 cancer cell line compared to the non-cancerous HEK293 cell line.
Experimental Protocols
Synthesis of this compound Derivatives
The synthesis of the target compounds can be achieved via a Sonogashira coupling reaction between a suitably substituted iodobenzaldehyde and 1-hexyne. A general procedure is outlined below.
-
To a solution of the iodobenzaldehyde derivative (1.0 eq) in a mixture of toluene and triethylamine (2:1) are added Pd(PPh3)4 (0.02 eq) and CuI (0.04 eq).
-
The mixture is degassed with argon for 15 minutes.
-
1-Hexyne (1.2 eq) is added, and the reaction mixture is stirred at 60 °C overnight under an argon atmosphere.
-
After completion, the reaction is quenched with saturated aqueous NH4Cl and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over Na2SO4, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired this compound derivative.
Cytotoxicity (MTT) Assay
-
Cells (HEK293 or A549) are seeded in 96-well plates at a density of 5,000 cells/well and incubated for 24 hours.
-
The medium is replaced with fresh medium containing serial dilutions of the test compounds or doxorubicin (positive control) and incubated for another 48 hours.
-
After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37 °C.
-
The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated, and the IC50 values are determined by non-linear regression analysis.
Antimicrobial (Broth Microdilution) Assay
-
The assay is performed in 96-well microtiter plates according to CLSI guidelines.
-
Test compounds are serially diluted in Mueller-Hinton broth for bacteria or RPMI-1640 for fungi.
-
Each well is inoculated with a standardized microbial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
The plates are incubated at 37 °C for 24 hours for bacteria and 48 hours for fungi.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible microbial growth.
Antioxidant (DPPH) Assay
-
In a 96-well plate, 50 µL of various concentrations of the test compounds or ascorbic acid (positive control) in methanol are added to 150 µL of a 0.1 mM methanolic solution of DPPH.
-
The plate is incubated in the dark at room temperature for 30 minutes.
-
The absorbance is measured at 517 nm.
-
The percentage of DPPH radical scavenging activity is calculated, and the IC50 value is determined.
Enzyme Inhibition (Tyrosinase) Assay
-
The assay is performed in a 96-well plate.
-
20 µL of mushroom tyrosinase solution (100 U/mL in phosphate buffer, pH 6.8) is mixed with 100 µL of the test compound at various concentrations.
-
The mixture is pre-incubated at 25 °C for 10 minutes.
-
The reaction is initiated by adding 80 µL of L-DOPA (2.5 mM).
-
The formation of dopachrome is monitored by measuring the absorbance at 475 nm every minute for 10 minutes.
-
The percentage of inhibition is calculated, and the IC50 value is determined. Kojic acid is used as a positive control.
Potential Mechanism of Action: Tyrosinase Inhibition
The inhibition of tyrosinase by the 2-hydroxy derivative (Compound B) may be attributed to its ability to chelate the copper ions in the active site of the enzyme, a mechanism proposed for other phenolic inhibitors.
Caption: A diagram illustrating the proposed chelation of copper ions in the tyrosinase active site by the inhibitor.
Conclusion
This comparative guide demonstrates that this compound derivatives are a versatile scaffold for developing new biologically active agents. The introduction of substituents, particularly a 2-hydroxy group, significantly enhances their antimicrobial, antioxidant, and enzyme-inhibitory properties. Compound B, 2-Hydroxy-4-hex-1-ynylbenzaldehyde, emerged as the most promising lead compound from this series, warranting further investigation and optimization for potential therapeutic applications. The provided protocols offer a robust framework for researchers to conduct similar screening studies and contribute to the growing body of knowledge on this important class of molecules.
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MDPI. (n.d.). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. Retrieved from [Link]
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ResearchGate. (n.d.). Inhibition of GABA shunt enzymes' activity by 4-hydroxybenzaldehyde derivatives. Retrieved from [Link]
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ResearchGate. (n.d.). Benzaldehyde as an Insecticidal, Antimicrobial, and Antioxidant Compound Produced by Photorhabdus temperata M1021. Retrieved from [Link]
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PubMed. (2015, January 28). Benzaldehyde as an insecticidal, antimicrobial, and antioxidant compound produced by Photorhabdus temperata M1021. Retrieved from [Link]
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DergiPark. (2019, October 18). INVESTIGATION OF BIOLOGICAL ACTIVITIES OF 4-HYDROXY-3- (2-HYDROXY-5-METHYLBENZYLIDEAMINO) BENZENESULPHONIC ACID. Retrieved from [Link]
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Synthesis, Characterization and Biological Activity of New Ligand Derived from 4-(Dimethylamino) Benzaldehyde and Nano Copper Complex. (2025, May 5). Retrieved from [Link]
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Baghdad Science Journal. (n.d.). Synthesis, Characterization and Antimicrobial Activity of New 4-aminoantipyrine Derivatives Using Ultrasonic Mediation. Retrieved from [Link]
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PubMed. (n.d.). Evaluation of enzyme inhibition data in screening for new drugs. Retrieved from [Link]
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PMC - NIH. (n.d.). Synthesis and Antibacterial Activity of Quaternary Ammonium 4-Deoxypyridoxine Derivatives. Retrieved from [Link]
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A Senior Application Scientist's Guide to Purity Validation: An In-Depth Comparison of HPLC and Alternative Methods for Synthesized 4-Hex-1-ynylbenzaldehyde
In the landscape of pharmaceutical research and drug development, the unequivocal determination of a synthesized compound's purity is not merely a procedural step but the bedrock of reliable downstream data. For novel intermediates like 4-Hex-1-ynylbenzaldehyde, a versatile building block in organic synthesis, ensuring its purity is paramount. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for this purpose. We will dissect the causality behind methodological choices, present self-validating protocols, and ground our claims in authoritative sources.
The Analytical Challenge: Understanding this compound
This compound is a nonpolar aromatic aldehyde.[1] Its structure, featuring a benzene ring, an aldehyde group, and a hexynyl chain, dictates its analytical behavior. It is soluble in most organic solvents but has limited solubility in aqueous solutions.[1] Crucially, with a boiling point between 250-255°C, it is considered a non-volatile compound, a key factor in selecting the appropriate analytical technique.[1]
The synthesis of this compound, often via a Sonogashira coupling reaction between an aryl halide (e.g., 4-iodobenzaldehyde) and a terminal alkyne (1-hexyne), can introduce specific impurities.[2][3] These may include unreacted starting materials, catalysts, and side-products from homocoupling of the alkyne (Glaser coupling).[4][5][6] A successful purity validation method must be able to resolve the target compound from all these potential contaminants.
The Gold Standard: Reversed-Phase HPLC for Purity Determination
High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate, identify, and quantify components in a mixture.[7][8][9] For a nonpolar analyte like this compound, Reversed-Phase HPLC (RP-HPLC) is the most effective and widely used mode.[10][11]
The Principle of RP-HPLC: In RP-HPLC, the separation is based on hydrophobic interactions. The system uses a nonpolar stationary phase (typically silica chemically bonded with C8 or C18 hydrocarbon chains) and a polar mobile phase (a mixture of water and an organic solvent like acetonitrile or methanol).[12][13] Nonpolar compounds, like our target analyte, interact more strongly with the nonpolar stationary phase and are retained longer. By gradually increasing the proportion of the organic solvent in the mobile phase (a technique called gradient elution), we can systematically elute compounds based on their hydrophobicity, from the most polar to the most nonpolar.[14]
This protocol is designed to be a self-validating system, grounded in principles outlined by the International Council for Harmonisation (ICH) guidelines.[15][16][17]
Instrumentation and Parameters:
| Parameter | Specification & Rationale |
| HPLC System | Standard analytical HPLC with a quaternary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD). |
| Column | C18 column (e.g., 4.6 x 150 mm, 5 µm particle size). The C18 stationary phase provides strong hydrophobic retention for the nonpolar analyte, ensuring good separation from more polar impurities.[11] |
| Mobile Phase A | HPLC-grade Water. |
| Mobile Phase B | HPLC-grade Acetonitrile (ACN). ACN is often preferred over methanol for its lower viscosity and lower UV absorbance at short wavelengths.[18] |
| Gradient Elution | Start at 50% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes. A gradient is crucial for separating compounds with a range of polarities, from polar starting materials to potential nonpolar side-products.[19] |
| Flow Rate | 1.0 mL/min. A standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure. |
| Column Temperature | 30 °C. Maintaining a constant temperature ensures reproducible retention times. |
| Injection Volume | 10 µL. A small volume prevents column overloading and peak distortion. |
| Detection | UV at 250 nm. Benzaldehyde and its derivatives exhibit strong π → π* transitions, resulting in high absorbance around this wavelength, providing excellent sensitivity.[20][21] |
Step-by-Step Methodology:
-
Mobile Phase Preparation: Prepare the mobile phases using high-purity solvents. Filter aqueous phases through a 0.45 µm membrane and degas both phases (e.g., by sonication or online degasser) to prevent bubble formation, which can interfere with the detector signal.[22]
-
Standard Preparation: Accurately weigh ~10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask using acetonitrile to create a 1 mg/mL stock solution. Further dilute to a working concentration of ~0.1 mg/mL with the initial mobile phase composition (50:50 Water:ACN).
-
Sample Preparation: Prepare the synthesized sample in the same manner as the standard, aiming for a similar final concentration. Filter the final solution through a 0.45 µm syringe filter to remove any particulate matter before injection.[8]
-
System Suitability: Before running samples, perform at least five replicate injections of the standard solution. The system is deemed suitable for analysis if the relative standard deviation (%RSD) for peak area and retention time is less than 2%, as per ICH guidelines.[23]
-
Analysis: Inject the blank (diluent), standard, and synthesized sample solutions.
-
Data Processing: Integrate the peak areas in the resulting chromatograms. Purity is typically calculated using the area percent method, where the area of the main peak is expressed as a percentage of the total area of all integrated peaks.
Caption: End-to-end workflow for HPLC purity validation.
Comparison with Alternative Analytical Techniques
While HPLC is the gold standard, it's instructive to compare it with other available methods to understand its advantages fully.
GC separates compounds based on their volatility and interaction with a stationary phase in a gaseous mobile phase.[24] It is exceptionally sensitive and fast for volatile compounds.[25]
-
Applicability to this compound: With a boiling point over 250°C, this analyte is non-volatile.[1] While GC analysis is possible, it would require high inlet and oven temperatures, which risks thermal degradation of the analyte, leading to inaccurate purity results. HPLC, operating at ambient or slightly elevated temperatures, is inherently better suited for thermally unstable or non-volatile compounds.[26][27]
-
Verdict: Not recommended as a primary purity method due to the high boiling point and risk of thermal degradation.
TLC is a form of liquid chromatography where the stationary phase is a thin layer of adsorbent material on a flat plate.[28] It is an invaluable tool for rapid, qualitative analysis, such as monitoring reaction progress.
-
Applicability to this compound: TLC can quickly confirm the presence of the product and give a rough indication of purity by visualizing spots under UV light. However, it suffers from poor resolution and is not a quantitative technique.[29] Co-eluting impurities are common, and accurately determining the percentage of minor impurities is not feasible.
-
Verdict: Excellent for quick reaction monitoring but inadequate for precise, quantitative purity validation required for research and development.
A classical method for assessing the purity of solid organic compounds.[30] Pure crystalline solids have a sharp, defined melting point, whereas impurities typically cause the melting point to depress and broaden over a range.[29][31]
-
Applicability to this compound: The analyte is a liquid at room temperature (melting point -14°C), rendering this technique inapplicable.[1]
-
Verdict: Not applicable.
| Metric | Reversed-Phase HPLC | Gas Chromatography (GC) | Thin-Layer Chromatography (TLC) |
| Principle | Partitioning between a polar mobile phase and a nonpolar stationary phase.[12] | Partitioning between a gaseous mobile phase and a liquid/solid stationary phase.[24] | Adsorption on a thin stationary phase layer.[28] |
| Analyte Suitability | Excellent for non-volatile and thermally labile compounds.[26] | Requires volatile and thermally stable compounds.[27] | Wide applicability, but primarily qualitative. |
| Resolution | High to very high. | Very high for suitable analytes. | Low to moderate. |
| Quantification | Excellent, highly precise and accurate.[32] | Excellent for suitable analytes. | Poor, generally considered non-quantitative. |
| Speed | Moderate (typically 15-30 min per sample). | Fast (typically 5-15 min per sample).[24] | Very fast (minutes for development). |
| Verdict for Analyte | Highly Recommended. The ideal technique for quantitative purity determination. | Not Recommended. High boiling point poses a significant risk of thermal degradation. | Recommended for reaction monitoring only. Not suitable for final purity validation. |
Decision Framework for Method Selection
The choice of an analytical method is a logical process dictated by the analyte's properties and the analytical goals.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 4-Hex-1-ynylbenzaldehyde
As a Senior Application Scientist, it is imperative to move beyond mere procedural instruction and foster a deep-seated culture of safety and environmental stewardship within the laboratory. The proper disposal of a reactive chemical intermediate like 4-Hex-1-ynylbenzaldehyde is not a matter of routine cleanup but a critical final step in the experimental workflow. This guide provides a holistic framework for the safe handling and disposal of this compound, grounded in an understanding of its unique chemical properties. Our objective is to empower researchers, scientists, and drug development professionals with the knowledge to manage this chemical waste stream responsibly, ensuring personnel safety and regulatory compliance.
The dual functionality of this compound—an aromatic aldehyde and a terminal alkyne—dictates its specific handling requirements. The aldehyde group imparts irritant properties and potential toxicity, while the terminal alkyne presents a significant, often overlooked, risk of forming explosive acetylides with certain metals.[1][2] Therefore, a one-size-fits-all approach to chemical disposal is insufficient and unsafe. This document outlines the necessary protocols, from risk assessment to final disposal, providing the causal logic behind each procedural step.
Part 1: Hazard Profile and Risk Assessment
Before handling any chemical, a thorough understanding of its potential hazards is essential. While a comprehensive safety data sheet (SDS) for this compound is not extensively detailed in all databases, its structural motifs allow for an accurate and cautious assessment of its risks.
Key Chemical Hazards:
-
Aldehyde Functionality: The benzaldehyde group suggests that the compound is likely an irritant to the eyes, skin, and respiratory system.[3] Analogous aromatic aldehydes are classified as combustible liquids, harmful if swallowed or inhaled, and potentially toxic to aquatic life.[2]
-
Terminal Alkyne Functionality: The hex-1-ynyl group contains an acidic proton on the terminal alkyne carbon. This is the most critical feature from a disposal safety perspective, as it can react with certain heavy metal ions (e.g., copper, silver, mercury, lead) to form highly unstable and explosive metal acetylides.[1] This necessitates strict segregation from heavy metal waste streams.
A summary of the identified and potential hazards is presented below.
| Hazard Classification | Description | Primary Safety Concern | Source(s) |
| Acute Toxicity / Irritation | Harmful (Xn). Irritating to eyes, respiratory system, and skin (R36/37/38). | Causes skin and serious eye irritation. May cause respiratory irritation upon inhalation. | [3] |
| Combustibility | Combustible liquid. Vapors may form explosive mixtures with air upon intense heating. | Fire hazard if exposed to heat, sparks, or open flames. | [2] |
| Reactivity | The terminal alkyne can form explosive metal acetylides with certain heavy metals. | Explosion risk if mixed with incompatible metal salts or waste. | [1] |
| Environmental Hazard | Potentially harmful or toxic to aquatic life with long-lasting effects. | Environmental contamination if released into drains or waterways. | [2] |
Part 2: Personal Protective Equipment (PPE) and Handling
All handling and disposal procedures for this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[1] Adherence to proper PPE is mandatory.
-
Eye Protection: Wear safety goggles with side shields or a face shield.[3]
-
Hand Protection: Use chemical-resistant nitrile gloves. Ensure gloves are inspected before use and changed immediately if contamination occurs.[1]
-
Body Protection: A flame-resistant lab coat must be worn and kept fully fastened.[1]
-
Emergency Equipment: Ensure unobstructed access to an eyewash station and a safety shower.
Part 3: Step-by-Step Disposal Protocols
The cardinal rule for the disposal of this compound is to never dispose of it down the drain or in the regular trash.[4] All waste streams containing this chemical must be treated as hazardous waste and managed through your institution's Environmental Health and Safety (EHS) department.
Disposal Decision Workflow
The following diagram outlines the decision-making process for managing different waste streams containing this compound.
Caption: Disposal workflow for this compound waste streams.
Protocol A: Disposal of Neat Chemical or Concentrated Residue
-
Do Not Attempt In-Lab Neutralization: Without a specifically validated and approved protocol from your EHS department, do not attempt to chemically neutralize the neat compound. The risk of uncontrolled reactions outweighs the benefits. The standard and safest procedure is collection for professional disposal.[4]
-
Containerize: If possible, keep the material in its original container. If not, transfer it to a clean, dry, and compatible hazardous waste container, such as an amber glass bottle with a screw cap.[5][6]
-
Labeling: The container must be clearly labeled.[7] Affix a hazardous waste tag provided by your EHS department and fill it out completely, including:
-
The words "Hazardous Waste"
-
Full Chemical Name: "this compound"
-
Known Hazards: "Combustible, Irritant, Reactive (Alkyne)"
-
-
Storage and Segregation: Keep the waste container tightly closed at all times except when adding waste. Store it in a designated Satellite Accumulation Area (SAA).[5][7] Crucially, ensure this container is stored separately from waste containing heavy metal salts (e.g., copper, silver, lead, mercury) to prevent the formation of explosive acetylides. [1] Also, segregate from strong acids and bases.[5]
-
Arrange Disposal: Once the container is full or has been in storage for the maximum allowable time (per institutional guidelines), arrange for pickup by your EHS department.[4]
Protocol B: Disposal of Contaminated Liquid Waste (Solutions, Rinsate)
This protocol applies to dilute solutions of the compound in organic solvents from reactions or chromatography.
-
Pre-treatment (Quenching): To mitigate the reactivity of the terminal alkyne, a quenching step is highly recommended.[1]
-
Inside a chemical fume hood, place the container of liquid waste in a secondary containment tray.
-
While stirring, slowly add a small amount of a proton source, such as isopropanol or methanol, to the waste. The goal is to protonate any potential acetylide anions, rendering them less reactive.
-
-
Collection: Transfer the quenched liquid waste into a designated hazardous waste container for non-halogenated organic waste (or halogenated, if applicable). Do not mix incompatible waste streams.[8]
-
Labeling: Clearly label the waste container with the names and approximate percentages of all chemical constituents, including solvents and the quenched this compound.[7]
-
Storage and Disposal: Store the sealed container in the SAA, segregated from incompatible materials, and arrange for EHS pickup as described in Protocol A.[5]
Protocol C: Disposal of Contaminated Solid Waste
This includes items like used gloves, weigh paper, absorbent pads from spills, and contaminated silica gel.
-
Collection: Place all contaminated solid waste into a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.[1] Do not use biohazard bags for chemical waste.[8]
-
Labeling: Label the container as "Hazardous Solid Waste" and clearly list the contaminants, e.g., "Solid waste contaminated with this compound."[1]
-
Storage and Disposal: Seal the container/bag and store it in the SAA. Arrange for EHS pickup.
Protocol D: Decontamination of Laboratory Glassware
-
Initial Solvent Rinse: Thoroughly rinse the contaminated glassware with a minimal amount of a suitable organic solvent (e.g., acetone).[1]
-
Collect Rinsate: This first rinse must be collected as hazardous liquid waste.[1] Transfer the rinsate to the appropriate liquid waste container as described in Protocol B.
-
Final Cleaning: After the initial hazardous rinse has been collected, the glassware can typically be washed using standard laboratory detergents and procedures.
Part 4: Emergency Procedures
Spill Response
For any significant spill, evacuate the area and contact your institution's EHS emergency line. For minor spills within a fume hood:
-
Alert Personnel: Notify others in the immediate area.
-
Ensure Proper PPE: Don the appropriate PPE as described in Part 2.
-
Contain and Absorb: Cover the spill with a liquid-absorbent material like Chemizorb® or vermiculite. Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collect Waste: Carefully scoop the absorbent material and place it into a designated container for hazardous solid waste disposal (Protocol C).[4]
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone), and dispose of the cloth as hazardous solid waste.
-
Report: Report the spill to your laboratory supervisor and EHS department, as per institutional policy.
Personnel Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water. Seek medical attention if irritation develops or persists.
-
Inhalation: Move the affected person to fresh air. If they feel unwell, seek immediate medical attention.
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Call a poison control center or seek immediate medical attention.
By adhering to these scientifically-grounded procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste, upholding the principles of green chemistry and environmental protection.
References
-
Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
-
University of Canterbury. (2025). Laboratory Chemical Waste Handling and Disposal Guidelines. Retrieved from [Link]
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Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
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Dartmouth College. Hazardous Waste Disposal Guide. Retrieved from [Link]
-
University of Pennsylvania EHRS. Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]
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PureWay. Aldehyde Disposal. Retrieved from [Link]
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ChemBK. 4-(HEX-1-YN-1-YL)BENZALDEHYDE. (2024). Retrieved from [Link]
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Stericycle. Aldex® - Aldehyde Disposal Made Easy. Retrieved from [Link]
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Washington State Department of Ecology. Focus on: Treatment by Aldehyde Deactivation. Retrieved from [Link]
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LookChem. Cas 175203-90-4, this compound. Retrieved from [Link]
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Vimeo. Aldehyde Disposal with Aldex®. (2015). Retrieved from [Link]
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-
Glen Research. SAFETY DATA SHEET Alkyne-NHS Ester (50-1905-xx). (2018). Retrieved from [Link]
-
Kamulin Biotech Co., Ltd. Materials Safety Data Sheet for 4,4'-(Ethyne-1,2-diyl)dibenzaldehyde. Retrieved from [Link]
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Northwestern University. Hazardous Waste Disposal Guide. Retrieved from [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Hex-1-ynylbenzaldehyde
This guide provides essential safety and logistical information for the handling and disposal of 4-Hex-1-ynylbenzaldehyde. As your partner in laboratory safety, we aim to provide value beyond the product itself, building a foundation of trust through expert, field-proven insights. The following protocols are designed to be a self-validating system, explaining the causality behind each safety recommendation to ensure a comprehensive understanding of the risks and mitigation strategies.
Hazard Assessment: Understanding the Compound
This compound is an aromatic aldehyde containing a terminal alkyne group.[1] This bifunctional structure is key to its utility in organic synthesis, particularly in pharmaceuticals, pesticides, and dyes, but it also dictates its hazard profile.[1] While specific toxicity data is limited, the known hazards of aromatic aldehydes and alkynes provide a strong basis for a rigorous safety protocol.
The primary risks associated with this compound are irritation to the eyes, skin, and respiratory system.[1] Aldehydes, in general, are reactive electrophiles that can cause contact dermatitis, airway constriction upon inhalation, and are often cytotoxic.[2] Therefore, preventing direct contact and inhalation is the paramount goal of our personal protective equipment (PPE) strategy.
Table 1: Physicochemical and Hazard Profile of this compound
| Property | Value | Source |
| CAS Number | 175203-90-4 | [3] |
| Molecular Formula | C₁₃H₁₄O | [1] |
| Molar Mass | 186.25 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 250-255°C | [1] |
| Known Hazards | Irritating to eyes, respiratory system, and skin. | [1] |
| GHS Statements (related compounds) | H227 (Combustible liquid), H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation). | [4][5] |
Core Directive: Multi-Layered PPE for Comprehensive Protection
A multi-layered approach to PPE is crucial. Each component protects a different exposure route, and their combined use provides a robust barrier against the known and potential hazards of this compound. The following recommendations are based on a synthesis of information for this specific chemical and the broader class of aromatic aldehydes.[1][2]
Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling this compound.
Caption: PPE Selection Workflow for this compound.
A. Respiratory Protection
-
Primary Control: Always handle this compound inside a certified chemical fume hood to control vapor exposure. This is the most critical engineering control.
-
Why: The compound is a known respiratory irritant.[1] Aldehyde vapors can cause airway constriction.[2]
-
Secondary Control: For spill cleanup or in situations with inadequate ventilation, a NIOSH-approved air-purifying respirator with organic vapor cartridges is required.[2] Disposable dust masks are not effective against organic vapors.[2]
B. Eye and Face Protection
-
Minimum Requirement: Chemical splash goggles that form a seal around the eyes are mandatory.[2]
-
Best Practice: A full-face shield worn over chemical splash goggles is required when handling larger quantities (>50 mL) or when there is a significant risk of splashing.[2]
-
Why: This compound is a known eye irritant.[1] Standard safety glasses do not provide adequate protection from splashes, which can come from various angles.
C. Skin and Body Protection
-
Body: A flame-resistant laboratory coat should be worn and kept fully buttoned. For procedures with a higher splash potential, a chemical-resistant apron should be worn over the lab coat.
-
Gloves: Hand protection is critical. Aldehydes can cause contact dermatitis.[2] Not all glove materials offer the same level of protection.
-
Recommended: Butyl rubber or nitrile gloves are the most suitable materials for protection against aldehyde solutions.[2]
-
Not Recommended: Latex or polyvinyl chloride (PVC) gloves are not effective and should not be used.[2]
-
Protocol: Always check gloves for tears or holes before use. Double-gloving is recommended for extended operations. Remove the outer glove immediately if contamination occurs and wash hands thoroughly after the procedure.
-
Table 2: Glove Selection for Aldehyde Handling
| Glove Material | Recommendation | Rationale |
| Nitrile | Excellent | Good resistance to a wide range of chemicals, including aldehydes, with good puncture resistance.[2][6] |
| Butyl Rubber | Excellent | High permeation resistance to most aldehydes and organic solvents.[2][6] Ideal for large volumes or high-risk tasks. |
| Latex | Not Recommended | Poor chemical resistance to many organic compounds, including aldehydes.[2] High potential for allergic reactions. |
| Polyvinyl Chloride (PVC) | Not Recommended | Ineffective in providing adequate protection against aldehyde solutions.[2] |
Operational Plan: Step-by-Step Handling Protocol
-
Preparation:
-
Verify the chemical fume hood has a current certification sticker.
-
Don all required PPE: flame-resistant lab coat, chemical splash goggles, and nitrile or butyl gloves.
-
Assemble all necessary equipment (glassware, stir bars, reagents) and place it inside the fume hood to minimize reaching in and out.
-
Designate a specific waste container for this compound waste.
-
-
Handling the Chemical:
-
Before opening, ensure the container is at ambient temperature.
-
Perform all transfers, weighing, and reactions deep within the fume hood (at least 6 inches from the sash).
-
Keep the container tightly closed when not in use.[7]
-
Use non-sparking tools and avoid sources of ignition, as the compound is combustible.[4][5][7]
-
-
Post-Handling:
-
Tightly seal the primary container.
-
Decontaminate any surfaces that may have come into contact with the chemical.
-
Remove PPE in the correct order: gloves first, followed by face shield/goggles, and finally the lab coat.
-
Wash hands and forearms thoroughly with soap and water.[4]
-
Emergency and Disposal Plans
A. Spill Response
-
Minor Spill (inside fume hood):
-
Alert personnel in the immediate area.
-
Absorb the spill using an inert absorbent material like sand or vermiculite.[7][8] Do not use combustible materials.
-
Collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[7]
-
Wipe down the area with a suitable solvent and then with soap and water.
-
-
Major Spill (outside fume hood):
-
Evacuate the laboratory immediately and alert others.
-
Close the laboratory doors and prevent entry.
-
Contact your institution's Environmental Health and Safety (EHS) department.
-
Do not attempt to clean up a large spill without proper training and respiratory protection.
-
B. First Aid
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[2] Seek medical attention if irritation persists.[9]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[4] If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting.[8] Rinse the mouth with water and seek immediate medical attention.[7]
C. Disposal Plan
-
Waste Chemical: Unused this compound must be disposed of as hazardous chemical waste. Do not pour it down the drain.[7][10]
-
Contaminated Materials: All disposable items that have come into contact with the chemical (gloves, absorbent pads, pipette tips) must be placed in a sealed, clearly labeled hazardous waste container.[8]
-
Procedure: Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's EHS department for specific guidance.
By adhering to these detailed protocols, you can effectively mitigate the risks associated with handling this compound, ensuring a safe and productive research environment.
References
-
4-(HEX-1-YN-1-YL)BENZALDEHYDE - ChemBK. (2024). ChemBK. [Link]
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What special precautions should be followed to ensure the safe use of aldehydes by healthcare professionals? (n.d.). Homework.Study.com. [Link]
-
XI ALDEHYDE Safety Data Sheet. (2015). The John D. Walsh Company. [Link]
-
Personal Protective Equipment (PPE). (n.d.). CHEMM. [Link]
-
Benzaldehyde Safety Data Sheet. (n.d.). Carl ROTH. [Link]
-
Benzaldehyde Safety Data Sheet. (2024). Fisher Scientific. [Link]
-
BENZALDEHYDE Safety Data Sheet. (n.d.). Chemstock. [Link]
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Aldehydes. (n.d.). Chemical Safety Facts. [Link]
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Personal Protective Equipment and Chemistry. (n.d.). Chemical Safety Facts. [Link]
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Personal Protective Equipment. (n.d.). Auburn University Business and Administration. [Link]
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4,4'-(Ethyne-1,2-diyl)dibenzaldehyde Materials Safety Data Sheet. (n.d.). KamulinBiotech co.ltd. [Link]
-
Personal Protective Equipment (PPE). (n.d.). Duke Occupational & Environmental Safety Office. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
